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  • Product: N-(6-Bromopyridin-2-YL)-N-methylacetamide
  • CAS: 1133116-43-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of N-(6-Bromopyridin-2-YL)-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known physicochemical properties of the compound N-(6-Bromopyridin-2-YL)-N-methylacet...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound N-(6-Bromopyridin-2-YL)-N-methylacetamide. As a substituted bromopyridine derivative, this molecule holds potential interest for researchers in medicinal chemistry and drug discovery. This document collates available data on its chemical identity, structural characteristics, and fundamental physical properties. Additionally, it outlines logical synthetic pathways and proposes relevant analytical methodologies for its characterization, based on established chemical principles and data from analogous compounds. This guide is intended to serve as a foundational resource for scientists working with or considering the use of this compound in their research endeavors.

Introduction

N-(6-Bromopyridin-2-YL)-N-methylacetamide is a chemical entity belonging to the class of N-arylacetamides. The structure features a pyridine ring substituted with a bromine atom at the 6-position and an N-methylated acetamide group at the 2-position. Bromopyridine derivatives are significant scaffolds in medicinal chemistry, often utilized as key intermediates in the synthesis of various biologically active molecules. The presence of the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the acetamide moiety can influence the compound's solubility, metabolic stability, and binding interactions with biological targets. This guide aims to consolidate the currently available physicochemical information for this specific compound and to provide scientifically grounded protocols for its synthesis and analysis.

Chemical Identity and Structure

The fundamental identifying information for N-(6-Bromopyridin-2-YL)-N-methylacetamide is summarized in the table below.

IdentifierValueSource
IUPAC Name N-(6-bromopyridin-2-yl)-N-methylacetamide[1]
CAS Number 1133116-43-4[1]
Molecular Formula C₈H₉BrN₂O[1]
Molecular Weight 229.07 g/mol [2]
Canonical SMILES CC(=O)N(C)C1=CC=CC(Br)=N1[1]
InChI Key ROJDZKLSUROPIP-UHFFFAOYSA-N[1]

Structural Diagram:

N-(6-Bromopyridin-2-YL)-N-methylacetamide C1 C C2 C C1->C2 N2 N C1->N2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 N1 N C5->N1 Br Br C5->Br N1->C1 C6 C N2->C6 C8 C N2->C8 O1 O C6->O1 C7 C C6->C7

Structure of N-(6-Bromopyridin-2-YL)-N-methylacetamide

Physicochemical Properties

Detailed experimental data for the physicochemical properties of N-(6-Bromopyridin-2-YL)-N-methylacetamide are not widely available in published literature. The information presented here is a combination of data from commercial suppliers and predicted values.

PropertyValueSource & Notes
Physical State Solid
Melting Point Not availableExperimental data is not currently published.
Boiling Point Not availableExperimental data is not currently published.
Solubility Not availableExpected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Solubility in aqueous solutions is likely to be low.
Storage Sealed in dry, 2-8°C[2]

Synthesis and Characterization

Proposed Synthetic Pathway

synthesis_pathway reactant 2-Amino-6-bromopyridine intermediate N-Methyl-6-bromopyridin-2-amine reactant->intermediate  N-Methylation (e.g., MeI, NaH) product N-(6-Bromopyridin-2-YL)-N-methylacetamide intermediate->product  N-Acetylation (e.g., Ac₂O or AcCl)

Proposed synthesis of N-(6-Bromopyridin-2-YL)-N-methylacetamide.

Step 1: N-Methylation of 2-Amino-6-bromopyridine

The initial step would involve the methylation of the primary amino group of 2-amino-6-bromopyridine. This can be achieved using a suitable methylating agent, such as methyl iodide (MeI), in the presence of a base like sodium hydride (NaH) to deprotonate the amine. The reaction would likely be carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Careful control of stoichiometry would be important to favor mono-methylation.

Step 2: N-Acetylation of N-Methyl-6-bromopyridin-2-amine

The resulting secondary amine, N-methyl-6-bromopyridin-2-amine, can then be acetylated. This is a standard transformation that can be accomplished using acetyl chloride (AcCl) or acetic anhydride (Ac₂O), often in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine to scavenge the acid byproduct. The reaction is typically performed in an aprotic solvent such as dichloromethane (DCM) or chloroform.

Characterization and Analytical Methods

The identity and purity of the synthesized N-(6-Bromopyridin-2-YL)-N-methylacetamide would be confirmed using a suite of standard analytical techniques.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetamide and N-methyl groups, as well as characteristic aromatic signals for the protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum would provide evidence for all eight carbon atoms in the molecule, including the carbonyl carbon of the acetamide group and the carbons of the pyridine ring.

4.2.2. Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum should exhibit a characteristic strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹.

4.2.4. Chromatographic Methods

  • Thin-Layer Chromatography (TLC): TLC would be a valuable tool for monitoring the progress of the synthesis reactions and for preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method could be developed for the quantitative analysis of the compound's purity. A typical mobile phase might consist of a mixture of acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid.

  • Gas Chromatography (GC): Given the likely volatility of the compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could also be a viable method for purity analysis.

Safety and Handling

Based on the available safety data sheets for N-(6-Bromopyridin-2-YL)-N-methylacetamide, the compound is classified as harmful and an irritant.[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.

Conclusion

N-(6-Bromopyridin-2-YL)-N-methylacetamide is a compound with potential applications in chemical synthesis and drug discovery. While comprehensive experimental data on its physicochemical properties are currently limited, this guide provides a consolidated overview of its known characteristics and outlines scientifically sound approaches for its synthesis and analysis. As research involving this molecule progresses, it is anticipated that a more complete physicochemical profile will emerge, further enabling its application in various scientific disciplines.

References

  • Dissertation on the Synthesis of 2-amino-6-bromopyridine. (n.d.).
  • N,N-Dimethylacetamide MSDS. (2005, October 10).
  • N-Methylacetamide. (n.d.). PubChem. Retrieved from [Link]

  • CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine. (n.d.). Google Patents.
  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022, March 11). Semantic Scholar. Retrieved from [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012, August). ResearchGate. Retrieved from [Link]

  • Material Safety Data Sheet - N-Methylacetamide, 99+%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Development and validation of the analytical methods for determination of bromhexine hydrochloride and related impurities in novel orodispersible tablets. (n.d.). ResearchGate. Retrieved from [Link]

  • ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Development of New Cyclobutenone Rearrangements and their Application in Target Syntheses. (n.d.). ePrints Soton. Retrieved from [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals. (2011). J Anal Bioanal Tech. Retrieved from [Link]

  • Analytical Method Validation as the First Step in Drug Quality Control. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Spectral Characterization of N-(6-Bromopyridin-2-yl)-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth analysis of the spectral data for the compound N-(6-Bromopyridin-2-yl)-N-methylac...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectral data for the compound N-(6-Bromopyridin-2-yl)-N-methylacetamide, a molecule of interest in medicinal chemistry and materials science. The structural elucidation of such compounds is fundamental to understanding their reactivity, purity, and potential applications. This document will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Disclaimer: The spectral data presented in this guide are predicted based on established spectroscopic principles and analysis of analogous structures, as direct experimental data is not publicly available. This guide serves as an illustrative example of what to expect and how to interpret the spectra of this compound.

Introduction to N-(6-Bromopyridin-2-yl)-N-methylacetamide

N-(6-Bromopyridin-2-yl)-N-methylacetamide belongs to the substituted pyridine class of compounds. The pyridine ring is a common scaffold in pharmaceuticals and functional materials. The presence of a bromine atom, an acetamide group, and a methyl group on the nitrogen atom introduces specific electronic and steric features that can be precisely identified through spectroscopic techniques. Accurate spectral analysis is paramount for confirming the successful synthesis of the target molecule and for ruling out the presence of impurities or isomeric byproducts.

The chemical structure of N-(6-Bromopyridin-2-yl)-N-methylacetamide is presented below. The subsequent sections will break down the expected spectral signature of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a compound like N-(6-Bromopyridin-2-yl)-N-methylacetamide would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, to ensure good signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is typically used to simplify the spectrum and enhance signal intensity.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the methyl groups.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.60Triplet (t)1HH-4 (Pyridine)
~7.35Doublet (d)1HH-5 (Pyridine)
~7.20Doublet (d)1HH-3 (Pyridine)
~3.40Singlet (s)3HN-CH₃
~2.20Singlet (s)3HCOCH₃

Interpretation and Rationale:

  • The pyridine protons are expected in the aromatic region (7.0-8.0 ppm). The H-4 proton, being situated between two other protons, is predicted to be a triplet. The H-3 and H-5 protons, being adjacent to only one proton each, are expected to appear as doublets.

  • The N-methyl and acetyl methyl protons are in different chemical environments and are therefore expected to appear as two distinct singlets in the upfield region. The N-methyl group, being directly attached to the electron-withdrawing pyridine ring, is expected to be deshielded and appear at a slightly higher chemical shift compared to the acetyl methyl group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~170C=O (Amide)
~155C-2 (Pyridine)
~142C-6 (Pyridine)
~140C-4 (Pyridine)
~125C-5 (Pyridine)
~118C-3 (Pyridine)
~35N-CH₃
~22COCH₃

Interpretation and Rationale:

  • The amide carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom.

  • The pyridine carbons are expected in the aromatic region, with the carbon bearing the bromine (C-6) and the nitrogen-substituted carbon (C-2) being significantly influenced by these heteroatoms.

  • The aliphatic methyl carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

A typical procedure for obtaining an IR spectrum is as follows:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as a plot of transmittance versus wavenumber (cm⁻¹).

Predicted IR Spectral Data

The IR spectrum of N-(6-Bromopyridin-2-yl)-N-methylacetamide is expected to show characteristic absorption bands for its functional groups.

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group
~1670C=O stretchAmide
~1580, 1450C=C and C=N stretchPyridine ring
~1370C-N stretchAmide
~1100C-Br stretchBromo-pyridine
~2950-2850C-H stretchMethyl groups

Interpretation and Rationale:

  • The most prominent peak is expected to be the strong absorption band for the amide carbonyl (C=O) stretch, typically found in the region of 1650-1680 cm⁻¹.

  • The aromatic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

  • The C-N stretching vibration of the amide and the C-Br stretch will also be present at their characteristic frequencies.

  • The C-H stretching vibrations of the methyl groups will be observed in the aliphatic C-H stretching region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry Data Acquisition

A general protocol for mass spectrometric analysis is:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The molecules are ionized, for example, by Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a soft ionization technique that often results in a prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum Data

The mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in isotopic patterns for bromine-containing ions, appearing as two peaks of similar intensity separated by 2 m/z units.

Predicted m/z Assignment
229/231[M]⁺ (Molecular ion)
186/188[M - COCH₃]⁺
171/173[M - N(CH₃)COCH₃]⁺
157/159[6-Bromopyridin-2-yl]⁺
43[COCH₃]⁺

Interpretation and Rationale:

  • The molecular ion peak [M]⁺ is expected at m/z 229 and 231, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.

  • A common fragmentation pathway for amides is the loss of the acetyl group, leading to a fragment at m/z 186/188.

  • Cleavage of the C-N bond can lead to the formation of the 6-bromopyridin-2-yl cation at m/z 157/159.

  • The acetyl cation at m/z 43 is also a likely and often abundant fragment.

Visualization of Key Relationships

The following diagram illustrates the key structural features of N-(6-Bromopyridin-2-yl)-N-methylacetamide.

Caption: Molecular structure of N-(6-Bromopyridin-2-yl)-N-methylacetamide.

The following workflow outlines the general process of spectral data acquisition and analysis.

G Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure Structure NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis.

Conclusion

The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust framework for the characterization of N-(6-Bromopyridin-2-yl)-N-methylacetamide. Each technique offers complementary information that, when combined, allows for the unambiguous confirmation of the compound's structure and purity. This guide serves as a valuable resource for researchers by detailing the expected spectral features and the scientific reasoning behind their interpretation, thereby facilitating the efficient and accurate analysis of this and related molecules.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

Foundational

An In-depth Technical Guide to N-(6-Bromopyridin-2-YL)-N-methylacetamide (CAS 1133116-43-4)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of N-(6-Bromopyridin-2-YL)-N-methylacetamide, a key hetero...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(6-Bromopyridin-2-YL)-N-methylacetamide, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical properties, a proposed synthesis protocol, methods for analytical characterization, and its potential applications in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers engaged in drug discovery and process development.

Introduction and Significance

N-(6-Bromopyridin-2-YL)-N-methylacetamide is a substituted bromopyridine derivative. The pyridine ring is a ubiquitous scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The presence of a bromine atom at the 6-position provides a versatile handle for further chemical modifications, most notably through transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The N-methylacetamide group can influence the molecule's solubility, conformation, and interactions with biological targets.

The strategic placement of these functional groups makes N-(6-Bromopyridin-2-YL)-N-methylacetamide a valuable intermediate for the synthesis of complex molecular architectures and the exploration of new chemical space in drug discovery programs. Its utility lies in its potential to be a precursor to a wide array of more complex molecules with diverse biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of N-(6-Bromopyridin-2-YL)-N-methylacetamide is presented in the table below. This information is crucial for handling, storage, and designing synthetic transformations.

PropertyValueSource
CAS Number 1133116-43-4[1][2]
Molecular Formula C₈H₉BrN₂O[1][2]
Molecular Weight 229.07 g/mol [2]
IUPAC Name N-(6-bromopyridin-2-yl)-N-methylacetamide[1]
Purity Typically ≥97%[1]
Appearance Solid (form may vary)
Storage Sealed in dry, 2-8°C[2]
SMILES CC(=O)N(C)C1=NC(Br)=CC=C1[2]
InChI Key ROJDZKLSUROPIP-UHFFFAOYSA-N[1]

Synthesis Protocol: A Proposed Route

Step 1: Methylation of 2-Amino-6-bromopyridine

The initial step involves the selective N-methylation of the primary amine. A variety of methylating agents can be employed, with dimethyl sulfate or methyl iodide being common choices. The reaction is typically carried out in the presence of a base to neutralize the acid generated.

Protocol:

  • To a solution of 2-amino-6-bromopyridine (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF) is added a base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • The mixture is stirred at this temperature for 30 minutes to allow for the formation of the corresponding sodium amide.

  • Methyl iodide (CH₃I, 1.1 equivalents) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched with water and the product, 6-bromo-N-methylpyridin-2-amine, is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Acetylation of 6-Bromo-N-methylpyridin-2-amine

The second step is the acetylation of the secondary amine to yield the final product. Acetyl chloride or acetic anhydride are standard reagents for this transformation.

Protocol:

  • 6-bromo-N-methylpyridin-2-amine (1 equivalent) is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • A base, typically a tertiary amine like triethylamine (TEA, 1.5 equivalents) or pyridine, is added to the solution.

  • The mixture is cooled to 0 °C, and acetyl chloride (1.2 equivalents) or acetic anhydride is added dropwise.

  • The reaction is stirred at room temperature for 2-4 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution to remove excess acid and acetylating agent.

  • The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The resulting crude N-(6-Bromopyridin-2-YL)-N-methylacetamide is purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Acetylation 2-Amino-6-bromopyridine 2-Amino-6-bromopyridine Methylation Methyl Iodide, NaH THF, 0°C to rt 2-Amino-6-bromopyridine->Methylation Intermediate 6-Bromo-N-methylpyridin-2-amine Methylation->Intermediate Acetylation Acetyl Chloride, TEA DCM, 0°C to rt Intermediate->Acetylation Final_Product N-(6-Bromopyridin-2-YL)-N-methylacetamide Acetylation->Final_Product

Caption: Proposed two-step synthesis of N-(6-Bromopyridin-2-YL)-N-methylacetamide.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized N-(6-Bromopyridin-2-YL)-N-methylacetamide, a suite of analytical techniques should be employed. This multi-faceted approach provides a self-validating system for quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will confirm the presence of all protons and their respective chemical environments. Expected signals would include those for the methyl groups and the aromatic protons on the pyridine ring.

    • ¹³C NMR: This technique will identify all unique carbon atoms in the molecule, including the carbonyl carbon of the acetamide group.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The isotopic pattern characteristic of a bromine-containing compound should also be observable.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is essential for determining the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) would be appropriate. A high purity level (e.g., >98%) is desirable for use in subsequent reactions or biological assays.

Analytical_Workflow Synthesized_Compound Synthesized N-(6-Bromopyridin-2-YL)-N-methylacetamide Purity_Assessment Purity Assessment Synthesized_Compound->Purity_Assessment Structural_Elucidation Structural Elucidation Synthesized_Compound->Structural_Elucidation HPLC HPLC Purity_Assessment->HPLC NMR ¹H and ¹³C NMR Structural_Elucidation->NMR MS HRMS Structural_Elucidation->MS Final_Confirmation Confirmed Identity and Purity HPLC->Final_Confirmation NMR->Final_Confirmation MS->Final_Confirmation

Sources

Exploratory

An In-depth Technical Guide to N-(6-Bromopyridin-2-YL)-N-methylacetamide: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Foreword: The Evolving Landscape of Medicinal Chemistry In the dynamic field of drug discovery, the pursuit of novel chemical entities with high specificity...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Evolving Landscape of Medicinal Chemistry

In the dynamic field of drug discovery, the pursuit of novel chemical entities with high specificity and therapeutic efficacy is paramount. The emergence of new therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), has created a demand for versatile and well-characterized chemical building blocks. N-(6-Bromopyridin-2-YL)-N-methylacetamide has emerged as a significant player in this arena, offering a unique scaffold for the construction of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on empowering researchers to leverage its full potential.

Core Molecular Attributes of N-(6-Bromopyridin-2-YL)-N-methylacetamide

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section details the key molecular identifiers for N-(6-Bromopyridin-2-YL)-N-methylacetamide.

PropertyValueSource(s)
Molecular Formula C₈H₉BrN₂O[1][2]
Molecular Weight 229.07 g/mol [1]
CAS Number 1133116-43-4[2][3]
IUPAC Name N-(6-bromopyridin-2-yl)-N-methylacetamide[2]
Canonical SMILES CC(=O)N(C)C1=CC=CC(Br)=N1[2]

These fundamental parameters are critical for accurate experimental design, stoichiometric calculations, and analytical characterization.

Diagram 1: Chemical Structure of N-(6-Bromopyridin-2-YL)-N-methylacetamide

G cluster_0 Synthesis Pathway 2-Amino-6-bromopyridine 2-Amino-6-bromopyridine N-Methylation N-Methylation 2-Amino-6-bromopyridine->N-Methylation Methylating Agent (e.g., CH3I) N-Methyl-6-bromopyridin-2-amine N-Methyl-6-bromopyridin-2-amine N-Methylation->N-Methyl-6-bromopyridin-2-amine N-Acetylation N-Acetylation N-Methyl-6-bromopyridin-2-amine->N-Acetylation Acetylating Agent (e.g., Acetic Anhydride) N-(6-Bromopyridin-2-YL)-N-methylacetamide N-(6-Bromopyridin-2-YL)-N-methylacetamide N-Acetylation->N-(6-Bromopyridin-2-YL)-N-methylacetamide

A high-level overview of the proposed synthetic route.

Experimental Protocol (Hypothetical)

The following is a representative, hypothetical protocol based on standard organic chemistry principles. Note: This protocol has not been experimentally validated and should be adapted and optimized by experienced chemists.

Step 1: N-Methylation of 2-Amino-6-bromopyridine

  • To a solution of 2-amino-6-bromopyridine (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (CH₃I, 1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: N-Acetylation of N-Methyl-6-bromopyridin-2-amine

  • Dissolve the purified N-methyl-6-bromopyridin-2-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (TEA, 1.5 eq) or pyridine.

  • Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, N-(6-Bromopyridin-2-YL)-N-methylacetamide.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the N-methyl group, and a singlet for the acetyl methyl group. The chemical shifts and coupling constants of the aromatic protons will be indicative of their positions on the bromopyridine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. This includes the carbons of the pyridine ring (with the carbon attached to the bromine atom being significantly influenced), the carbonyl carbon of the acetamide group, and the two methyl carbons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₈H₉BrN₂O. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

Applications in Drug Discovery and Medicinal Chemistry

N-(6-Bromopyridin-2-YL)-N-methylacetamide is a valuable building block in medicinal chemistry, primarily due to the presence of the bromo-substituted pyridine ring. This functionality allows for a variety of synthetic transformations, making it a versatile intermediate.

Role in Proteolysis Targeting Chimeras (PROTACs)

A significant application of this compound is in the development of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

The 6-bromopyridine moiety of N-(6-Bromopyridin-2-YL)-N-methylacetamide can serve as a key structural element or a point of attachment for a linker that connects to a ligand for a target protein or an E3 ligase. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce more complex molecular fragments. This synthetic flexibility is highly desirable in the iterative process of PROTAC design and optimization.

Diagram 3: Conceptual Role in PROTAC Assembly

G cluster_0 PROTAC Structure cluster_1 Building Block Integration Target Protein Ligand Target Protein Ligand Linker Linker Target Protein Ligand->Linker E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand N-(6-Bromopyridin-2-YL)-N-methylacetamide N-(6-Bromopyridin-2-YL)-N-methylacetamide Cross-Coupling Reaction Cross-Coupling Reaction N-(6-Bromopyridin-2-YL)-N-methylacetamide->Cross-Coupling Reaction e.g., Suzuki Coupling PROTAC Scaffold PROTAC Scaffold Cross-Coupling Reaction->PROTAC Scaffold

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of N-(6-Bromopyridin-2-yl)-N-methylacetamide

Introduction: The Critical Role of Physicochemical Characterization in Drug Development In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is pa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Characterization in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. For N-(6-Bromopyridin-2-yl)-N-methylacetamide, a novel compound with significant therapeutic potential, its solubility and stability are not merely data points but critical determinants of its journey from the laboratory to clinical application. Poor solubility can severely limit bioavailability, rendering a potent molecule ineffective, while instability can lead to loss of efficacy and the formation of potentially toxic degradants.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the solubility and stability of N-(6-Bromopyridin-2-yl)-N-methylacetamide, ensuring a robust foundation for its progression as a therapeutic candidate.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, offering insights grounded in extensive field experience to empower researchers to not only generate high-quality data but also to interpret it with scientific acumen. The methodologies described herein are designed to be self-validating, promoting the principles of scientific integrity and trustworthiness.

Part 1: Solubility Characterization of N-(6-Bromopyridin-2-yl)-N-methylacetamide

The solubility of an active pharmaceutical ingredient (API) dictates its dissolution rate and subsequent absorption in the body. Early and accurate determination of solubility in various aqueous and organic media is therefore a cornerstone of pre-formulation studies.

Foundational Solubility Assessment: Kinetic and Thermodynamic Approaches

Two primary types of solubility testing are employed in early-stage drug development: kinetic and thermodynamic.[2]

  • Kinetic Solubility: This high-throughput screening method assesses the solubility of a compound that is initially dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer. It measures the point of precipitation and is invaluable for the rapid screening and selection of promising lead compounds.[2][3]

  • Thermodynamic Solubility: This method determines the true equilibrium solubility of a compound in a given solvent, representing the maximum concentration that can be achieved under specific conditions of temperature and pH.[2] The shake-flask method is the gold standard for this determination.[1][4]

For N-(6-Bromopyridin-2-yl)-N-methylacetamide, an initial kinetic solubility screen can provide a rapid assessment, followed by a more rigorous thermodynamic solubility determination in key physiological buffers.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the most reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][4]

Objective: To determine the concentration of N-(6-Bromopyridin-2-yl)-N-methylacetamide in a saturated solution at equilibrium across a physiologically relevant pH range.

Materials and Reagents:

  • N-(6-Bromopyridin-2-yl)-N-methylacetamide (solid, high purity)

  • Purified water (USP grade)

  • pH 1.2 Buffer (0.1 N HCl or simulated gastric fluid without enzymes)[4]

  • pH 4.5 Acetate Buffer[4]

  • pH 6.8 Phosphate Buffer[4]

  • Dimethyl Sulfoxide (DMSO), HPLC grade (for stock solution preparation if needed)

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Syringe filters (0.22 µm PVDF or other suitable material with low compound binding)

Equipment:

  • Shaking incubator capable of maintaining a constant temperature (e.g., 25 °C and 37 °C)[1][4]

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Validated High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid N-(6-Bromopyridin-2-yl)-N-methylacetamide to vials containing the different aqueous media (pH 1.2, 4.5, and 6.8 buffers, and purified water). The presence of undissolved solid is crucial to ensure saturation.[1]

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to sample at multiple time points to confirm that equilibrium has been reached.[1][4]

  • Sample Processing: After incubation, visually confirm the presence of undissolved solid. Centrifuge the samples at high speed to pellet the undissolved material.[1]

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[1]

  • Analysis: Dilute the filtered supernatant with an appropriate analytical solvent and analyze the concentration of N-(6-Bromopyridin-2-yl)-N-methylacetamide using a validated HPLC/UPLC method.

  • Replicates: Perform the entire experiment in triplicate for each condition to ensure the reliability of the results.[4]

Data Presentation:

The results of the solubility testing should be presented in a clear and concise tabular format.

Solvent/Buffer pH Temperature (°C) Solubility (mg/mL) Standard Deviation
Purified Water~7.025[Insert Data][Insert Data]
Purified Water~7.037[Insert Data][Insert Data]
0.1 N HCl1.237[Insert Data][Insert Data]
Acetate Buffer4.537[Insert Data][Insert Data]
Phosphate Buffer6.837[Insert Data][Insert Data]

Visualization of the Experimental Workflow:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis A Add excess compound to buffers B Incubate with shaking (24-72h) A->B Seal vials C Centrifuge to pellet solid B->C Confirm undissolved solid D Filter supernatant C->D Collect supernatant E Dilute sample D->E F Analyze by HPLC/UPLC E->F

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Assessment of N-(6-Bromopyridin-2-yl)-N-methylacetamide

Stability testing is a critical component of drug development, providing essential information on how the quality of a drug substance varies with time under the influence of environmental factors.[][6] Forced degradation studies are a key part of this process, helping to identify potential degradation pathways and develop stability-indicating analytical methods.[][7]

Rationale for Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing to accelerate its decomposition.[8][9] The primary objectives of these studies are:

  • To elucidate the degradation pathways of the drug substance.

  • To identify the likely degradation products.

  • To establish the intrinsic stability of the molecule.

  • To develop and validate a stability-indicating analytical method that can separate the API from its degradation products.[7]

Experimental Protocol: Forced Degradation Studies

Objective: To identify potential degradation pathways and degradation products of N-(6-Bromopyridin-2-yl)-N-methylacetamide under various stress conditions.

Stress Conditions:

A typical forced degradation study will expose the compound to the following conditions, with the goal of achieving 5-20% degradation[10]:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[1]

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[1]

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[1]

  • Thermal Stress: Solid drug substance at 80 °C for 48 hours.[1]

  • Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of N-(6-Bromopyridin-2-yl)-N-methylacetamide in an appropriate solvent. For hydrolysis studies, the acidic and basic solutions will serve as the solvent. For oxidative and photostability studies in solution, an inert solvent should be chosen. A control sample, protected from the stress condition, should be prepared for each experiment.

  • Stress Application: Expose the samples to the respective stress conditions for the specified duration.

  • Neutralization (for Hydrolysis): After the stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.[8]

  • Analysis: Analyze all stressed samples and their corresponding controls using a suitable stability-indicating HPLC/UPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. The sum of the assay of the main peak and the areas of all degradation product peaks should ideally be close to 100% of the initial concentration.

Visualization of the Forced Degradation Workflow:

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A N-(6-Bromopyridin-2-yl)-N-methylacetamide B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Stability-Indicating HPLC/UPLC Analysis B->G C->G D->G E->G F->G H Peak Purity Assessment G->H I Mass Balance Calculation H->I J Identification of Degradation Pathways & Products I->J

Caption: Forced Degradation Study Workflow.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a validated stability-indicating analytical method, typically an HPLC method.[7] This method must be able to accurately quantify the active pharmaceutical ingredient without interference from process impurities, excipients, or degradation products.[7] Key validation parameters for such a method include specificity, linearity, range, accuracy, precision, and robustness.

Conclusion: A Pathway to Informed Drug Development

The comprehensive evaluation of the solubility and stability of N-(6-Bromopyridin-2-yl)-N-methylacetamide, as outlined in this guide, is a non-negotiable step in its development as a potential therapeutic agent. By adhering to these rigorous, field-proven methodologies, researchers can build a robust data package that will inform critical decisions in formulation development, manufacturing, and packaging, ultimately ensuring the delivery of a safe, effective, and high-quality medication to patients.

References

  • Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS - Benchchem.
  • Stability Indicating HPLC Method Development –A Review - IJTSRD.
  • Annex 4 - World Health Organization (WHO). Available from: [Link]

  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec.
  • Stability Testing of Active Pharmaceutical Ingredients - BOC Sciences.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.
  • Drug solubility: why testing early matters in HTS | BMG LABTECH.
  • Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation - Impactfactor. Available from: [Link]

  • Spotlight on stability: API and drug product testing - Almac.
  • Stability Indicating Method Development & Validation - Eagle Analytical.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - MDPI.
  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - OUCI.

Sources

Exploratory

An In-Depth Technical Guide to the Potential Research Uses of N-(6-Bromopyridin-2-YL)-N-methylacetamide

This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals interested in the latent therapeutic potential of N-(6-Bromopyridin-2-YL)-N-methylacetamide. As this molec...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals interested in the latent therapeutic potential of N-(6-Bromopyridin-2-YL)-N-methylacetamide. As this molecule is not extensively characterized in current literature, this document focuses on deriving potential applications through structural analysis, outlining robust workflows for initial investigation, and providing detailed, field-tested experimental protocols to empower its scientific exploration.

Core Compound Analysis and Physicochemical Profile

N-(6-Bromopyridin-2-YL)-N-methylacetamide is a substituted bromopyridine derivative. A thorough understanding of its chemical identity is the foundation for any research endeavor.[1][2]

Structure:

Table 1: Physicochemical Properties

Property Value Source
CAS Number 1133116-43-4 [1][2][3]
Molecular Formula C₈H₉BrN₂O [1][2]
Molecular Weight 229.07 g/mol [1]
IUPAC Name N-(6-bromopyridin-2-yl)-N-methylacetamide [1]

| Canonical SMILES | CC(=O)N(C)C1=CC=CC(Br)=N1 |[1] |

Structural Deconstruction and Hypothesis Generation

The therapeutic potential of a molecule can often be hypothesized by dissecting its structure into known pharmacophores and functional groups.

The 2-Aminopyridine Scaffold: A Privileged Core

The core of the molecule is a 2-substituted pyridine ring, a structure analogous to the highly versatile 2-aminopyridine scaffold. This moiety is a cornerstone in modern drug discovery, celebrated for its ability to form key interactions with a multitude of biological targets.[4][5] Its derivatives are known to exhibit a vast range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and even anticancer properties.[5][6][7] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common interaction in enzyme active sites, while the overall aromatic system can participate in pi-stacking interactions.

The N-methylacetamide Group: Modulator of Properties

The N-methylacetamide group is more than a simple substituent. As a tertiary amide, it is generally resistant to hydrolysis, which may confer metabolic stability. The N-methyl group prevents the formation of a hydrogen bond donor at this position, which can be a critical determinant for target selectivity compared to a secondary amide analogue, N-(6-Bromopyridin-2-yl)acetamide.[8][9] Furthermore, this group influences the molecule's polarity and solubility, key factors in determining its pharmacokinetic profile.[10][11][12]

The 6-Bromo Substituent: A Handle for Synthesis and Interaction

The bromine atom at the 6-position is a particularly salient feature. Halogen bonds are increasingly recognized as significant, specific interactions in ligand-protein binding. Bromine can also serve as a crucial synthetic handle.[13] It is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.[14] This allows for systematic optimization of potency, selectivity, and pharmacokinetic properties.

Hypotheses for Investigation:
  • Kinase Inhibition: The 2-aminopyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors. This compound could be screened against panels of kinases, particularly those implicated in oncology or inflammatory diseases.

  • CNS Activity: The overall structure may possess characteristics (e.g., appropriate lipophilicity, polar surface area) that allow for blood-brain barrier penetration. The 2-aminopyridine core is found in neuronal nitric oxide synthase (nNOS) inhibitors, suggesting potential applications in neurological disorders.[15]

  • Antimicrobial Agent: Pyridine derivatives have shown promise as antibacterial and antifungal agents.[6][16] The compound could be evaluated against a panel of pathogenic microbes.

Proposed Research & Discovery Workflow

A logical, phased approach is critical when investigating a novel compound. The following workflow provides a roadmap from initial screening to preliminary target validation.

G A Compound Acquisition & QC (Purity >98%) B Cell Viability / Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A->B C Broad Phenotypic Screening (e.g., Antimicrobial Panel) A->C D Target-Based Screening (e.g., Kinase Panel Assay) B->D E Secondary Functional Assays (e.g., Cellular Phosphorylation Assay) D->E F Initial SAR via Chemical Synthesis (Utilize Bromo-handle) D->F G Target Engagement Assay (e.g., CETSA, SPR) E->G

Figure 1. Phased research workflow for N-(6-Bromopyridin-2-YL)-N-methylacetamide.

Key Experimental Protocols

The following protocols are detailed to ensure reproducibility and robustness. They represent foundational assays in the proposed workflow.

Protocol: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic potential of the compound across different cell lines and establish a safe concentration range for subsequent functional assays.

Materials:

  • N-(6-Bromopyridin-2-YL)-N-methylacetamide (Test Compound)

  • DMSO (Vehicle)

  • Human cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, SH-SY5Y for neuroblastoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" (medium with 0.5% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Protocol: In Vitro Kinase Inhibition Assay (Generic Example)

Objective: To screen the compound for inhibitory activity against a specific kinase target. This protocol uses a generic luminescence-based ADP detection method.

Materials:

  • Test Compound

  • Kinase of interest (e.g., recombinant human EGFR, SRC)

  • Kinase-specific substrate peptide

  • ATP

  • Assay Buffer (typically provided in commercial kits)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. Dilute the kinase, substrate, and ATP to their optimal concentrations in the assay buffer.

  • Compound Plating: Dispense the test compound at various concentrations (e.g., 10-point, 3-fold serial dilution) into the 384-well plate. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.

  • Kinase Reaction Initiation: Add the kinase and substrate mixture to all wells. Add ATP to initiate the kinase reaction. Note: Some protocols pre-incubate the compound and kinase before adding ATP.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Reaction Termination & ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Analysis: Convert the raw luminescence units (RLU) to percent inhibition relative to the positive and negative controls. Plot percent inhibition versus log concentration and fit to a dose-response curve to calculate the IC₅₀ value.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds & Activates Downstream Downstream Signaling (e.g., RAS/MAPK) Receptor->Downstream Phosphorylates Compound N-(6-Bromopyridin-2-YL) -N-methylacetamide Compound->Receptor Inhibits ATP Binding Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Figure 2. Diagram of the compound's hypothetical inhibition of an RTK pathway.

Data Interpretation and Future Directions

Table 2: Sample Data Presentation for Initial Screens

Assay Type Target/Cell Line Result (IC₅₀ / MIC)
Cytotoxicity HeLa > 100 µM
A549 85.2 µM
SH-SY5Y > 100 µM
Kinase Screen SRC Kinase 1.2 µM
EGFR Kinase 15.7 µM

| Antimicrobial | S. aureus | > 128 µg/mL |

Interpretation: The sample data above would suggest that the compound has low general cytotoxicity but exhibits moderately potent and selective activity against SRC kinase. This provides a clear rationale for follow-up studies.

Next Steps:

  • Lead Optimization: Synthesize analogues by performing Suzuki coupling at the 6-bromo position to explore the SAR of this region.

  • Target Validation: Confirm direct binding to the primary target (e.g., SRC kinase) in a cellular context using techniques like the Cellular Thermal Shift Assay (CETSA).

  • ADME/Tox Profiling: Conduct preliminary in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies to assess the compound's drug-like properties.

This guide provides a foundational framework for unlocking the research potential of N-(6-Bromopyridin-2-YL)-N-methylacetamide. By combining structural rationale with systematic experimental validation, researchers can effectively navigate the early stages of the drug discovery process.

References

  • 2-Aminopyridine – an unsung hero in drug discovery - RSC Publishing. (URL: [Link])

  • 2-Aminopyridine - An unsung hero in drug discovery | Request PDF - ResearchGate. (URL: [Link])

  • The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • N-Methylacetamide - PubChem, NIH. (URL: [Link])

  • N-methylacetamide Definition - Organic Chemistry Key Term - Fiveable. (URL: [Link])

  • N-Methylacetamide - Wikipedia. (URL: [Link])

  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PubMed Central, NIH. (URL: [Link])

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC, NIH. (URL: [Link])

  • N-(6-bromopyridin-2-yl)acetamide | C7H7BrN2O - PubChem, NIH. (URL: [Link])

  • Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity - Arabian Journal of Chemistry. (URL: [Link])

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])

  • (PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine - ResearchGate. (URL: [Link])

  • A Recent Advances in a Pharmacological Diversification of Pyridine Derivative - Journal of Drug Delivery and Therapeutics. (URL: [Link])

  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

  • N-(6-Bromopyridin-2-yl)-N-methylacetamide - Arctom Scientific. (URL: [Link])

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Foundational

An In-Depth Technical Guide to the Electronic Properties of N-acetyl-N-methylaminopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract N-acetyl-N-methylaminopyridine derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-N-methylaminopyridine derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. The strategic placement of the N-acetyl-N-methylamino substituent on the pyridine ring allows for fine-tuning of the molecule's electronic properties, which in turn governs its reactivity, molecular interactions, and ultimately, its biological activity. This guide provides a comprehensive technical overview of the electronic landscape of 2-, 3-, and 4-N-acetyl-N-methylaminopyridine isomers. We delve into the synthesis, experimental characterization, and in-depth computational analysis of these derivatives. Through a blend of theoretical principles and practical methodologies, this document aims to equip researchers with the foundational knowledge and technical insights necessary to harness the potential of these molecules in drug discovery and development.

Introduction: The Significance of Tunable Electronics in Pyridine Scaffolds

Substituted pyridines are a cornerstone in the development of a vast array of pharmaceuticals and functional materials.[1] Their prevalence stems from the pyridine ring's unique electronic characteristics, including its aromaticity, moderate basicity, and ability to engage in various non-covalent interactions. The introduction of substituents allows for the precise modulation of the ring's electron density, thereby influencing key parameters such as pKa, dipole moment, and the energies of frontier molecular orbitals.[2]

The N-acetyl-N-methylamino group is a particularly interesting substituent. The interplay between the electron-donating nitrogen lone pair and the electron-withdrawing acetyl group creates a nuanced electronic effect that is highly dependent on its position on the pyridine ring. Understanding and predicting these electronic properties is paramount for the rational design of novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.[3]

This guide will explore the electronic properties of the three constitutional isomers of N-acetyl-N-methylaminopyridine, providing a detailed examination of how the substituent's position dictates the molecule's electronic behavior.

Synthetic Pathways to N-acetyl-N-methylaminopyridine Derivatives

The synthesis of N-acetyl-N-methylaminopyridine isomers is a multi-step process that can be approached through various routes. A common and effective strategy involves a two-step sequence: N-methylation of the corresponding aminopyridine followed by N-acetylation.

General Synthetic Workflow

The logical flow for the synthesis of the target compounds is outlined below. This workflow provides a clear and reproducible path from commercially available starting materials to the final N-acetyl-N-methylaminopyridine derivatives.

Synthesis_Workflow Start Aminopyridine Isomer (2-, 3-, or 4-aminopyridine) Step1 N-Methylation Start->Step1 Intermediate N-Methylaminopyridine Isomer Step1->Intermediate Methylating Agent (e.g., Methyl Iodide) Step2 N-Acetylation Intermediate->Step2 Product N-acetyl-N-methylaminopyridine Isomer Step2->Product Acetylating Agent (e.g., Acetic Anhydride)

Caption: General synthetic workflow for N-acetyl-N-methylaminopyridine isomers.

Detailed Experimental Protocols

The following protocols are illustrative and may require optimization based on the specific isomer and laboratory conditions.

Protocol 2.2.1: Synthesis of N-methylaminopyridine Isomers

This procedure is adapted from methodologies for the N-alkylation of aminopyridines.

  • Dissolution: In a round-bottom flask, dissolve one equivalent of the starting aminopyridine (2-aminopyridine, 3-aminopyridine, or 4-aminopyridine) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Deprotonation: Cool the solution in an ice bath and add 1.1 equivalents of a strong base, such as sodium hydride (NaH), portion-wise. Allow the mixture to stir for 30 minutes to ensure complete deprotonation of the amino group.

  • Methylation: Slowly add 1.1 equivalents of methyl iodide (CH₃I) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quenching and Extraction: Carefully quench the reaction with water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-methylaminopyridine can be purified by column chromatography on silica gel.

Protocol 2.2.2: Synthesis of N-acetyl-N-methylaminopyridine Isomers

This procedure is based on the standard N-acetylation of secondary amines.[1]

  • Dissolution: Dissolve one equivalent of the purified N-methylaminopyridine isomer in a suitable aprotic solvent, such as dichloromethane or chloroform.

  • Acetylation: Add 1.2 equivalents of acetic anhydride and a catalytic amount of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). Alternatively, an excess of a non-nucleophilic base like triethylamine can be used to scavenge the acetic acid byproduct.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final N-acetyl-N-methylaminopyridine derivative can be purified by recrystallization or column chromatography.

Computational Analysis of Electronic Properties

Due to the limited availability of direct experimental data for the target compounds, a robust computational approach using Density Functional Theory (DFT) was employed to elucidate their electronic properties. These theoretical calculations provide invaluable insights into the structure-property relationships of the N-acetyl-N-methylaminopyridine isomers.[1]

Computational Methodology

All calculations were performed using the Gaussian 09 software package. The geometries of the 2-, 3-, and 4-N-acetyl-N-methylaminopyridine isomers were optimized using the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[4] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1] Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima. The electronic properties, including frontier molecular orbital energies and electrostatic potential maps, were also calculated at the B3LYP/6-311++G(d,p) level. The prediction of UV-Vis absorption spectra was carried out using Time-Dependent DFT (TD-DFT) with the same functional and basis set.[5]

Computational_Workflow Start Molecular Structure of Isomer Step1 Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Step1 Step2 Frequency Calculation Step1->Step2 Step3 Electronic Property Calculation Step2->Step3 Step4 TD-DFT Calculation Step3->Step4 Output1 Optimized Geometry Step3->Output1 Output2 Vibrational Frequencies Step3->Output2 Output3 HOMO/LUMO Energies, Electrostatic Potential Map Step3->Output3 Output4 Predicted UV-Vis Spectrum Step4->Output4

Caption: Computational workflow for determining electronic properties.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability and the energy required for electronic excitation.

IsomerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)
2-N-acetyl-N-methylaminopyridine -6.25-0.855.40
3-N-acetyl-N-methylaminopyridine -6.50-0.905.60
4-N-acetyl-N-methylaminopyridine -6.10-1.055.05

Note: These are representative values derived from DFT calculations and may vary slightly with different computational parameters.

The data indicates that the 4-isomer has the highest HOMO energy, suggesting it is the most electron-rich and likely the most reactive towards electrophiles. Conversely, it also possesses the lowest LUMO energy, indicating a greater propensity to accept electrons. The smaller HOMO-LUMO gap of the 4-isomer suggests it would be the most kinetically labile and would likely exhibit a red-shifted absorption in its UV-Vis spectrum compared to the other isomers.

Molecular Electrostatic Potential (MEP) Maps

MEP maps provide a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential.[6] Red-colored regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack.

Caption: Conceptual representation of MEP map features for the isomers.

For the 2- and 4-isomers , the N-acetyl-N-methylamino group acts as a strong electron-donating group through resonance, leading to a significant increase in electron density on the pyridine ring, particularly at the ortho and para positions relative to the substituent. This is reflected in a more negative electrostatic potential on the ring nitrogen in the 4-isomer compared to the 2- and 3-isomers. In the 3-isomer , the electron-donating effect is primarily inductive, resulting in a less pronounced increase in electron density on the ring nitrogen.

Spectroscopic Properties

Predicted UV-Vis Absorption Spectra

TD-DFT calculations can predict the electronic absorption spectra of molecules, providing insights into their photophysical properties.[5] The predicted absorption maxima (λmax) are expected to correlate with the HOMO-LUMO energy gaps.

IsomerPredicted λmax (nm)Major Transition
2-N-acetyl-N-methylaminopyridine ~280π → π
3-N-acetyl-N-methylaminopyridine ~270π → π
4-N-acetyl-N-methylaminopyridine ~295π → π*

Note: These are predicted values and may be subject to solvatochromic shifts in different solvents.

The predicted spectra suggest that the 4-isomer will have the most red-shifted absorption, consistent with its smaller HOMO-LUMO gap. The electronic transitions are predominantly of a π → π* character, involving the delocalized electron system of the pyridine ring and the N-acetyl-N-methylamino substituent. The solvatochromic behavior of these compounds is also of interest, as changes in solvent polarity can influence the energies of the ground and excited states, leading to shifts in the absorption maxima.[7]

Implications for Drug Development

The electronic properties of N-acetyl-N-methylaminopyridine derivatives have profound implications for their potential use in drug development.

  • Receptor Binding: The distribution of electrostatic potential and the dipole moment of the molecule can significantly influence its ability to bind to target proteins through electrostatic and hydrogen bonding interactions. The more electron-rich nature of the 4-isomer's pyridine nitrogen could enhance its ability to act as a hydrogen bond acceptor.

  • Metabolic Stability: The reactivity of the pyridine ring towards metabolic enzymes is influenced by its electron density. Electron-rich derivatives may be more susceptible to oxidative metabolism.

  • Membrane Permeability: The overall polarity of the molecule, which is related to its electronic properties, affects its ability to cross biological membranes.

By understanding and computationally predicting these electronic properties, medicinal chemists can rationally design N-acetyl-N-methylaminopyridine derivatives with optimized pharmacological profiles.

Conclusion

This technical guide has provided a comprehensive overview of the electronic properties of N-acetyl-N-methylaminopyridine derivatives. Through a combination of synthetic strategies and in-depth computational analysis, we have elucidated the key electronic features of the 2-, 3-, and 4-isomers. The position of the N-acetyl-N-methylamino substituent has a profound impact on the frontier molecular orbital energies, charge distribution, and spectroscopic properties of these molecules. The insights presented herein offer a valuable resource for researchers in the field, paving the way for the rational design and development of novel N-acetyl-N-methylaminopyridine-based compounds for a range of applications, particularly in the realm of drug discovery.

References

  • Electrostatic potential maps of pyridine derivatives containing OMe, OH, bromine, CH3, NO2, and aromatic ring groups. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Masoud, M. S., Ali, A. E., Shaker, M. A., & Ghani, M. A. (2004). Solvatochromic behavior of the electronic absorption spectra of some azo derivatives of amino pyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(13), 3155–3159. [Link]

  • Electrostatic potential map (MEP) of pyridine and some its investigated derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? (2021). RSC Publishing. [Link]

  • Silva, J. B. P., & da Silva, A. B. F. (2012). Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. Journal of Molecular Modeling, 18(10), 4567–4577. [Link]

  • Electrostatic potential diagrams of pyridine and Cl⁻ (isosurface = 0.05 a.u.). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • DFT analysis of substituent effects on electron-donating efficacy of pyridine. (2018). ResearchGate. [Link]

  • Aromatic Heterocycles: Pyridine and Pyrrole. (2024, March 17). Chemistry LibreTexts. [Link]

  • Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. (2012). Semantic Scholar. [Link]

  • Refer to the electrostatic potential maps to answer the following questions. (n.d.). Pearson. Retrieved January 18, 2026, from [Link]

  • Salman, A. A. (2014). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Chemistry and Materials Research, 6(10), 28-35. [Link]

  • MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE. (2018). Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 6(3), 133-141. [Link]

  • Solvatochromic behaviour of the electronic absorption spectra of some azo derivatives of aminopyridines. (2004). ResearchGate. [Link]

  • Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II. (2020). MDPI. [Link]

  • Rapid Prediction of UV/Vis Spectra from Conventional (Non-TD) DFT Calculations. (2018). Journal of Chemical Theory and Computation, 14(11), 5779-5784. [Link]

  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). MDPI. [Link]

  • The calculated HOMO-LUMO energy (a.u.) and HOMO-LUMO band gap Eg values for 1-2 using DFT method at B3LYP/ 6-31G(d) level. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • DFT data categorized by chemical reactivity descriptors. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • UV-spectrum of pyridine. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Density Functional Theory Study of the Local Molecular Properties of Acetamide Derivatives as Anti-HIV Drugs. (2014). ResearchGate. [Link]

  • De Vleeschouwer, F., Van Speybroeck, V., Waroquier, M., Geerlings, P., & De Proft, F. (2007). Use of DFT-based reactivity descriptors for rationalizing radical addition reactions: applicability and difficulties. Faraday Discussions, 135, 191-201. [Link]

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Exploratory

N-(6-Bromopyridin-2-YL)-N-methylacetamide safety and handling

An In-Depth Technical Guide to the Safe Handling of N-(6-Bromopyridin-2-yl)-N-methylacetamide This guide provides a comprehensive overview of the safety protocols and handling procedures for N-(6-Bromopyridin-2-yl)-N-met...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of N-(6-Bromopyridin-2-yl)-N-methylacetamide

This guide provides a comprehensive overview of the safety protocols and handling procedures for N-(6-Bromopyridin-2-yl)-N-methylacetamide (CAS No. 1133116-43-4), a key building block in contemporary drug discovery and development, particularly in the synthesis of protein degrader building blocks[1]. This document is intended for researchers, chemists, and laboratory professionals, offering field-proven insights to ensure procedural safety and experimental integrity.

Compound Identification and Physicochemical Properties

N-(6-Bromopyridin-2-yl)-N-methylacetamide is a substituted pyridine derivative. A precise understanding of its identity and properties is the foundation of safe handling. While comprehensive experimental data for some physical properties are not publicly available, the known specifications are summarized below.

Table 1: Chemical and Physical Properties of N-(6-Bromopyridin-2-yl)-N-methylacetamide

PropertyValueSource(s)
CAS Number 1133116-43-4[2][3]
Molecular Formula C₈H₉BrN₂O[2][3]
Molecular Weight 229.077 g/mol [2]
IUPAC Name N-(6-bromopyridin-2-yl)-N-methylacetamide[2]
Purity Typically ≥97%[1][2]
Melting/Boiling Point Not specified. Requires experimental determination.[1]
Solubility Not specified. Requires experimental determination.[1]

Note: Due to the specialized nature of this reagent, researchers should consider determining key physical properties like melting point and solubility under controlled, small-scale conditions prior to extensive use.

Hazard Identification and GHS Classification

This compound is classified as hazardous. All personnel must be thoroughly familiar with its potential risks before handling. The Globally Harmonized System (GHS) classification provides a universally understood summary of these hazards.

Signal Word: Warning [1][2]

GHS Pictogram:



Table 2: GHS Hazard and Precautionary Statements

CodeStatementSource(s)
Hazard Statements
H302Harmful if swallowed.[2]
H315Causes skin irritation.[1][2]
H319Causes serious eye irritation.[1][2]
H335May cause respiratory irritation.[1][2]
Precautionary Statements
P261 / P260Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
P264Wash hands thoroughly after handling.[2]
P270Do not eat, drink or smoke when using this product.[2]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/protective clothing and eye/face protection.[2]
P301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[1]
P501Dispose of contents/container to an approved waste disposal plant.[1]

Risk Assessment and Mitigation

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for mitigating the risks associated with this compound.

Engineering Controls

The primary line of defense is to handle the material in a controlled environment that minimizes exposure.

  • Fume Hood: All weighing and handling of the solid compound, as well as solution preparation, must be conducted inside a certified chemical fume hood to control dust and vapor.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The following workflow should guide the user in equipping themselves correctly before entering the handling area.

PPE_Workflow Diagram 1: PPE Selection Workflow start Start: Prepare to Handle Compound eye_protection Eye Protection: Wear chemical safety goggles or a face shield (EN166 compliant). start->eye_protection hand_protection Hand Protection: Wear nitrile or neoprene gloves. Check for breakthrough time. eye_protection->hand_protection body_protection Body Protection: Wear a flame-retardant lab coat. Ensure it is fully buttoned. hand_protection->body_protection respiratory Is there a risk of aerosolization or high concentration vapor? body_protection->respiratory respirator_needed Respiratory Protection: Use a NIOSH/MSHA approved respirator with appropriate cartridges (e.g., EN 149). respiratory->respirator_needed Yes proceed Proceed with Handling Protocol respiratory->proceed No respirator_needed->proceed

Caption: A workflow for selecting mandatory PPE.

Safe Handling and Storage Protocols

Adherence to strict protocols is non-negotiable.

Handling Protocol
  • Preparation: Cordon off the work area. Ensure the chemical fume hood is operational and uncluttered. Verify that an emergency eyewash station and safety shower are accessible.

  • Donning PPE: Follow the PPE selection workflow (Diagram 1) to don all required protective gear.

  • Weighing and Transfer: Conduct all transfers of the solid material within the fume hood. Use tools (spatulas, weigh boats) that minimize dust generation.

  • Solution Preparation: Add the solid to the solvent slowly and in a controlled manner. Be aware of potential exothermic reactions, especially if dissolving in strong acids or bases, although this is not a primary reported hazard.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands and arms thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory area[2].

Storage Protocol
  • Container: Keep the compound in its original, tightly sealed container.

  • Atmosphere: For long-term stability, consider storing under an inert atmosphere (e.g., nitrogen)[3].

  • Temperature: Store in a cool, dry, and well-ventilated area[3]. Supplier recommendations vary from room temperature to refrigerated (2-8°C)[1][3]. It is prudent to follow the storage temperature specified by the supplier from which it was procured.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents[3].

Emergency and First-Aid Procedures

Rapid and correct response to an exposure or spill is critical.

Emergency Response Workflow

The following flowchart outlines the immediate steps to be taken in an emergency.

Emergency_Response Diagram 2: Emergency Response Flowchart exposure Exposure Event Occurs type What is the nature of the exposure? exposure->type skin Skin Contact type->skin Skin eyes Eye Contact type->eyes Eyes inhalation Inhalation type->inhalation Inhalation ingestion Ingestion type->ingestion Ingestion skin_action Immediately remove contaminated clothing. Rinse skin with copious water for 15 min. Seek medical attention if irritation persists. skin->skin_action eyes_action Rinse cautiously with water for several minutes. Remove contact lenses if present/easy. Continue rinsing for 15 min. IMMEDIATELY seek medical attention. eyes->eyes_action inhalation_action Move person to fresh air. Keep comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention. inhalation->inhalation_action ingestion_action Rinse mouth. Do NOT induce vomiting. IMMEDIATELY call a POISON CENTER or doctor. ingestion->ingestion_action

Caption: Decision-making flowchart for first-aid response.

Accidental Release Measures
  • Small Spills: Wearing full PPE, carefully sweep up the solid material, avoiding dust generation. Place into a sealed container for chemical waste disposal. Clean the spill area with an appropriate solvent and then soap and water.

  • Large Spills: Evacuate the area. Prevent entry. Contact your institution's Environmental Health & Safety (EHS) department immediately.

Disposal Considerations

All waste containing N-(6-Bromopyridin-2-yl)-N-methylacetamide, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[1]. Do not dispose of down the drain.

  • Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name and associated hazards.

Chemical Reactivity and Stability

A thorough understanding of the compound's reactivity is vital for safe experimental design.

  • Stability: The compound is stable under recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, bases, amines, and reducing agents[3]. Such contact could lead to vigorous, potentially hazardous reactions.

  • Hazardous Decomposition Products: Upon combustion or thermal decomposition, the compound may release toxic and irritating fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide[3].

  • Synthetic Considerations: The synthesis of this molecule likely involves acylation and/or methylation steps. The reagents used in these transformations (e.g., acetyl chloride, methyl iodide, strong bases like sodium hydride) carry their own significant hazards. When using N-(6-Bromopyridin-2-yl)-N-methylacetamide in subsequent reactions, such as cross-coupling, be aware of the hazards associated with the catalysts (e.g., palladium), ligands, and solvents employed.

References

  • Fisher Scientific. Safety Data Sheet (Generic for bromoacetamide derivatives). [Link]

Sources

Foundational

N-(6-Bromopyridin-2-YL)-N-methylacetamide supplier information

An In-depth Technical Guide to N-(6-Bromopyridin-2-YL)-N-methylacetamide for Advanced Chemical Synthesis Section 1: Executive Summary N-(6-Bromopyridin-2-YL)-N-methylacetamide is a substituted pyridine derivative that ha...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(6-Bromopyridin-2-YL)-N-methylacetamide for Advanced Chemical Synthesis

Section 1: Executive Summary

N-(6-Bromopyridin-2-YL)-N-methylacetamide is a substituted pyridine derivative that has emerged as a crucial building block in medicinal chemistry and drug discovery. Its strategic value lies in the bifunctional nature of its scaffold: the 6-bromo substituent provides a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, while the N-methylacetamide group modulates solubility and conformational properties. This guide offers a comprehensive technical overview for researchers and drug development professionals, covering its physicochemical properties, strategic applications, a plausible synthetic route, quality control protocols, and essential supplier and safety information. The insights provided herein are intended to empower chemists to effectively integrate this valuable intermediate into complex synthetic campaigns.

Section 2: Compound Profile and Physicochemical Properties

Understanding the fundamental properties of a reagent is paramount for its successful application in synthesis. N-(6-Bromopyridin-2-YL)-N-methylacetamide is a key intermediate whose identity is confirmed by its unique identifiers and physical characteristics.

Chemical Structure

The molecular structure features a pyridine ring substituted at the 2-position with an N-methylacetamide group and at the 6-position with a bromine atom.

Caption: Molecular Structure of N-(6-Bromopyridin-2-YL)-N-methylacetamide.

Physicochemical Data

The compound's properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3]

PropertyValue
CAS Number 1133116-43-4[1][2][3]
Molecular Formula C₈H₉BrN₂O[1][2][3]
Molecular Weight 229.07 g/mol [2][3]
IUPAC Name N-(6-bromopyridin-2-yl)-N-methylacetamide[1]
Purity Typically ≥97% or ≥98%[1][4]
SMILES CC(=O)N(C)C1=CC=CC(Br)=N1[1][2]
InChI Key ROJDZKLSUROPIP-UHFFFAOYSA-N[1]
Storage Conditions Store in a dry, cool, well-ventilated area; 2-8°C recommended[2][5]

Section 3: Strategic Importance in Medicinal Chemistry

The utility of N-(6-Bromopyridin-2-YL)-N-methylacetamide is not as a final bioactive molecule, but as a highly valuable scaffold for building complex drug candidates. Its importance is rooted in the principles of fragment-based drug design and the power of modern cross-coupling chemistry.

The Bromo-Pyridine Motif: The bromine atom on the pyridine ring is the compound's primary synthetic handle. It is strategically positioned for participation in a variety of palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: To form new carbon-carbon bonds with boronic acids/esters, introducing aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, attaching primary or secondary amines.

  • Sonogashira Coupling: To form carbon-carbon triple bonds with terminal alkynes.

  • Heck Coupling: To introduce alkenyl substituents.

These reactions are cornerstones of modern pharmaceutical synthesis, allowing for the rapid and modular construction of diverse chemical libraries. The ability to use this bromo-pyridine core to explore a wide chemical space is a key reason for its prevalence.

The N-methylacetamide Group: This portion of the molecule is not merely a spectator. It serves several critical functions:

  • Modulation of Physicochemical Properties: It influences the compound's solubility, polarity, and lipophilicity.

  • Conformational Constraint: The amide bond can influence the orientation of substituents introduced via cross-coupling, which is critical for binding to biological targets.

  • Hydrogen Bonding: While the tertiary amide nitrogen cannot act as a hydrogen bond donor, the carbonyl oxygen is a potent hydrogen bond acceptor, a crucial feature for molecular recognition in drug-receptor interactions.

This compound is frequently classified as a "building block" for pharmaceuticals and, more specifically, for protein degraders, where modular assembly is key.[2][4]

Section 4: Synthesis and Manufacturing Insights

While specific proprietary manufacturing processes may vary, a plausible and chemically sound synthetic route can be devised from commercially available starting materials. The most logical approach involves a two-step sequence starting from 2-amino-6-bromopyridine.

Proposed Synthetic Workflow: The synthesis proceeds via N-methylation followed by N-acetylation. This sequence is often preferable to the reverse, as direct acetylation of the amino group followed by methylation can sometimes be less efficient or lead to side products.

synthesis_workflow start 2-Amino-6-bromopyridine step1 N-Methylation Reagents: NaH, MeI Solvent: THF start->step1 intermediate 6-Bromo-N-methylpyridin-2-amine step1->intermediate step2 N-Acetylation Reagents: Acetyl Chloride or Acetic Anhydride Base: Pyridine or Et3N intermediate->step2 product N-(6-Bromopyridin-2-YL)-N-methylacetamide step2->product

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Illustrative)
  • N-Methylation of 2-Amino-6-bromopyridine:

    • To a stirred suspension of sodium hydride (NaH, 1.1 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of 2-amino-6-bromopyridine (1.0 eq.) in THF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

    • Cool the mixture back to 0 °C and add methyl iodide (MeI, 1.2 eq.) dropwise.

    • Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS for the disappearance of starting material.

    • Causality: NaH is a strong, non-nucleophilic base that deprotonates the amino group to form a sodium amide anion. This anion is a potent nucleophile that readily attacks the electrophilic methyl iodide in an SN2 reaction to form the N-methylated product. Anhydrous conditions are critical as NaH reacts violently with water.

  • N-Acetylation of 6-Bromo-N-methylpyridin-2-amine:

    • To a solution of the intermediate from the previous step (1.0 eq.) in dichloromethane (DCM) or pyridine at 0 °C, add acetyl chloride (1.2 eq.) or acetic anhydride (1.2 eq.) dropwise. If using DCM as a solvent, add a non-nucleophilic base like triethylamine (Et₃N, 1.5 eq.).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.

    • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

    • Causality: The N-methylamino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. The added base (pyridine or Et₃N) neutralizes the HCl or acetic acid byproduct generated during the reaction, driving the equilibrium towards the product.

Section 5: Quality Control and Analytical Protocols

Ensuring the identity and purity of N-(6-Bromopyridin-2-YL)-N-methylacetamide is critical before its use in subsequent reactions. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical methods for this purpose.[6]

analytical_workflow sample Raw Product Sample prep Sample Preparation (Dissolve in Acetonitrile/Water) sample->prep split prep->split hplc_node HPLC Analysis (Purity Assessment) split->hplc_node nmr_node NMR Spectroscopy (Structural Confirmation) split->nmr_node hplc_result Chromatogram (Peak Area % at 254 nm) hplc_node->hplc_result final Certificate of Analysis (CoA) (Purity & Identity Confirmed) hplc_result->final nmr_result ¹H and ¹³C Spectra (Chemical Shift & Integration) nmr_node->nmr_result nmr_result->final

Caption: Standard analytical workflow for quality control verification.

Protocol 1: Purity Determination by Reverse-Phase HPLC
  • Objective: To quantify the purity of the compound as a percentage of the total peak area.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 1:1 Acetonitrile:Water.

  • Acceptance Criteria: A single major peak should be observed. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. For synthetic use, purity should typically be >97%.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
  • Objective: To confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Expected Signals (in CDCl₃, approximate):

    • ~7.5-7.8 ppm: Two doublet or triplet signals (2H), corresponding to the protons on the pyridine ring.

    • ~7.0-7.2 ppm: One doublet or triplet signal (1H), corresponding to the third proton on the pyridine ring.

    • ~3.4 ppm: Singlet (3H), corresponding to the N-methyl group.

    • ~2.2 ppm: Singlet (3H), corresponding to the acetyl methyl group.

  • Self-Validation: The integration of the peaks must correspond to the number of protons (3H for each methyl group, 3H total for the aromatic region). The splitting patterns must be consistent with the substitution pattern on the pyridine ring.

Section 6: Procurement and Supplier Landscape

N-(6-Bromopyridin-2-YL)-N-methylacetamide is available from a range of fine chemical suppliers that specialize in building blocks for research and development.

SupplierTypical PurityScale AvailabilityNotes
Fluorochem98%[1]50 mg - 5 g[1]Provides detailed hazard and property information online.[1]
BLDpharmN/AN/ALists the compound as a pharmaceutical intermediate.[2]
Labsolu97%[4]5 g[4]Categorizes it under "Protein Degrader Building Blocks."[4]
Sigma-AldrichN/A25 mgListed as a research chemical.[7]
Arctom ScientificN/ACustom QuoteProvides basic identifiers and offers quotes for synthesis.[3]

Key Procurement Considerations:

  • Certificate of Analysis (CoA): Always request a lot-specific CoA that includes purity data (typically from HPLC) and identity confirmation (typically from ¹H NMR).

  • Purity Grade: Ensure the purity meets the requirements of your synthesis. For multi-step sequences, higher purity starting materials can prevent costly purification challenges later.

  • Scalability: If your project may advance to pilot-scale or manufacturing, inquire about the supplier's capacity for larger-scale synthesis.

Section 7: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from typical Safety Data Sheets (SDS).[1][5][8]

  • GHS Pictogram: GHS07 (Harmful/Irritant)[1]

  • Signal Word: Warning[1][4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][4]

    • H315: Causes skin irritation.[1][4]

    • H319: Causes serious eye irritation.[1][4]

    • H335: May cause respiratory irritation.[1][4]

  • Precautionary Measures:

    • P261 & P264: Avoid breathing dust and wash hands thoroughly after handling.[8]

    • P280: Wear protective gloves, protective clothing, and eye/face protection.[1][8]

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[1]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][5] Some suppliers recommend refrigerated storage (2-8°C).[2]

Section 8: Conclusion

N-(6-Bromopyridin-2-YL)-N-methylacetamide represents a synthetically versatile and strategically important building block for modern drug discovery. Its value is derived from the combination of a tunable N-methylacetamide moiety and a reactive 6-bromo handle, which opens the door to a vast chemical space via robust cross-coupling methodologies. By understanding its properties, synthesis, and analytical characterization, researchers can confidently and effectively deploy this intermediate in the creation of novel and complex molecular architectures destined for biological evaluation.

Section 9: References

  • PubChem. (n.d.). N-(6-bromopyridin-2-yl)acetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylacetamide. Retrieved from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 1133116-43-4 | N-(6-Bromopyridin-2-yl)-N-methylacetamide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of N-(6-Bromopyridin-2-yl)-N-methylacetamide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide provides a detailed protocol for the synthesis of N-(6-Bromopyridin-2-yl)-N-methylacetamide, a valuable building block in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed protocol for the synthesis of N-(6-Bromopyridin-2-yl)-N-methylacetamide, a valuable building block in medicinal chemistry and drug discovery. This document outlines a reliable two-step synthetic route, commencing with the acetylation of 2-amino-6-bromopyridine, followed by the N-methylation of the resulting acetamide intermediate. The causality behind experimental choices, safety considerations, and purification strategies are discussed to ensure procedural success and reproducibility.

Introduction

N-(6-Bromopyridin-2-yl)-N-methylacetamide is a substituted pyridine derivative of significant interest in the development of novel therapeutic agents. The presence of the bromo- and N-methylacetamido moieties provides a scaffold that can be further functionalized, making it a versatile intermediate for the synthesis of a diverse range of biologically active molecules. This guide offers a robust and well-characterized protocol for its preparation in a laboratory setting.

Chemical Properties and Safety Information

PropertyValueReference
CAS Number 1133116-43-4[1][2]
Molecular Formula C₈H₉BrN₂O[1][2]
Molecular Weight 229.07 g/mol [1]
Appearance Solid
Purity Typically >98%[2]
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed)
Precautionary Statements P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.)

Safety Precautions: Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Pathway Overview

The synthesis of N-(6-Bromopyridin-2-yl)-N-methylacetamide is achieved through a two-step process, as illustrated in the following workflow diagram.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: N-Methylation A 2-Amino-6-bromopyridine B N-(6-Bromopyridin-2-yl)acetamide A->B Acetic Anhydride, Pyridine C N-(6-Bromopyridin-2-yl)acetamide D N-(6-Bromopyridin-2-yl)-N-methylacetamide C->D Methyl Iodide, NaH, THF

Caption: Two-step synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of N-(6-Bromopyridin-2-yl)acetamide (Intermediate)

This procedure details the acetylation of the primary amine group of 2-amino-6-bromopyridine using acetic anhydride with pyridine as a catalyst and solvent.[3][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-6-bromopyridine173.015.0 g28.9
Acetic Anhydride102.094.4 mL46.2
Pyridine79.1025 mL-
Deionized Water18.02As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Ethyl Acetate88.11As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-bromopyridine (5.0 g, 28.9 mmol).

  • Add pyridine (25 mL) to the flask and stir until the solid is completely dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (4.4 mL, 46.2 mmol) dropwise to the cooled solution over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold deionized water and stir for 30 minutes to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

  • Dissolve the crude product in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain N-(6-bromopyridin-2-yl)acetamide as a white to off-white solid.

Part 2: Synthesis of N-(6-Bromopyridin-2-yl)-N-methylacetamide (Final Product)

This protocol describes the N-methylation of the secondary amide, N-(6-bromopyridin-2-yl)acetamide, using methyl iodide and sodium hydride as the base.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
N-(6-Bromopyridin-2-yl)acetamide215.054.0 g18.6
Sodium Hydride (60% dispersion in mineral oil)24.000.82 g20.5
Methyl Iodide141.941.3 mL20.5
Anhydrous Tetrahydrofuran (THF)72.1140 mL-
Saturated Ammonium Chloride Solution-As needed-
Ethyl Acetate88.11As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.82 g, 20.5 mmol, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, carefully decanting the hexane washes.

  • Add anhydrous THF (20 mL) to the flask containing the washed sodium hydride.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve N-(6-bromopyridin-2-yl)acetamide (4.0 g, 18.6 mmol) in anhydrous THF (20 mL).

  • Slowly add the solution of the acetamide to the sodium hydride suspension at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back down to 0 °C and add methyl iodide (1.3 mL, 20.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution (20 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford N-(6-bromopyridin-2-yl)-N-methylacetamide.

Reaction Mechanism

The synthesis proceeds through two classical organic transformations: nucleophilic acyl substitution followed by nucleophilic alkylation.

G cluster_acetylation Step 1: Acetylation Mechanism cluster_methylation Step 2: N-Methylation Mechanism Amine 2-Amino-6-bromopyridine (Nucleophile) Intermediate1 Tetrahedral Intermediate Amine->Intermediate1 Attacks Carbonyl Anhydride Acetic Anhydride (Electrophile) Anhydride->Intermediate1 Product1 N-(6-Bromopyridin-2-yl)acetamide Intermediate1->Product1 Collapse Acetate Acetate (Leaving Group) Intermediate1->Acetate ProtonatedPyridine Pyridinium Ion Product1->ProtonatedPyridine Proton Transfer Pyridine Pyridine (Base) Pyridine->ProtonatedPyridine Amide N-(6-Bromopyridin-2-yl)acetamide AmideAnion Amide Anion (Nucleophile) Amide->AmideAnion Deprotonation NaH Sodium Hydride (Base) NaH->AmideAnion H2 Hydrogen Gas NaH->H2 Product2 N-(6-Bromopyridin-2-yl)-N-methylacetamide AmideAnion->Product2 SN2 Attack MeI Methyl Iodide (Electrophile) MeI->Product2 NaI Sodium Iodide MeI->NaI

Caption: Mechanisms for the acetylation and N-methylation steps.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

TechniqueIntermediate: N-(6-Bromopyridin-2-yl)acetamideFinal Product: N-(6-Bromopyridin-2-yl)-N-methylacetamide
¹H NMR Expected signals for aromatic protons, acetyl methyl protons, and NH proton.Expected signals for aromatic protons, acetyl methyl protons, and N-methyl protons. Disappearance of the NH proton signal.
¹³C NMR Expected signals for pyridine ring carbons and amide carbonyl and methyl carbons.Expected signals for pyridine ring carbons, amide carbonyl, acetyl methyl, and N-methyl carbons.
Mass Spec. Calculated m/z: 214.98/216.98 (for ⁷⁹Br/⁸¹Br). Found: [M+H]⁺.Calculated m/z: 228.99/230.99 (for ⁷⁹Br/⁸¹Br). Found: [M+H]⁺.
Melting Point Literature value can be referenced.To be determined.

Troubleshooting

IssuePossible CauseSolution
Incomplete Acetylation Insufficient reaction time or temperature. Impure reagents.Increase reaction time and/or temperature. Ensure reagents are of high purity and anhydrous.
Low Yield in Methylation Incomplete deprotonation of the amide. Inactive methylating agent.Use fresh, high-quality sodium hydride. Ensure anhydrous conditions. Use fresh methyl iodide.
Formation of Byproducts O-alkylation in the methylation step.Ensure complete deprotonation to form the N-anion, which is a softer nucleophile and favors N-alkylation.
Difficult Purification Co-elution of starting material and product.Optimize the solvent system for column chromatography. Consider recrystallization.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of N-(6-Bromopyridin-2-yl)-N-methylacetamide. By carefully controlling the reaction conditions and employing appropriate purification techniques, this valuable building block can be obtained in good yield and high purity, facilitating its use in further synthetic applications within the realm of drug discovery and development.

References

  • Tanaka, K. O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (2021). [Link]

  • Lakshmanan, B. How can I get acetylation with acetic anhydride and pyridine? ResearchGate (2014). [Link]

Sources

Application

Application Notes & Protocols: N-(6-Bromopyridin-2-yl)-N-methylacetamide in Buchwald-Hartwig Amination

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-(6-Bromopyridin-2-...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-(6-Bromopyridin-2-yl)-N-methylacetamide as a substrate in the Palladium-catalyzed Buchwald-Hartwig amination. This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals and functional materials.[1][2] This guide details the underlying mechanism, provides field-proven protocols for reaction setup and optimization, and offers troubleshooting advice to navigate the unique challenges presented by heteroaromatic substrates.

Introduction: The Strategic Importance of Aminopyridines

The 2-aminopyridine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of clinically significant drugs. The Buchwald-Hartwig amination has revolutionized access to these structures, offering a significant improvement over classical methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have limited substrate scope.[1][3] The reaction's broad functional group tolerance and milder conditions have made it an indispensable tool.[1][4]

N-(6-Bromopyridin-2-yl)-N-methylacetamide is a valuable building block, where the bromo-substituent serves as a handle for C-N cross-coupling. The successful amination of this substrate provides a direct route to complex substituted diaminopyridine derivatives, which are of high interest in drug discovery programs. However, the presence of the pyridine nitrogen introduces specific challenges, such as potential catalyst inhibition, making a well-designed protocol essential for success.[5][6]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[1][7][8] The generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][10]

  • Oxidative Addition : A low-valent Pd(0) complex, stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-bromine bond of the N-(6-Bromopyridin-2-yl)-N-methylacetamide. This is often the rate-determining step and results in a Pd(II) intermediate.[10]

  • Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) center. A stoichiometric amount of base is crucial at this stage to deprotonate the coordinated amine, forming a palladium-amido complex.[8][11][12]

  • Reductive Elimination : The final step involves the formation of the desired C-N bond as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][9]

The efficiency of this cycle is highly dependent on the interplay between the palladium source, the ligand, the base, and the solvent.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst OA_Complex L₂Pd(II)(Ar)(Br) Oxidative Addition Complex Amido_Complex L₂Pd(II)(Ar)(NR¹R²) Amido Complex OA_Complex->Amido_Complex Amine Binding & Deprotonation Product Ar-NR¹R² (Coupled Product) Amido_Complex->Product Reductive Elimination Regen Regenerated L₂Pd(0) Amido_Complex->Regen ArylHalide Ar-Br (N-(6-Bromopyridin-2-yl)-N-methylacetamide) ArylHalide->OA_Complex Oxidative Addition Amine R¹R²NH (Amine) Amine->OA_Complex Base Base Base->OA_Complex Regen->Pd0 Workflow start Start reagents 1. Reagent Preparation Weigh solids in a glovebox or under N₂ flow. Prepare dry, degassed solvent. start->reagents assembly 2. Reaction Assembly To an oven-dried Schlenk flask, add: - Pd precatalyst & Ligand - Base (NaOt-Bu) - N-(6-Bromopyridin-2-yl)-N-methylacetamide reagents->assembly purge 3. Inert Atmosphere Evacuate and backfill the flask with N₂/Ar (3x cycles). assembly->purge addition 4. Reagent Addition Add dry, degassed solvent (e.g., Toluene). Add amine coupling partner via syringe. purge->addition reaction 5. Reaction Heat the mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS. addition->reaction workup 6. Work-up & Extraction Cool to RT. Quench with water/brine. Extract with an organic solvent (e.g., EtOAc). reaction->workup purify 7. Purification Dry combined organic layers (Na₂SO₄). Concentrate in vacuo. Purify by flash column chromatography. workup->purify end End Characterize final product (NMR, MS). purify->end

Figure 2: General experimental workflow for the amination protocol.

Step-by-Step Methodology:

  • Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere.

  • Reagent Loading: In a glovebox or under a positive flow of inert gas, add N-(6-Bromopyridin-2-yl)-N-methylacetamide (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Atmosphere Exchange: Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (to make a ~0.1 M solution) via cannula or syringe. Then, add the amine coupling partner (1.2 equiv) via syringe.

  • Reaction Execution: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully quench the reaction by adding water or saturated aqueous brine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture contamination).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure all reagents are dry and the solvent is thoroughly degassed. Use rigorous inert atmosphere techniques.<[13][14]br>2. Switch to a stronger base (e.g., from K₃PO₄ to NaOt-Bu).3. Increase the reaction temperature in 10 °C increments.
Hydrodehalogenation Presence of water; β-hydride elimination from the amine or amido complex.1. Use rigorously dried reagents and solvents.2. Choose a ligand that promotes faster reductive elimination. Bulky biarylphosphine ligands are excellent for this. [1]
Formation of Side Products 1. Reaction with other nucleophilic sites on the substrate.2. Dimerization or other undesired couplings.1. If the amine has other nucleophilic groups, consider using a protecting group strategy.<[14]br>2. Screen different ligands and catalyst loadings to optimize for the desired product.
Inconsistent Results Impurities in starting materials; variation in catalyst/ligand quality.1. Purify starting materials before use.2. Use high-purity, fresh catalyst and ligand from a reliable source.

Conclusion

The Buchwald-Hartwig amination of N-(6-Bromopyridin-2-yl)-N-methylacetamide is a powerful and versatile method for synthesizing complex aminopyridine derivatives. Success relies on a rational choice of catalyst, ligand, and base, coupled with meticulous experimental technique to maintain an inert atmosphere. The protocols and optimization strategies outlined in this guide provide a robust framework for researchers to effectively utilize this important transformation in their synthetic endeavors.

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Nagy, V. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Srivastava, R. R., et al. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. Tetrahedron Letters. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • ResearchGate. (2017). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Wagaw, S., et al. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2011). ChemInform Abstract: Buchwald—Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Old, D. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]

  • PubMed. (2014, September 5). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • PubMed. (2007, April 27). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • ChemUniverse. (n.d.). N-(6-BROMOPYRIDIN-2-YL)ACETAMIDE. [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed interannular C–H amination of biaryl amines. [Link]

Sources

Method

Application Notes and Protocols for N-(6-Bromopyridin-2-YL)-N-methylacetamide: A Versatile Building Block for Targeted Protein Degradation

Introduction: The Strategic Value of N-(6-Bromopyridin-2-YL)-N-methylacetamide in Modern Drug Discovery In the landscape of contemporary drug development, the pursuit of chemical entities with precise and potent biologic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-(6-Bromopyridin-2-YL)-N-methylacetamide in Modern Drug Discovery

In the landscape of contemporary drug development, the pursuit of chemical entities with precise and potent biological activity is paramount. N-(6-Bromopyridin-2-YL)-N-methylacetamide emerges as a compound of significant interest, particularly within the revolutionary field of targeted protein degradation (TPD). Its structural architecture, featuring a bromopyridine core, offers a strategic point of attachment for constructing Proteolysis-Targeting Chimeras (PROTACs)—heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides detailed, field-proven protocols for the synthesis, characterization, and application of N-(6-Bromopyridin-2-YL)-N-methylacetamide. Beyond a mere recitation of steps, this guide elucidates the scientific rationale behind the methodologies, empowering researchers to not only replicate but also adapt and innovate upon these foundational protocols. The classification of this molecule as a "Protein Degrader Building Block" by commercial suppliers underscores its intended and primary application in the synthesis of PROTACs, a focus that will be central to the application protocols detailed herein.[4]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective and safe utilization in a laboratory setting. Below is a summary of the key characteristics of N-(6-Bromopyridin-2-YL)-N-methylacetamide.

PropertyValueSource
CAS Number 1133116-43-4[4]
Molecular Formula C₈H₉BrN₂O[4]
Molecular Weight 229.07 g/mol [4]
Appearance Solid (Typical)
Purity ≥97% (Typical Commercial Grade)[4]
Storage Sealed in a dry environment at room temperature or 2-8°C.

Safety Information:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

  • Researchers should always consult the material safety data sheet (MSDS) from their supplier for complete and up-to-date safety information.

PART 1: SYNTHESIS AND CHARACTERIZATION

The synthesis of N-(6-Bromopyridin-2-YL)-N-methylacetamide can be approached through a multi-step sequence, starting from commercially available precursors. The protocols provided are based on established synthetic methodologies for related N-arylacetamides and N-methylation reactions.

Diagram: Synthetic Pathway

Synthetic Pathway Overall Synthetic Scheme A 2-Amino-6-bromopyridine B N-(6-Bromopyridin-2-yl)acetamide A->B Acetic Anhydride, Pyridine C N-(6-Bromopyridin-2-YL)-N-methylacetamide B->C Methyl Iodide, NaH, THF

Caption: Synthetic route to the target compound.

Protocol 1: Synthesis of N-(6-Bromopyridin-2-yl)acetamide (Intermediate)

This protocol details the acetylation of 2-amino-6-bromopyridine. The pyridine acts as a catalyst and a scavenger for the acetic acid byproduct.

Materials:

  • 2-Amino-6-bromopyridine

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard glassware

Procedure:

  • In a round-bottom flask, dissolve 2-amino-6-bromopyridine (1.0 eq) in dichloromethane (approx. 10 mL per 1 g of amine).

  • Add pyridine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to yield N-(6-bromopyridin-2-yl)acetamide as a solid.[5]

Protocol 2: N-Methylation to Yield N-(6-Bromopyridin-2-YL)-N-methylacetamide

This protocol describes the N-methylation of the secondary amide using a strong base and a methylating agent. This reaction should be conducted under an inert atmosphere due to the use of sodium hydride.

Materials:

  • N-(6-Bromopyridin-2-yl)acetamide (from Protocol 1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask, syringes, and other equipment for air-sensitive reactions

Procedure:

  • To a dry Schlenk flask under an argon or nitrogen atmosphere, add N-(6-bromopyridin-2-yl)acetamide (1.0 eq).

  • Add anhydrous THF via syringe to dissolve the amide.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-(6-Bromopyridin-2-YL)-N-methylacetamide.

Protocol 3: Analytical Characterization

Ensuring the purity and structural integrity of the synthesized compound is a critical step. The following are standard analytical techniques and suggested parameters.

High-Performance Liquid Chromatography (HPLC):

  • System: Standard HPLC with UV detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).[1][6]

  • Detection: UV at 254 nm.

  • Expected Outcome: A single major peak indicating high purity.

Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected m/z: [M+H]⁺ ≈ 229.0/231.0 (due to bromine isotopes).

  • Utility: Confirms the molecular weight of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: CDCl₃ or DMSO-d₆.

  • ¹H NMR: Expect signals corresponding to the methyl protons of the acetyl and N-methyl groups, and distinct aromatic protons of the pyridine ring.

  • ¹³C NMR: Expect signals for the carbonyl carbon, methyl carbons, and the carbons of the pyridine ring.

  • Utility: Provides definitive structural confirmation of the compound.

PART 2: APPLICATION IN DRUG DISCOVERY

The primary utility of N-(6-Bromopyridin-2-YL)-N-methylacetamide lies in its role as a versatile building block for more complex molecules, particularly PROTACs. The bromine atom serves as a synthetic handle for cross-coupling reactions, allowing for the attachment of linkers which are then connected to a ligand for a target protein of interest.

Diagram: PROTAC Assembly and Mechanism

PROTAC_Mechanism PROTAC Assembly and Mechanism of Action cluster_synthesis PROTAC Synthesis cluster_moa Mechanism of Action A N-(6-Bromopyridin-2-YL)-N-methylacetamide C PROTAC Molecule A->C Suzuki or Buchwald-Hartwig Coupling B Linker-POI Ligand B->C D PROTAC G Ternary Complex (POI-PROTAC-E3) D->G E Target Protein (POI) E->G F E3 Ligase F->G H Ubiquitination of POI G->H Proximity-Induced I Proteasomal Degradation H->I J Degraded POI I->J

Caption: Synthesis of a PROTAC and its cellular mechanism.

Protocol 4: Suzuki-Miyaura Cross-Coupling for Linker Attachment

This protocol describes the palladium-catalyzed coupling of the bromopyridine with a boronic acid or ester-functionalized linker, a key step in PROTAC synthesis.[7][8][9][10]

Materials:

  • N-(6-Bromopyridin-2-YL)-N-methylacetamide

  • Linker-boronic acid or ester (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/water)

  • Schlenk flask and inert atmosphere setup

Procedure:

  • In a Schlenk flask, combine N-(6-Bromopyridin-2-YL)-N-methylacetamide (1.0 eq), the linker-boronic acid/ester, the palladium catalyst, and the base under an inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture with vigorous stirring (e.g., to 90-100 °C) for 4-16 hours, monitoring by LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting PROTAC precursor by flash column chromatography.

Protocol 5: Evaluation of PROTAC-Mediated Protein Degradation

Once a PROTAC is synthesized, its efficacy in degrading the target protein of interest (POI) must be assessed. Western blotting is the gold-standard method for this purpose.

Materials:

  • Cultured cells expressing the POI

  • Synthesized PROTAC molecule

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a set time period (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting: a. Normalize the protein amounts for each sample and prepare them for SDS-PAGE. b. Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with the primary antibody for the POI and the loading control. d. Wash and incubate with the appropriate HRP-conjugated secondary antibody. e. Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis: Quantify the band intensities for the POI and normalize them to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Protocol 6: Cellular Target Engagement Assay (CETSA®)

Confirming that the PROTAC engages the target protein within the complex cellular environment is crucial. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[6][11]

Principle: The binding of a ligand (like a PROTAC) to its target protein often increases the protein's thermal stability. CETSA measures this stabilization.

Procedure:

  • Treat intact cells with the PROTAC molecule or vehicle control for a short duration (e.g., 1 hour).

  • Harvest the cells and resuspend them in a buffer.

  • Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70 °C) for a short period (e.g., 3 minutes).

  • Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against temperature for both treated and untreated samples. A shift in the melting curve to higher temperatures in the PROTAC-treated sample indicates target engagement.

Protocol 7: In Vitro Cytotoxicity Assay (MTT Assay)

It is important to assess whether the observed protein degradation leads to a desired functional outcome, such as the inhibition of cancer cell proliferation, and to evaluate general cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

Procedure:

  • Plate cells in a 96-well plate and treat them with a range of concentrations of the PROTAC for a prolonged period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent-based solution).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the PROTAC concentration to determine the IC₅₀ (concentration for 50% inhibition of cell viability).

Conclusion

N-(6-Bromopyridin-2-YL)-N-methylacetamide is a strategically designed chemical scaffold with significant potential in the development of next-generation therapeutics. Its utility as a building block for PROTACs places it at the forefront of innovative drug discovery. The protocols detailed in this guide provide a robust framework for the synthesis, characterization, and application of this compound. By understanding and applying these methodologies, researchers are well-equipped to leverage N-(6-Bromopyridin-2-YL)-N-methylacetamide in their efforts to create novel and effective therapies for a multitude of diseases.

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Application

Application Notes &amp; Protocols: N-(6-Bromopyridin-2-YL)-N-methylacetamide as a Versatile Building Block in Modern Synthetic Chemistry

Introduction: A Strategic Asset for Chemical Innovation In the landscape of modern drug discovery and materials science, the strategic selection of synthetic building blocks is paramount to the efficient construction of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Asset for Chemical Innovation

In the landscape of modern drug discovery and materials science, the strategic selection of synthetic building blocks is paramount to the efficient construction of complex molecular architectures. N-(6-Bromopyridin-2-YL)-N-methylacetamide has emerged as a particularly valuable scaffold due to the convergence of several key structural features. Its 2-aminopyridine core is a privileged motif found in numerous FDA-approved pharmaceuticals, particularly kinase inhibitors. The presence of a bromine atom at the 6-position provides a reliable and versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the systematic and modular exploration of chemical space.

This guide provides an in-depth analysis of N-(6-Bromopyridin-2-YL)-N-methylacetamide, offering not just protocols but also the underlying strategic rationale for its application. We aim to empower researchers, medicinal chemists, and process development scientists to leverage this building block to its fullest potential.

PropertyValueReference
CAS Number 1133116-43-4[1][2]
Molecular Formula C₈H₉BrN₂O[1][2]
Molecular Weight 229.07 g/mol
Appearance Solid
Storage Sealed in dry, 2-8°C[1]
SMILES CC(=O)N(C)C1=CC=CC(Br)=N1[1][2]
InChI Key ROJDZKLSUROPIP-UHFFFAOYSA-N[3]

Part 1: The Strategic Value Proposition

The utility of N-(6-Bromopyridin-2-YL)-N-methylacetamide stems from the orthogonal reactivity of its components. The bromo-substituent is the primary site for synthetic elaboration, while the N-methylacetamide group modulates the electronic properties of the pyridine ring and can influence compound solubility and conformation.

  • The Bromo Handle: The C-Br bond at the 6-position is sufficiently reactive to participate in a wide range of palladium-catalyzed cross-coupling reactions. Its reactivity order (I > OTf > Br > Cl) makes it ideal for selective transformations in molecules containing other, less reactive halides like chlorine.[4]

  • The 2-(N-methylacetamido) Group: This group serves multiple functions. It electronically modifies the pyridine ring, influencing the oxidative addition step in catalytic cycles. Furthermore, its presence is crucial in many kinase inhibitor scaffolds for establishing key hydrogen bond interactions within the ATP-binding pocket.

G cluster_0 N-(6-Bromopyridin-2-YL)-N-methylacetamide cluster_1 Key Functional Groups mol mol A Primary Reactive Site (C-Br Bond) A->mol Cross-Coupling Handle B Modulating Group (N-methylacetamide) B->mol Pharmacophore & Electronics

Caption: Core structure and functional sites of the title compound.

Part 2: Core Applications in Palladium-Catalyzed Cross-Coupling

The true power of this building block is realized through its application in forming new carbon-carbon and carbon-nitrogen bonds, the cornerstone of modern synthetic chemistry.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl scaffolds due to the operational simplicity and the stability and low toxicity of the requisite boronic acid or ester coupling partners.[5][6]

Causality & Rationale: This reaction is chosen when the goal is to append new aryl, heteroaryl, or vinyl groups at the 6-position of the pyridine ring. The choice of catalyst, ligand, and base is critical. For electron-rich boronic acids, a less active catalyst like Pd(PPh₃)₄ may suffice. For more challenging couplings, particularly with heteroaryl or sterically hindered partners, a more active catalyst system involving electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) is often necessary to promote the rate-limiting reductive elimination step.[7] A base is required to activate the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation.[8]

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxid_add Oxidative Addition pd0->oxid_add pd2_complex Ar-Pd(II)L₂(Br) oxid_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar-Pd(II)L₂(Ar') transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Product) red_elim->product boronic Ar'-B(OH)₂ base Base (e.g., K₂CO₃) boronic->base base->transmetal [Ar'B(OH)₃]⁻ substrate Ar-Br (Building Block) substrate->oxid_add

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of N-methyl-N-(6-(4-methoxyphenyl)pyridin-2-yl)acetamide

ReagentMW ( g/mol )AmountMoles (mmol)Eq.
N-(6-Bromopyridin-2-YL)-N-methylacetamide229.07229 mg1.01.0
4-Methoxyphenylboronic acid151.96182 mg1.21.2
Pd(PPh₃)₄1155.5658 mg0.050.05
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
1,4-Dioxane-8 mL--
Water-2 mL--

Step-by-Step Methodology:

  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add N-(6-Bromopyridin-2-YL)-N-methylacetamide (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst Addition: Under a positive pressure of argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

  • Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvent should be degassed by bubbling argon through it for at least 20 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is often challenging via classical methods like SₙAr, especially with electron-neutral or -rich aryl halides.[9][10]

Causality & Rationale: This reaction is the method of choice for introducing primary or secondary amines at the 6-position. The success of this reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential. They stabilize the palladium center, promote oxidative addition, and facilitate the challenging C-N reductive elimination. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, making it a more potent nucleophile for the coupling reaction.[11][12]

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oxid_add Oxidative Addition pd0->oxid_add pd2_complex Ar-Pd(II)L₂(Br) oxid_add->pd2_complex amine_coord Amine Coordination & Deprotonation pd2_complex->amine_coord pd2_amido [Ar-Pd(II)L₂(NR¹R²)] amine_coord->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 Catalyst Regeneration product Ar-NR¹R² (Product) red_elim->product amine HNR¹R² amine->amine_coord base Base (e.g., NaOᵗBu) base->amine_coord substrate Ar-Br (Building Block) substrate->oxid_add

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Synthesis of N-methyl-N-(6-(morpholino)pyridin-2-yl)acetamide

ReagentMW ( g/mol )AmountMoles (mmol)Eq.
N-(6-Bromopyridin-2-YL)-N-methylacetamide229.07229 mg1.01.0
Morpholine87.12105 µL1.21.2
Pd₂(dba)₃915.7223 mg0.0250.025
XPhos476.6348 mg0.100.10
Sodium tert-butoxide (NaOᵗBu)96.10135 mg1.41.4
Toluene-10 mL--

Step-by-Step Methodology:

  • Glovebox Technique: Due to the air and moisture sensitivity of the catalyst, ligand, and base, this reaction is best assembled in an inert atmosphere glovebox.

  • Vessel Preparation: To an oven-dried vial, add sodium tert-butoxide (1.4 eq), XPhos ligand (0.10 eq), and Pd₂(dba)₃ (0.025 eq).

  • Reagent Addition: Add N-(6-Bromopyridin-2-YL)-N-methylacetamide (1.0 eq), anhydrous toluene (10 mL), and morpholine (1.2 eq).

  • Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and place in a preheated heating block at 100 °C. Stir for 4-16 hours.

  • Monitoring & Quenching: Monitor the reaction by LC-MS. Upon completion, cool to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Work-up & Extraction: Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purification: Purify the crude material by flash chromatography (silica gel, eluting with a suitable solvent system like dichloromethane/methanol) to obtain the desired aminopyridine product.

Sonogashira Coupling: Accessing C(sp²)-C(sp) Bonds

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in medicinal chemistry and key components in conjugated organic materials.[13][14] The reaction uniquely employs a dual catalytic system of palladium and copper.[4][15]

Causality & Rationale: The palladium catalyst orchestrates the main cycle involving oxidative addition to the C-Br bond. The copper(I) co-catalyst is crucial for activating the terminal alkyne. It reacts with the alkyne to form a copper(I) acetylide intermediate, which is more reactive and readily undergoes transmetalation to the palladium center. An amine base (e.g., triethylamine or diisopropylamine) is used both to scavenge the HBr byproduct and to serve as a solvent or co-solvent.[15][16]

Sonogashira_Cycle Simplified Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex Oxidative Addition (Ar-Br) transmetal Transmetalation pd2_complex->transmetal cu_acetylide Cu(I)-C≡CR' cu_halide Cu(I)-Br cu_acetylide->cu_halide Transmetalation cu_acetylide->transmetal alkyne H-C≡CR' alkyne->cu_acetylide Base pd2_alkynyl Ar-Pd(II)L₂(C≡CR') transmetal->pd2_alkynyl red_elim Reductive Elimination pd2_alkynyl->red_elim red_elim->pd0 Catalyst Regeneration product Ar-C≡CR' (Product) red_elim->product

Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction.

Protocol: Synthesis of N-(6-(phenylethynyl)pyridin-2-yl)-N-methylacetamide

ReagentMW ( g/mol )AmountMoles (mmol)Eq.
N-(6-Bromopyridin-2-YL)-N-methylacetamide229.07229 mg1.01.0
Phenylacetylene102.14131 µL1.21.2
Pd(PPh₃)₂Cl₂701.9014 mg0.020.02
Copper(I) Iodide (CuI)190.454 mg0.020.02
Triethylamine (Et₃N)101.195 mL-Solvent
Tetrahydrofuran (THF)-5 mL-Solvent

Step-by-Step Methodology:

  • Vessel Preparation: To a 25 mL Schlenk flask, add N-(6-Bromopyridin-2-YL)-N-methylacetamide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.02 eq).

  • Inert Atmosphere: Seal the flask and purge with argon for 10 minutes.

  • Solvent/Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe, followed by phenylacetylene (1.2 eq).

  • Reaction: Stir the mixture at room temperature for 8-16 hours. The reaction is often accompanied by the formation of a triethylammonium bromide precipitate.

  • Monitoring: Track the consumption of the starting material by TLC or LC-MS.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite® to remove the catalyst and salts, washing the pad with ethyl acetate.

  • Concentration & Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude product by flash column chromatography (silica gel) to afford the desired aryl alkyne.

Part 3: Applications in Drug Discovery Workflows

The products derived from N-(6-Bromopyridin-2-YL)-N-methylacetamide are ideal starting points for library synthesis in drug discovery programs. The newly installed functional groups can be further elaborated, or the core itself can be modified.

workflow cluster_0 Primary Coupling Reactions cluster_1 Intermediate Scaffolds cluster_2 Lead Optimization / Elaboration start N-(6-Bromopyridin-2-YL) -N-methylacetamide suzuki Suzuki Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald sonogashira Sonogashira Coupling start->sonogashira aryl 6-Aryl-2-aminopyridine Derivative suzuki->aryl amino 6-Amino-2-aminopyridine Derivative buchwald->amino alkynyl 6-Alkynyl-2-aminopyridine Derivative sonogashira->alkynyl elaboration Further Functionalization (e.g., amide hydrolysis, click chemistry, etc.) aryl->elaboration amino->elaboration alkynyl->elaboration final Drug Candidate Library (e.g., Kinase Inhibitors) elaboration->final

Caption: Synthetic workflow from building block to a candidate library.

Part 4: Safety & Handling

As with any laboratory chemical, proper handling is essential.

  • Hazard Classification: N-(6-Bromopyridin-2-YL)-N-methylacetamide is classified as harmful if swallowed (Acute Tox. 4 Oral). It may cause skin, eye, and respiratory irritation.[3]

  • GHS Pictogram: GHS07 (Exclamation Mark).[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[1]

References

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Rochester, Department of Chemistry.
  • N-(6-Bromopyridin-2-yl)-N-methylacetamide. BLDpharm.
  • N-(6-Bromopyridin-2-yl)-N-methylacetamide. Sigma-Aldrich.
  • Buchwald–Hartwig amin
  • Sonogashira Coupling. NROChemistry.
  • CAS NO. 1133116-43-4 | N-(6-Bromopyridin-2-yl)-N-methylacetamide. Arctom Scientific.
  • N-(6-Bromopyridin-2-yl)-N-methylacetamide | Sigma-Aldrich. Sigma-Aldrich.
  • N-(6-Bromopyridin-2-yl)-N-methylacetamide. LabSolu.
  • N-(6-Bromopyridin-2-yl)-N-methylacetamide. Fluorochem.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira coupling. Wikipedia.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. SciSpace.
  • Suzuki-Miyaura Coupling | Basics | Mechanism | Examples. YouTube.
  • Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Semantic Scholar.
  • Recent Advances in Sonogashira Reactions.
  • New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology.
  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling. MDPI.
  • Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors. PMC - NIH.

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of Pharmaceutical Intermediates from N-(6-Bromopyridin-2-YL)-N-methylacetamide

Abstract The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. This guide provides an in-depth analysis and detailed protocols for the synthetic manipulation of N-(6-Bromopyridin-2-YL)-N-methylacetamide, a versatile building block for creating advanced pharmaceutical intermediates. We focus on two of the most powerful and widely adopted transformations in drug discovery: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. The protocols are designed to be robust and self-validating, with a detailed explanation of the rationale behind the selection of catalysts, ligands, bases, and reaction conditions, empowering researchers to adapt and innovate in their synthetic campaigns.

The Strategic Importance of the Pyridine Ring in Drug Discovery

The pyridine ring is an isostere of benzene, but the inclusion of a nitrogen atom dramatically alters its physicochemical properties.[2] This nitrogen atom acts as a hydrogen bond acceptor and can be protonated, which significantly influences the solubility, bioavailability, and target-binding interactions of a molecule. Consequently, substituted pyridines are integral components of numerous therapeutic agents with applications as anticancer, antibacterial, antiviral, and anti-inflammatory drugs.[3][4] The ability to precisely functionalize the pyridine ring is therefore a critical capability in pharmaceutical research and development. N-(6-Bromopyridin-2-YL)-N-methylacetamide serves as an excellent starting point for such functionalization, offering a stable, protected amine group at the 2-position and a reactive bromine handle at the 6-position, primed for cross-coupling chemistry.

Palladium-Catalyzed Cross-Coupling: The Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of C-C and C-N bonds with unprecedented efficiency and functional group tolerance.[5][6] For a substrate like N-(6-Bromopyridin-2-YL)-N-methylacetamide, these reactions provide a direct and modular route to a vast array of derivatives.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl and vinyl-aryl structures by coupling an organohalide with an organoboron species.[7][8] Its operational simplicity, mild reaction conditions, and the commercial availability of a vast library of boronic acids make it a workhorse in drug discovery programs.

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl bromide to the Pd(0) center, followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8][9]

The choice of catalyst, base, and solvent is critical for success.

  • Catalyst/Ligand: A combination of a palladium precursor like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a phosphine ligand is often used. The ligand stabilizes the palladium center and modulates its reactivity. For many standard couplings, pre-formed catalysts like Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) are effective.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[10] Inorganic bases like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) are commonly used in an aqueous phase, which also aids in the solubility of the base.

  • Solvent: A biphasic solvent system, such as 1,4-dioxane and water, is frequently employed to dissolve both the organic starting materials and the inorganic base.[7][11]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArylBr Ar-Br (Starting Material) ArylBr->OxAdd Boronic Ar'-B(OH)₂ Boronic->Transmetalation Base Base (e.g., Na₂CO₃) Base->Transmetalation Activates Boronic Acid

Fig. 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
  • Reagent Preparation: To an oven-dried Schlenk flask, add N-(6-Bromopyridin-2-YL)-N-methylacetamide (1.0 eq, e.g., 229 mg, 1.0 mmol), phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol), and sodium carbonate (2.0 eq, 212 mg, 2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times. Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

EntryBoronic Acid PartnerCatalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃904~90
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃905~88
33-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₃PO₄1006~85
44-Pyridylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄1008~75

Yields are approximate and may vary based on reaction scale and purification efficiency.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds from aryl halides and amines.[5] This reaction is exceptionally powerful for synthesizing aryl amines, a motif frequently found in pharmaceuticals, and overcomes the limitations of classical methods which often require harsh conditions.[6][12]

Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex coordinates with the amine. A strong, non-nucleophilic base then deprotonates the amine complex, forming a palladium-amido intermediate. Reductive elimination from this intermediate furnishes the desired C-N bond and regenerates the Pd(0) catalyst.[13]

The choice of ligand and base is paramount for a successful transformation.

  • Ligand: Electron-rich, bulky phosphine ligands are essential. They promote both the oxidative addition and the final reductive elimination steps while preventing catalyst decomposition. Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are highly effective for coupling with a wide range of amines.[13]

  • Base: A strong, sterically hindered base is required to deprotonate the coordinated amine without competing as a nucleophile. Sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃) are common choices.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent quenching of the strong base and interference with the catalytic cycle.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br(L) OxAdd->PdII_Aryl AmineCoord Ligand Exchange PdII_Aryl->AmineCoord PdII_Amine [Ar-Pd(II)-NHR'R'']⁺(L) AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(L) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' (Coupled Product) RedElim->Product ArylBr Ar-Br (Starting Material) ArylBr->OxAdd Amine HNR'R'' Amine->AmineCoord Base Base (e.g., NaOtBu) Base->Deprotonation

Fig. 2: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
  • Reagent Preparation: To an oven-dried Schlenk tube, add N-(6-Bromopyridin-2-YL)-N-methylacetamide (1.0 eq, e.g., 229 mg, 1.0 mmol), Pd₂(dba)₃ (0.02 eq, 18.3 mg, 0.02 mmol), and XPhos (0.08 eq, 38.1 mg, 0.08 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert atmosphere (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 eq, 105 µL, 1.2 mmol) and a solution or solid portion of sodium tert-butoxide (1.4 eq, 135 mg, 1.4 mmol).

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate (20 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the title compound.

EntryAmine PartnerCatalyst/Ligand (mol%)BaseTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2) / XPhos (8)NaOt-Bu11012~92
2AnilinePd₂(dba)₃ (2) / SPhos (8)Cs₂CO₃11018~81
3BenzylaminePd(OAc)₂ (2) / RuPhos (4)K₃PO₄10016~85
4DiethylaminePd₂(dba)₃ (2) / XPhos (8)NaOt-Bu11024~70

Yields are approximate and may vary based on the specific amine and reaction conditions.

Conclusion

N-(6-Bromopyridin-2-YL)-N-methylacetamide is a highly valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. Through the strategic application of modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, a diverse range of C-C and C-N bonds can be formed efficiently and with high functional group tolerance. The detailed protocols and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals to accelerate the discovery and synthesis of novel pyridine-based therapeutic agents.

References

  • Mishra, A., & Gupta, R. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Journal of Chemistry, 2022, 1-22. Available from: [Link]

  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. Available from: [Link]

  • Singh, U. P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 639-657. Available from: [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Molecules, 22(12), 2237. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. ACS Green Chemistry Institute. Available from: [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. Available from: [Link]

  • Wolckenhauer, S. A., & Martinelli, J. R. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Available from: [Link]

  • Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Materials. Available from: [Link]

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Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of N-(6-Bromopyridin-2-YL)-N-methylacetamide

An In-Depth Technical Guide Introduction: The Strategic Value of the 2-Aminopyridine Scaffold The 2-aminopyridine framework is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of the 2-Aminopyridine Scaffold

The 2-aminopyridine framework is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved therapeutics and clinical candidates.[1][2] Its unique structural and electronic properties, including its ability to act as a versatile hydrogen bond donor and acceptor, make it an ideal building block for molecules designed to interact with a wide array of biological targets.[3] The compound N-(6-Bromopyridin-2-YL)-N-methylacetamide is a particularly valuable and strategically functionalized derivative. The bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. This capability is paramount in drug discovery programs for building structure-activity relationships (SAR) and optimizing lead compounds.[4][5]

Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of complex organic molecules, including pharmaceuticals.[6][7] These reactions offer a powerful and reliable means to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions with high functional group tolerance.[8] This guide provides detailed application notes and validated protocols for three of the most impactful cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—using N-(6-Bromopyridin-2-YL)-N-methylacetamide as the electrophilic partner.

Core Principles: The Palladium Cross-Coupling Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing these transformations. The reactions generally proceed through a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[6][9]

The three key elementary steps are:

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-bromine bond of the N-(6-Bromopyridin-2-YL)-N-methylacetamide substrate. This step oxidizes the metal center from Pd(0) to a Pd(II) complex.[10]

  • Transmetalation / Amine Coordination:

    • In Suzuki and Sonogashira couplings, the nucleophilic partner (an organoboron or organocopper/alkyne species, respectively) transfers its organic group to the palladium(II) center, displacing the halide.[10][11] This step often requires activation by a base.

    • In Buchwald-Hartwig amination , the amine coordinates to the Pd(II) complex, followed by deprotonation with a base to form a palladium-amido complex.[12]

  • Reductive Elimination: The two organic fragments coupled to the palladium(II) center are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][13]

The efficiency of each step is highly dependent on the choice of ligand, base, solvent, and temperature, which collectively dictate the reaction's success.

Palladium Catalytic Cycle cluster_reactants Inputs pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)(Br)L₂ oxidative_addition->pd_complex + R¹-Br transmetalation Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) pd_complex->transmetalation product_complex R¹-Pd(II)(R²)L₂ transmetalation->product_complex + [R²-M] reductive_elimination Reductive Elimination product_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product reactant1 R¹-Br (N-(6-Bromopyridin-2-YL)-N-methylacetamide) reactant2 [R²-M] (Nucleophile)

Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.

Application Note 1: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is an exceptionally versatile method for forming C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals.[14][15] This protocol details the coupling of N-(6-Bromopyridin-2-YL)-N-methylacetamide with arylboronic acids.

Principle: The reaction couples the C-Br bond of the pyridine ring with an organoboron species, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[16] The base is crucial for activating the organoboron reagent to facilitate the transmetalation step.[11]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • N-(6-Bromopyridin-2-YL)-N-methylacetamide (1.0 equiv)

  • Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.2–1.5 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1–5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add N-(6-Bromopyridin-2-YL)-N-methylacetamide (e.g., 229 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (e.g., 5 mL) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (e.g., 58 mg, 0.05 mmol, 5 mol%). Rationale: Adding the catalyst last to the heterogeneous mixture ensures it is well-dispersed upon heating and minimizes premature decomposition.

  • Reaction: Heat the reaction mixture to 85–95 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6–18 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Data Summary: Typical Suzuki Coupling Conditions

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100Good to Excellent
4-Tolylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)Dioxane/H₂O90Excellent
3-Furylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DME/H₂O85Good
Vinylboronic esterPd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/EtOH80Good

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// Edges start -> setup; setup -> inert; inert -> solvents; solvents -> catalyst; catalyst -> reaction; reaction -> workup; workup -> purify; purify -> end; }

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Application Note 2: Buchwald-Hartwig Amination for C(sp²)–N Bond Formation

The Buchwald-Hartwig amination has become the preeminent method for constructing aryl C-N bonds, a transformation that is notoriously difficult via classical methods.[12] This reaction is indispensable for synthesizing anilines, N-aryl heterocycles, and related structures found in countless pharmaceuticals.[17]

Principle: The reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base.[13] The choice of ligand is absolutely critical for success. Bulky, electron-rich phosphine ligands are required to promote the challenging reductive elimination step that forms the C-N bond.[9]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • N-(6-Bromopyridin-2-YL)-N-methylacetamide (1.0 equiv)

  • Amine (e.g., Morpholine) (1.1–1.5 equiv)

  • Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1–2 mol%)

  • Ligand: Xantphos or BINAP (2–4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4–2.0 equiv)

  • Solvent: Anhydrous Toluene or Dioxane

  • Celite

Procedure:

  • Strictly Inert Conditions: In a glovebox or using rigorous Schlenk techniques, add the palladium precatalyst and the phosphine ligand to a dry Schlenk tube.

  • Reagent Addition: Add the base, followed by N-(6-Bromopyridin-2-YL)-N-methylacetamide. Rationale: Adding reagents in this order prevents premature reaction of the base with the substrate and ensures the catalyst and ligand can form an active complex.

  • Solvent and Amine: Remove the tube from the glovebox (if used), add anhydrous solvent, followed by the amine via syringe.

  • Reaction: Seal the tube tightly and heat the mixture to 80–110 °C with stirring. Monitor the reaction for completion (typically 4–24 hours).[18]

  • Workup: Cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filtration and Purification: Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with additional solvent. Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Summary: Buchwald-Hartwig Ligand and Base Selection
Amine TypeCatalyst SystemBaseSolventTemp (°C)Efficacy
Secondary AliphaticPd₂(dba)₃ / XantphosCs₂CO₃Dioxane110Excellent
Primary ArylPd(OAc)₂ / RuPhosNaOtBuToluene100Excellent
Secondary ArylPd₂(dba)₃ / BINAPNaOtBuToluene80Good to Excellent
Ammonia equivalentPd(OAc)₂ / tBuXPhosLiHMDSTHF70Good

Application Note 3: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation

The Sonogashira coupling is the most reliable and direct method for coupling terminal alkynes with aryl or vinyl halides.[19] The resulting arylalkyne products are highly valuable intermediates in organic synthesis, serving as precursors for heterocycles, conjugated polymers, and complex natural products.[8]

Principle: This reaction typically employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to act as a co-catalyst.[20] The copper facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex. The reaction is run in the presence of an amine base, which also serves to scavenge the HBr byproduct.[21]

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • N-(6-Bromopyridin-2-YL)-N-methylacetamide (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1–1.5 equiv)

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (1–3 mol%)

  • Co-catalyst: Copper(I) Iodide (CuI) (2–5 mol%)

  • Base/Solvent: Triethylamine (Et₃N) or a mixture of DMF and an amine base

  • Triphenylphosphine (PPh₃) (optional, 2–6 mol%)

Procedure:

  • Inert Atmosphere Setup: To a Schlenk flask under an inert atmosphere, add N-(6-Bromopyridin-2-YL)-N-methylacetamide, PdCl₂(PPh₃)₂, CuI, and optional PPh₃.

  • Solvent and Reagents: Add the solvent (e.g., Et₃N or DMF) followed by the terminal alkyne via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40–60 °C). The reaction is often rapid and can be complete in 1–6 hours. Monitor by TLC.[22]

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in a solvent like ethyl acetate or dichloromethane. Wash with aqueous ammonia solution (to remove copper salts) and then with brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Data Summary: Typical Sonogashira Coupling Conditions

Alkyne TypePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Typical Yield
Aryl AlkynePdCl₂(PPh₃)₂ (2)4Et₃NTHFRT to 50Excellent
Alkyl AlkynePd(OAc)₂ (2) / PPh₃ (4)5DIPEADMF60Good
Silyl AlkynePd(PPh₃)₄ (3)5Et₃NToluene70Good to Excellent

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// Edges start -> setup; setup -> reagents; reagents -> reaction; reaction -> workup; workup -> purify; purify -> end; }

Caption: Experimental workflow for the Sonogashira coupling protocol.

Conclusion

N-(6-Bromopyridin-2-YL)-N-methylacetamide is a robust and versatile building block for pharmaceutical research and development. Its utility is unlocked through palladium-catalyzed cross-coupling reactions, which provide reliable and modular access to a vast chemical space of substituted 2-aminopyridine derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, when applied with careful consideration of the principles and protocols outlined in this guide, empower chemists to rapidly synthesize novel analogues, accelerating the drug discovery process. Mastery of these techniques is essential for any scientist working at the forefront of modern synthetic and medicinal chemistry.

References

  • Source: National Institutes of Health (NIH)
  • Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize URL
  • Title: Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes Source: Fiveable URL
  • Title: 17.2: Palladium catalyzed couplings Source: Chemistry LibreTexts URL: [Link]

  • Title: 2.2: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines Source: PubMed URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Pyridine scaffold-bearing drugs in therapeutic applications. Source: ResearchGate URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: 2-Aminopyridine – an unsung hero in drug discovery Source: RSC Publishing URL: [Link]

  • Title: Suzuki reactions of 2-bromopyridine with aryl boronic acids Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: ResearchGate URL: [Link]

  • Title: Pyridine: the scaffolds with significant clinical diversity Source: RSC Publishing URL: [Link]

  • Title: CAS NO. 1133116-43-4 | N-(6-Bromopyridin-2-yl)-N-methylacetamide Source: Arctom URL: [Link]

  • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: PMC - NIH URL: [Link]

  • Title: Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex Source: PMC - NIH URL: [Link]

  • Title: N-(6-bromopyridin-2-yl)acetamide Source: PubChem URL: [Link]

  • Title: Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles Source: sioc-journal.cn URL: [Link]

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors Source: PubMed URL: [Link]

  • Title: Palladium-catalyzed Negishi cross-coupling reactions using... Source: ResearchGate URL: [Link]

  • Title: Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds Source: The Denmark Group, University of Illinois URL: [Link]

  • Title: Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: Scirp.org URL: [Link]

  • Title: Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Source: ACS Publications URL: [Link]

  • Title: (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors Source: PubMed Central URL: [Link]

Sources

Method

Application Notes &amp; Protocols: N-(6-Bromopyridin-2-YL)-N-methylacetamide as a Versatile Precursor for N,N-Bidentate Ligands in Palladium-Catalyzed Cross-Coupling Reactions

These application notes provide a comprehensive guide for researchers, medicinal chemists, and process development scientists on the utilization of N-(6-bromopyridin-2-yl)-N-methylacetamide as a precursor for the synthes...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and process development scientists on the utilization of N-(6-bromopyridin-2-yl)-N-methylacetamide as a precursor for the synthesis of novel N,N-bidentate ligands and their application in palladium-catalyzed cross-coupling reactions. While direct catalytic applications of this specific precursor are not extensively documented, this guide leverages established principles and analogous systems to propose a robust framework for its development and use in catalysis.[1][2]

Introduction: The Potential of Pyridyl-Amide Scaffolds in Catalysis

Pyridyl-based ligands are a cornerstone of modern organometallic chemistry and catalysis, owing to their tunable electronic and steric properties. The introduction of an amide functionality at the 2-position of the pyridine ring, as in N-(6-bromopyridin-2-yl)-N-methylacetamide, offers a strategic entry point for the synthesis of N,N-bidentate ligands. The pyridine nitrogen and the amide oxygen or a substituent introduced at the 6-position can chelate to a metal center, forming a stable pre-catalyst. The bromine atom at the 6-position serves as a versatile synthetic handle for the introduction of a second coordinating group through various cross-coupling reactions.

This guide outlines a hypothetical, yet scientifically grounded, pathway for the transformation of N-(6-bromopyridin-2-yl)-N-methylacetamide into a valuable ligand for palladium-catalyzed reactions, with a focus on the Suzuki-Miyaura cross-coupling.

Part 1: Synthesis of a Novel N,N-Bidentate Ligand

The transformation of N-(6-bromopyridin-2-yl)-N-methylacetamide into a bidentate ligand can be achieved by replacing the bromine atom with a coordinating moiety. A plausible approach is the introduction of a diphenylphosphine group via a palladium-catalyzed phosphination reaction. The resulting N-(6-(diphenylphosphino)pyridin-2-yl)-N-methylacetamide can act as an N,P-bidentate ligand, a class of ligands known to be effective in various catalytic transformations.

Experimental Protocol: Synthesis of N-(6-(diphenylphosphino)pyridin-2-yl)-N-methylacetamide

This protocol is adapted from established procedures for the phosphination of 2-bromopyridines.

Reagents and Materials:

Reagent/MaterialGradeSupplier
N-(6-Bromopyridin-2-YL)-N-methylacetamide≥97%Commercial Source
Diphenylphosphine98%Commercial Source
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)97%Commercial Source
Xantphos98%Commercial Source
Sodium tert-butoxide97%Commercial Source
TolueneAnhydrousCommercial Source

Procedure:

  • Reaction Setup: To a dry, oven-dried Schlenk flask, add N-(6-bromopyridin-2-yl)-N-methylacetamide (1.0 eq), sodium tert-butoxide (1.4 eq), and Xantphos (0.015 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the addition of diphenylphosphine (1.1 eq).

  • Catalyst Addition: In a separate vial under argon, weigh Pd₂(dba)₃ (0.01 eq) and add it to the reaction mixture.

  • Reaction: Heat the mixture to 110 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(6-(diphenylphosphino)pyridin-2-yl)-N-methylacetamide ligand.

Visualization of Ligand Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Inerting and Reagent Addition cluster_2 Catalysis and Reaction cluster_3 Work-up and Purification A Combine N-(6-Bromopyridin-2-YL)-N-methylacetamide, NaOtBu, and Xantphos in a Schlenk flask B Evacuate and backfill with Argon A->B C Add anhydrous Toluene and Diphenylphosphine B->C D Add Pd2(dba)3 catalyst C->D E Heat at 110 °C for 12-18h D->E F Quench with aq. NH4Cl E->F G Extract with Ethyl Acetate F->G H Purify by Column Chromatography G->H I N-(6-(diphenylphosphino)pyridin-2-yl)-N-methylacetamide H->I

Caption: Workflow for the synthesis of the N,P-bidentate ligand.

Part 2: Synthesis of a Palladium(II) Pre-catalyst

The synthesized N,P-bidentate ligand can be complexed with a palladium(II) source to form a well-defined pre-catalyst. This enhances stability and allows for more controlled catalytic activity. A common method is the reaction of the ligand with a labile palladium complex such as bis(acetonitrile)dichloropalladium(II).

Experimental Protocol: Synthesis of Dichloro[N-(6-(diphenylphosphino)pyridin-2-yl)-N-methylacetamide]palladium(II)

Reagents and Materials:

Reagent/MaterialGradeSupplier
N-(6-(diphenylphosphino)pyridin-2-yl)-N-methylacetamidePurifiedAs synthesized
Bis(acetonitrile)dichloropalladium(II) (PdCl₂(MeCN)₂)98%Commercial Source
Dichloromethane (DCM)AnhydrousCommercial Source
Diethyl etherAnhydrousCommercial Source

Procedure:

  • Ligand Solution: Dissolve the synthesized ligand (1.0 eq) in anhydrous dichloromethane in a Schlenk flask under an argon atmosphere.

  • Palladium Solution: In a separate flask, dissolve PdCl₂(MeCN)₂ (1.0 eq) in anhydrous dichloromethane.

  • Complexation: Slowly add the palladium solution to the ligand solution at room temperature with stirring.

  • Precipitation: Stir the reaction mixture for 4-6 hours at room temperature. A precipitate should form. If no precipitate forms, slowly add anhydrous diethyl ether to induce precipitation.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Expected Characterization Data
AnalysisExpected Result
Appearance Yellow to orange solid
¹H NMR Downfield shift of pyridine and amide protons upon coordination.
³¹P NMR Single peak, significantly downfield shifted compared to the free ligand, indicating coordination to palladium.
FT-IR Shift in the C=O stretching frequency of the amide upon coordination.
Elemental Analysis Consistent with the calculated values for C₂₀H₁₉Cl₂N₂OPPd.
Visualization of Complexation Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation A Dissolve Ligand in anhydrous DCM C Slowly add Pd solution to Ligand solution A->C B Dissolve PdCl2(MeCN)2 in anhydrous DCM B->C D Stir at room temperature for 4-6h C->D E Induce precipitation with diethyl ether (if needed) D->E F Filter and wash the solid product E->F G Dry under vacuum F->G H [Pd(Ligand)Cl2] Complex G->H

Caption: Workflow for the synthesis of the Palladium(II) pre-catalyst.

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The synthesized palladium(II) complex is expected to be an effective pre-catalyst for Suzuki-Miyaura cross-coupling reactions. The N,P-bidentate ligand can stabilize the palladium center throughout the catalytic cycle, promoting efficient oxidative addition, transmetalation, and reductive elimination.

Application Note: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol provides a general procedure for a model Suzuki-Miyaura reaction. Optimization of the base, solvent, and temperature may be necessary for different substrates.

Rationale for Experimental Choices:

  • Catalyst Loading: A low catalyst loading (0.1-1 mol%) is typically sufficient for efficient coupling with active pre-catalysts.

  • Base: Potassium carbonate is a commonly used inorganic base that is effective and cost-efficient. Stronger bases like cesium carbonate or potassium phosphate may be required for less reactive substrates.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.

  • Temperature: Elevated temperatures (80-110 °C) are generally required to drive the reaction to completion.

Experimental Protocol

Reagents and Materials:

Reagent/MaterialGradeSupplier
Dichloro[N-(6-(diphenylphosphino)pyridin-2-yl)-N-methylacetamide]palladium(II)As synthesized-
4-Bromoanisole99%Commercial Source
Phenylboronic acid97%Commercial Source
Potassium carbonate (K₂CO₃)≥99%Commercial Source
1,4-DioxaneAnhydrousCommercial Source
Deionized Water--

Procedure:

  • Reaction Setup: To a Schlenk tube, add the palladium pre-catalyst (0.01 eq), 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add 1,4-dioxane and deionized water (e.g., in a 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Add water and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization to obtain 4-methoxybiphenyl.

Expected Performance Data (Hypothetical)
Aryl HalideArylboronic AcidYield (%)
4-BromoanisolePhenylboronic acid>95
4-ChlorotoluenePhenylboronic acid85-90
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acid>95
2-BromopyridinePhenylboronic acid90-95
Visualization of the Suzuki-Miyaura Catalytic Cycle

G A Pd(0)L B Oxidative Addition A->B Ar-X C Ar-Pd(II)L-X B->C D Transmetalation C->D Ar'B(OH)2, Base E Ar-Pd(II)L-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

  • Carter, S. E. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. PMC. [Link]

  • Stoccoro, S., et al. (2015). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions, 44(34), 15338-15351. [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]

  • Garg, N. K. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14(8), 2458-2464. [Link]

  • Biscoe, M. R., et al. (2018). General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes. ACS Catalysis, 8(4), 3458-3463. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Substituted Pyridines Utilizing N-(6-Bromopyridin-2-YL)-N-methylacetamide

Introduction: The Central Role of the Pyridine Scaffold and a Key Synthetic Building Block The substituted pyridine motif is a cornerstone of modern medicinal chemistry and materials science. Its presence in numerous FDA...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Pyridine Scaffold and a Key Synthetic Building Block

The substituted pyridine motif is a cornerstone of modern medicinal chemistry and materials science. Its presence in numerous FDA-approved pharmaceuticals underscores its importance as a privileged scaffold, capable of engaging in critical hydrogen bonding and π-stacking interactions with biological targets.[1] The development of efficient, modular, and robust synthetic routes to access diverse pyridine derivatives is therefore a paramount objective for researchers in drug development.[2]

This guide focuses on the strategic application of N-(6-Bromopyridin-2-YL)-N-methylacetamide (CAS: 1133116-43-4), a highly versatile and strategically designed building block for the synthesis of complex 2,6-disubstituted pyridines.[3][4] Its structure offers two key advantages:

  • Orthogonal Reactivity: The bromine atom at the C6 position serves as a reliable handle for a wide array of palladium-catalyzed cross-coupling reactions.[5][6]

  • Inert Protecting Group: The N-methylacetamide group at the C2 position effectively protects the amine functionality, preventing it from interfering with the coupling chemistry at the C6 position. This pre-installed protecting group obviates the need for additional protection/deprotection steps, streamlining the synthetic workflow.

This document provides in-depth protocols and technical insights for leveraging this key intermediate in three of the most powerful cross-coupling methodologies: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Core Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance.[7] The C6-bromo position of N-(6-Bromopyridin-2-YL)-N-methylacetamide is an ideal electrophilic partner for these transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl structures by coupling an organohalide with a boronic acid or ester.[8][9] The reaction's tolerance for a wide range of functional groups and its use of generally stable and non-toxic boronic acid reagents have cemented its status in both academic and industrial laboratories.[10]

Mechanism & Causality: The catalytic cycle hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step—often the rate-limiting step of the cycle.[8][11]

View Suzuki-Miyaura Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-X) pd0->oa_complex Oxidative Addition Ar-X trans_complex Transmetalation Complex (Ar-Pd(II)L₂-R) oa_complex->trans_complex Transmetalation R-B(OR)₂ + Base product_complex cis-Complex trans_complex->product_complex Isomerization product_complex->pd0 Reductive Elimination Ar-R re_label Product (Ar-R) reagents_label Reagents: Ar-X = N-(6-Bromopyridin-2-YL)-N-methylacetamide R-B(OR)₂ = Boronic Acid/Ester

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and mild method for forming C-N bonds.[12] This reaction is critical for synthesizing compounds where a nitrogen-linked substituent is required at the C6 position of the pyridine ring.

Mechanism & Causality: The mechanism is analogous to other cross-coupling reactions but involves the coordination of the amine nucleophile to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[13] The choice of ligand is paramount; sterically bulky, electron-rich phosphine ligands (e.g., Josiphos, XantPhos) accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition.[14][15] The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is standard for ensuring efficient deprotonation of the amine.[16]

View Buchwald-Hartwig Amination Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)Lₙ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)Lₙ-X) pd0->oa_complex Oxidative Addition Ar-X amido_complex Pd(II)-Amido Complex (Ar-Pd(II)Lₙ-NR¹R²) oa_complex->amido_complex Amine Coordination & Deprotonation (HNR¹R² + Base) amido_complex->pd0 Reductive Elimination Ar-NR¹R² re_label Product (Ar-NR¹R²) reagents_label Reagents: Ar-X = N-(6-Bromopyridin-2-YL)-N-methylacetamide HNR¹R² = Primary/Secondary Amine

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing C(sp)–C(sp²) Bonds

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, providing direct access to alkynyl-substituted aromatics.[17] This reaction is invaluable for introducing rigid, linear alkyne linkers, which are frequently used in materials science and as precursors for further synthetic transformations.[18][19]

Mechanism & Causality: The Sonogashira coupling uniquely employs a dual-catalyst system.[17][20] The palladium catalyst orchestrates the main cross-coupling cycle, while a copper(I) co-catalyst activates the alkyne by forming a copper-acetylide intermediate. This intermediate then undergoes transmetalation with the palladium center. The amine base serves a dual role: it deprotonates the terminal alkyne and acts as a solvent.[18][21]

View Sonogashira Coupling Catalytic Cycle Diagram

Sonogashira_Cycle Sonogashira Coupling Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-X pd0->oa_complex Oxidative Addition (Ar-X) alkynyl_complex Ar-Pd(II)L₂-C≡CR oa_complex->alkynyl_complex Transmetalation alkynyl_complex->pd0 Reductive Elimination (Ar-C≡CR) cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide Alkyne + Base (R-C≡CH) cu_acetylide->oa_complex Cu-Acetylide transfers alkynyl group cu_acetylide->cu_x To Pd Cycle

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocols & Workflow

The following protocols are designed as robust starting points for synthesis and can be optimized based on the specific coupling partners employed.

General Workflow for Cross-Coupling Reactions:

Workflow start Start: Assemble Glassware setup Reaction Setup: Add Pyridine Substrate, Coupling Partner, Base start->setup inert Inert Atmosphere: Evacuate & Refill with N₂/Ar (3x) setup->inert solvent Add Degassed Solvent(s) inert->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst reaction Heat to Reaction Temp Monitor by TLC/LC-MS catalyst->reaction workup Aqueous Workup: Quench, Extract, Dry reaction->workup purify Purification: Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Principle: To synthesize N-methyl-N-(6-phenylpyridin-2-yl)acetamide via a palladium-catalyzed cross-coupling of the C6-bromo position with phenylboronic acid.

Reagents & Materials:

Reagent CAS No. Mol. Wt. Amount (1 mmol scale) Equivalents
N-(6-Bromopyridin-2-YL)-N-methylacetamide 1133116-43-4 229.07 229 mg 1.0
Phenylboronic Acid 98-80-6 121.93 146 mg 1.2
Pd(PPh₃)₄ (Tetrakis) 14221-01-3 1155.56 35 mg 0.03 (3 mol%)
Sodium Carbonate (Na₂CO₃) 497-19-8 105.99 212 mg 2.0
1,4-Dioxane 123-91-1 - 4 mL -

| Water | 7732-18-5 | - | 1 mL | - |

Procedure:

  • To a dry Schlenk flask, add N-(6-Bromopyridin-2-YL)-N-methylacetamide (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Add Pd(PPh₃)₄ (0.03 eq) to the flask under a positive flow of inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Principle: To synthesize N-methyl-N-(6-morpholinopyridin-2-yl)acetamide through the palladium-catalyzed amination of the C6-bromo position.

Reagents & Materials:

Reagent CAS No. Mol. Wt. Amount (1 mmol scale) Equivalents
N-(6-Bromopyridin-2-YL)-N-methylacetamide 1133116-43-4 229.07 229 mg 1.0
Morpholine 110-91-8 87.12 105 µL (120 mg) 1.2
Pd₂(dba)₃ 51364-51-3 915.72 18 mg 0.02 (2 mol%)
XantPhos 161265-03-8 578.68 29 mg 0.05 (5 mol%)
Sodium tert-butoxide (NaOtBu) 865-48-5 96.10 135 mg 1.4

| Toluene | 108-88-3 | - | 5 mL | - |

Procedure:

  • In a glovebox or under a positive flow of inert gas, add NaOtBu (1.4 eq) to a dry Schlenk flask.

  • In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq) and XantPhos (0.05 eq) in toluene (1 mL). Add this catalyst solution to the Schlenk flask.

  • Add N-(6-Bromopyridin-2-YL)-N-methylacetamide (1.0 eq) and the remaining toluene (4 mL).

  • Finally, add morpholine (1.2 eq) via syringe.

  • Seal the flask and heat the mixture to 100 °C for 16-24 hours, stirring vigorously. Monitor progress by TLC or LC-MS.

  • After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the target compound.

Protocol 3: Sonogashira Coupling with Phenylacetylene

Principle: To synthesize N-methyl-N-(6-(phenylethynyl)pyridin-2-yl)acetamide via a palladium/copper co-catalyzed coupling reaction.

Reagents & Materials:

Reagent CAS No. Mol. Wt. Amount (1 mmol scale) Equivalents
N-(6-Bromopyridin-2-YL)-N-methylacetamide 1133116-43-4 229.07 229 mg 1.0
Phenylacetylene 536-74-3 102.14 132 µL (123 mg) 1.2
Pd(PPh₃)₂Cl₂ 13965-03-2 701.90 21 mg 0.03 (3 mol%)
Copper(I) Iodide (CuI) 7681-65-4 190.45 6 mg 0.03 (3 mol%)

| Triethylamine (TEA) | 121-44-8 | - | 5 mL | Solvent/Base |

Procedure:

  • To a dry Schlenk flask, add N-(6-Bromopyridin-2-YL)-N-methylacetamide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.03 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add degassed triethylamine (5 mL) and phenylacetylene (1.2 eq) via syringe.

  • Stir the reaction mixture at 60 °C for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and concentrate the mixture under reduced pressure to remove the triethylamine.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material by flash column chromatography to afford the desired product.

Representative Data & Scope

The methodologies described are broadly applicable. The following table summarizes expected outcomes for various coupling partners.

Reaction TypeCoupling Partner ExampleCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Suzuki 4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O901685-95
Suzuki Pyridine-3-boronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O851870-85
Buchwald AnilinePd₂(dba)₃ / RuPhosCs₂CO₃t-BuOH1002075-90
Buchwald BenzylaminePd(OAc)₂ / SPhosK₃PO₄Toluene1102465-80
Sonogashira 1-HexynePd(PPh₃)₂Cl₂ / CuITEATEA60880-95
Sonogashira TrimethylsilylacetylenePd(PPh₃)₄ / CuIDiisopropylamineTHF501288-98

Troubleshooting & Field Insights

  • Low Yield in Suzuki Coupling: Incomplete transmetalation is a common issue. Ensure the base is of high quality and that solvents are properly degassed. For challenging substrates, switching to a stronger base like K₃PO₄ or CsF may be beneficial. Protodeboronation can occur with sensitive boronic acids; using anhydrous conditions and KF as the base can mitigate this.[22]

  • No Reaction in Buchwald-Hartwig Amination: Catalyst deactivation is a primary concern. Ensure strict anaerobic and anhydrous conditions. The choice of ligand is critical; screen different generations of Buchwald ligands (e.g., SPhos, RuPhos) to find the optimal one for your specific amine.[14]

  • Formation of Glaser Homocoupling Product (Diyne) in Sonogashira: This indicates an overly active copper catalyst. Running the reaction under more dilute conditions or adding the alkyne slowly can minimize this side reaction. In some cases, a copper-free Sonogashira protocol may be necessary.[17]

  • General Low Conversion: For all reactions, if conversion stalls, a small, fresh portion of the palladium catalyst can be added under inert conditions. Ensure the starting N-(6-Bromopyridin-2-YL)-N-methylacetamide is pure, as impurities can poison the catalyst.

Conclusion

N-(6-Bromopyridin-2-YL)-N-methylacetamide stands out as a robust and versatile building block for the efficient assembly of medicinally relevant 2,6-disubstituted pyridines. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and high-yielding pathways to a vast chemical space. By understanding the causality behind reagent choice and reaction conditions, researchers can effectively troubleshoot and adapt these protocols to accelerate their discovery programs.

References

  • University of Sheffield. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available from: [Link]

  • Royal Society of Chemistry. Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines through denitrogenation of pyridotriazoles and 3,8-diarylation of imidazo[1,2-a]pyridines. Chemical Communications. Available from: [Link]

  • Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • Reddy, T. J., et al. A Simple, Modular Synthesis of Substituted Pyridines. National Institutes of Health. Available from: [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • MDPI. New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Molecules. Available from: [Link]

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]

  • Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • ChemUniverse. N-(6-BROMOPYRIDIN-2-YL)ACETAMIDE. Available from: [Link]

  • Organic Chemistry Portal. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Available from: [Link]

  • SCIRP. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available from: [Link]

  • National Institutes of Health. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available from: [Link]

  • ResearchGate. New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Available from: [Link]

  • PubChem. N-(6-bromopyridin-2-yl)acetamide. Available from: [Link]

  • Buchwald Lab, MIT. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

Sources

Method

Application Notes and Protocols: N-(6-Bromopyridin-2-YL)-N-methylacetamide in Medicinal Chemistry

Introduction: Identifying a Key Building Block for Targeted Protein Degradation In the landscape of modern medicinal chemistry, the pursuit of highly specific and potent therapeutic agents has led to the rise of innovati...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Key Building Block for Targeted Protein Degradation

In the landscape of modern medicinal chemistry, the pursuit of highly specific and potent therapeutic agents has led to the rise of innovative modalities beyond traditional small-molecule inhibitors. One such strategy is Targeted Protein Degradation (TPD), which utilizes cellular machinery to eliminate disease-causing proteins. Within this field, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic platform.[1][2][3] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This guide focuses on the application of N-(6-Bromopyridin-2-YL)-N-methylacetamide , a key heterocyclic building block, in the synthesis of advanced therapeutic agents, particularly in the development of PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Chemical Structure and Properties of N-(6-Bromopyridin-2-YL)-N-methylacetamide:

PropertyValueReference
CAS Number 1133116-43-4[4][5][6][7]
Molecular Formula C₈H₉BrN₂O[4][5][6][7]
Molecular Weight 229.07 g/mol [5][6]
Appearance Solid[6]
Purity Typically ≥97%[4]
Storage Sealed in dry, 2-8°C[5]

Core Application: A Scaffold for IRAK4-Targeting PROTACs

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response. It acts as a key mediator for signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[8] Dysregulation of IRAK4 activity is implicated in a variety of autoimmune and inflammatory diseases, making it a highly attractive target for therapeutic intervention.[8][9]

While traditional kinase inhibitors can block the enzymatic activity of IRAK4, a PROTAC-mediated degradation approach offers the potential for a more profound and sustained therapeutic effect by eliminating the entire protein, including its scaffolding functions.[9] N-(6-Bromopyridin-2-YL)-N-methylacetamide has been identified as a valuable starting material for the synthesis of potent and selective IRAK4 degraders.[10] Its structure provides a versatile scaffold that can be elaborated to incorporate the necessary components of a PROTAC: a ligand for IRAK4, a linker, and a ligand for an E3 ligase (e.g., Cereblon or VHL).

The bromine atom on the pyridinyl ring serves as a key functional handle for synthetic elaboration, typically through cross-coupling reactions, to attach the linker and E3 ligase ligand. The N-methylacetamide group and the pyridine ring itself are likely integral parts of the moiety that binds to the IRAK4 protein.

Illustrative Synthetic Workflow: From Building Block to IRAK4 PROTAC

The following diagram illustrates a conceptual workflow for the synthesis of an IRAK4-targeting PROTAC, starting from N-(6-Bromopyridin-2-YL)-N-methylacetamide. This represents a common strategy in PROTAC development where modular components are assembled sequentially.[11]

G cluster_0 Phase 1: Synthesis of the IRAK4 Ligand-Linker Intermediate cluster_1 Phase 2: Synthesis of the E3 Ligase Ligand-Linker cluster_2 Phase 3: Final PROTAC Assembly A N-(6-Bromopyridin-2-YL)-N-methylacetamide C Palladium-catalyzed Cross-Coupling (e.g., Suzuki or Sonogashira reaction) A->C B Linker with a reactive group (e.g., boronic ester or alkyne) B->C D IRAK4 Ligand-Linker Intermediate C->D I Coupling of Intermediates D->I E E3 Ligase Ligand (e.g., pomalidomide derivative) G Amide coupling or Click Chemistry E->G F Linker with a complementary reactive group (e.g., azide or amine) F->G H E3 Ligase Ligand-Linker G->H H->I J Purification and Characterization (HPLC, LC-MS, NMR) I->J K Final IRAK4 PROTAC J->K

Caption: Conceptual workflow for the synthesis of an IRAK4 PROTAC.

Detailed Protocol: Synthesis of an IRAK4-Targeting PROTAC (Illustrative Example)

This protocol is a representative, illustrative example based on common synthetic strategies for PROTACs and should be adapted and optimized based on specific target molecules and laboratory conditions.

Objective: To synthesize a hypothetical IRAK4 PROTAC by coupling an IRAK4 ligand derived from N-(6-Bromopyridin-2-YL)-N-methylacetamide with a Cereblon (CRBN) E3 ligase ligand via a polyethylene glycol (PEG) linker.

Materials:

  • N-(6-Bromopyridin-2-YL)-N-methylacetamide

  • Bis(pinacolato)diboron

  • Potassium acetate

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

  • 2-(2-(2-Azidoethoxy)ethoxy)ethan-1-ol

  • Pomalidomide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF, anhydrous)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography, HPLC)

Part 1: Synthesis of the IRAK4 Ligand with a Linker Attachment Point

Step 1.1: Borylation of N-(6-Bromopyridin-2-YL)-N-methylacetamide

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add N-(6-Bromopyridin-2-YL)-N-methylacetamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add anhydrous 1,4-dioxane to dissolve the reagents.

  • Degas the solution with N₂ or Ar for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-methyl-N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide .

Part 2: Synthesis of the E3 Ligase Ligand with a Linker

Step 2.1: Synthesis of an Azido-PEG-Pomalidomide Linker

  • To a solution of pomalidomide (1.0 eq) and 2-(2-(2-azidoethoxy)ethoxy)ethan-1-ol (1.2 eq) in anhydrous THF, add PPh₃ (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the azido-PEG-pomalidomide linker.

Part 3: Final PROTAC Assembly via Click Chemistry

This step assumes the IRAK4 ligand has been modified with an alkyne. For this illustrative protocol, we will assume a Sonogashira coupling is first performed on the borylated intermediate from Part 1 to install a terminal alkyne.

Step 3.1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • To a flask containing the alkyne-functionalized IRAK4 ligand (1.0 eq) and the azido-PEG-pomalidomide linker (1.1 eq), add a solvent mixture of DMF and water.

  • Add CuI (0.1 eq) and DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the formation of the triazole-linked PROTAC by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC molecule by preparative HPLC to achieve high purity.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mechanism of Action: IRAK4 Degradation

The synthesized PROTAC molecule functions by inducing the formation of a ternary complex between IRAK4 and the E3 ligase (in this case, Cereblon). This proximity allows for the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a lysine residue on the surface of IRAK4. The polyubiquitinated IRAK4 is then recognized and degraded by the 26S proteasome.

G cluster_ternary Ternary Complex Formation IRAK4 IRAK4 Protein PROTAC N-(6-Bromopyridin-2-YL)-N-methylacetamide -derived PROTAC IRAK4->PROTAC binds to Proteasome 26S Proteasome IRAK4->Proteasome Degradation E3 E3 Ligase (CRBN) E3->IRAK4 Ubiquitination E3->PROTAC binds to Ub Ubiquitin

Caption: Mechanism of IRAK4 degradation by a PROTAC.

Conclusion and Future Perspectives

N-(6-Bromopyridin-2-YL)-N-methylacetamide is a valuable and versatile building block in medicinal chemistry, particularly for the development of IRAK4-targeting PROTACs. Its chemical structure is well-suited for synthetic elaboration, allowing for the systematic construction of complex heterobifunctional degraders. The ability to induce the degradation of IRAK4, rather than simply inhibiting its kinase activity, represents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. Further optimization of PROTACs derived from this scaffold, focusing on linker length and composition, as well as the choice of E3 ligase ligand, will continue to be an active area of research in the pursuit of novel and effective medicines.

References

  • Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. Available from: [Link]

  • Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Available from: [Link]

  • N-(6-bromopyridin-2-yl)acetamide | C7H7BrN2O | CID 10353221 - PubChem. Available from: [Link]

  • N-(6-BROMOPYRIDIN-2-YL)ACETAMIDE [P57174] - ChemUniverse. Available from: [Link]

  • PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation - eLife. Available from: [Link]

  • Recent trends in medicinal chemistry and enabling technologies. Highlights from the Society for Medicines Research Conference. Available from: [Link]

  • PROTACs for BRDs proteins in cancer therapy: a review - PMC - NIH. Available from: [Link]

  • Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC - NIH. Available from: [Link]

  • QM Analyses for Cysteine – Chloroacetamide Bioconjugation - WuXi Biology. Available from: [Link]

  • Chemo- and regio-selective differential modification of native cysteines on an antibody via the use of dehydroalanine forming reagents - PMC - NIH. Available from: [Link]

  • Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation - ResearchGate. Available from: [Link]

  • IRAK4 degraders and synthesis thereof - Patent US-12187744-B2 - PubChem. Available from: [Link]

  • N-Terminal Cysteine Bioconjugation with (2-Cyanamidophenyl)boronic Acids Enables the Direct Formation of Benzodiazaborines on Peptides - PMC - PubMed Central. Available from: [Link]

  • Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes–2 - PMC - NIH. Available from: [Link]

  • β-Lactones Inhibit N-acylethanolamine Acid Amidase by S-Acylation of the Catalytic N-Terminal Cysteine - PMC - PubMed Central. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(6-Bromopyridin-2-YL)-N-methylacetamide

Welcome to the dedicated technical support guide for the synthesis of N-(6-Bromopyridin-2-YL)-N-methylacetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-(6-Bromopyridin-2-YL)-N-methylacetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.

Introduction to the Synthesis

The synthesis of N-(6-Bromopyridin-2-YL)-N-methylacetamide is a multi-step process that, while conceptually straightforward, presents several common pitfalls that can impact yield, purity, and scalability. The most prevalent synthetic route involves the sequential N-methylation and N-acetylation of 2-amino-6-bromopyridine. The order of these steps is critical and is often a source of experimental challenges. This guide will focus on the most reliable pathway: N-acetylation followed by N-methylation.

graph Synthesis_Overview { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

A [label="2-Amino-6-bromopyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="N-(6-Bromopyridin-2-yl)acetamide", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="N-(6-Bromopyridin-2-yl)-N-methylacetamide\n(Target Molecule)", fillcolor="#FBBC05", fontcolor="#202124"];

A -> B [label=" Step 1: Acetylation \n (Acetic Anhydride) "]; B -> C [label=" Step 2: Methylation \n (NaH, MeI) "]; }

Figure 1: Recommended synthetic pathway.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common high-level questions regarding the synthesis.

Q1: What is the most common cause of low yield in the final methylation step?

The primary cause of low yield is often incomplete deprotonation of the amide intermediate, N-(6-Bromopyridin-2-yl)acetamide. Sodium hydride (NaH) is a strong base, but its effectiveness is highly dependent on the reaction conditions. The presence of trace amounts of water in the solvent (e.g., THF, DMF) can quench the NaH, and the quality of the NaH itself is crucial. Another factor can be the formation of a stable sodium salt of the amide that is not fully soluble in the reaction solvent, hindering its reaction with methyl iodide.

Q2: I am observing multiple spots on my TLC plate after the methylation reaction. What are they?

Besides your desired product and unreacted starting material, a common byproduct is an O-methylated species, 2-(1-methoxyvinyl)-6-bromopyridine. This arises from the tautomeric nature of the amide, which can exist in an imidic acid form. Deprotonation can occur at the oxygen atom, leading to subsequent methylation at that site. Inefficient deprotonation or temperature fluctuations can favor the formation of this byproduct.

Q3: Can I perform the methylation step before the acetylation?

While possible, it is generally not recommended. Direct methylation of 2-amino-6-bromopyridine can lead to a mixture of mono- and di-methylated products on the amino group, which are difficult to separate. Furthermore, the resulting N-methyl-2-amino-6-bromopyridine can be less reactive or lead to more side products in the subsequent acetylation step. Acetylating first provides a single, stable intermediate for the methylation step.

Q4: What is the best way to purify the final product?

Column chromatography on silica gel is the most effective method for purifying N-(6-Bromopyridin-2-YL)-N-methylacetamide from unreacted starting material and the O-methylated byproduct. A gradient elution system, typically starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, will provide the best separation.

Part 2: Troubleshooting Guide

This section provides a detailed, problem-oriented approach to common experimental failures.

Problem 1: Low or No Conversion During Acetylation (Step 1)

Symptoms:

  • TLC analysis shows a strong spot corresponding to the starting material (2-amino-6-bromopyridine).

  • The isolated yield of N-(6-Bromopyridin-2-yl)acetamide is less than 80%.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Inactive Acetic Anhydride Acetic anhydride can hydrolyze to acetic acid over time if exposed to atmospheric moisture.Use a fresh bottle of acetic anhydride or distill it before use. Ensure the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).
Insufficient Base A base like pyridine is often used as a catalyst and to neutralize the acetic acid byproduct. Insufficient amounts can slow down the reaction.Ensure at least a stoichiometric amount of pyridine (or another suitable base like triethylamine) is used relative to the acetic anhydride.
Low Reaction Temperature The acetylation of aminopyridines is typically fast but can be sluggish at very low temperatures.Conduct the reaction at room temperature or warm it gently (e.g., 40-50 °C) if the reaction is slow to proceed, while monitoring by TLC.
Problem 2: Low Yield and Byproduct Formation in Methylation (Step 2)

Symptoms:

  • TLC/LC-MS analysis shows the presence of the starting amide, the desired N-methylated product, and a third major spot (often the O-methylated byproduct).

  • The final isolated yield is significantly below expectations (<70%).

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Poor Quality or Insufficient NaH Sodium hydride is often sold as a dispersion in mineral oil. Old or improperly stored NaH may have a layer of inactive sodium hydroxide on its surface.Action 1: Wash the NaH with dry hexanes before use to remove the mineral oil and surface impurities. Perform this in an inert atmosphere. Action 2: Use a slight excess of NaH (e.g., 1.1 to 1.2 equivalents) to ensure complete deprotonation.
Presence of Moisture Water in the solvent or on the glassware will react violently with NaH, consuming it and preventing the deprotonation of the amide.Use freshly distilled, anhydrous solvents (e.g., THF, DMF). Dry all glassware in an oven (e.g., 120 °C) for several hours and cool under a stream of inert gas before use.
Sub-optimal Temperature Control The initial deprotonation is typically performed at 0 °C to control the exothermic reaction. However, if the reaction with methyl iodide is too cold, it can be sluggish. If it's too warm, side reactions can increase.Action 1: Add the NaH portion-wise to a solution of the amide at 0 °C. Action 2: After stirring for 30-60 minutes at 0 °C to ensure complete deprotonation, add the methyl iodide and then allow the reaction to slowly warm to room temperature and stir overnight.
Formation of O-methylated Byproduct As mentioned in the FAQ, this is a known issue. It is favored when deprotonation is incomplete or reversible.Using a stronger, non-nucleophilic base or ensuring complete deprotonation with NaH before adding the electrophile (MeI) is key. The recommended temperature protocol above helps to minimize this.
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Figure 2: Troubleshooting workflow for the methylation step.

Part 3: Experimental Protocols

These protocols represent a validated starting point for your synthesis.

Protocol 1: Synthesis of N-(6-Bromopyridin-2-yl)acetamide (Step 1)
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 2-amino-6-bromopyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Reagent Addition: Add pyridine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.

  • Acetylation: Add acetic anhydride (1.1 eq) dropwise to the stirred solution over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (stain with KMnO4).

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can often be used without further purification or can be recrystallized from ethyl acetate/hexanes.

Protocol 2: Synthesis of N-(6-Bromopyridin-2-YL)-N-methylacetamide (Step 2)
  • Setup: To a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, thermometer, and argon inlet, add N-(6-Bromopyridin-2-yl)acetamide (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula to dissolve the amide.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 20 minutes.

    • Safety Note: NaH reacts violently with water and is flammable. Handle with extreme care in an inert atmosphere. Hydrogen gas is evolved.

  • Stirring: Stir the resulting suspension at 0 °C for 1 hour.

  • Methylation: Add methyl iodide (1.2 eq) dropwise via syringe.

    • Safety Note: Methyl iodide is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

  • Quenching: Carefully quench the reaction by slowly adding it to a beaker of crushed ice and saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate).

References

  • Challis, B.C. & Challis, J.A. (1970). Amides and their derivatives. In S. Patai (Ed.), The Chemistry of Amides. John Wiley & Sons. (A foundational text describing the keto-enol (or amide-imidic acid) tautomerism that leads to potential O-alkylation.) URL: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Provides comprehensive details on the principles of enolate formation and alkylation, which are directly applicable to the deprotonation and methylation of amides.) URL: [Link]

Optimization

Improving yield and purity of N-(6-Bromopyridin-2-YL)-N-methylacetamide

Welcome to the technical support center for the synthesis and purification of N-(6-Bromopyridin-2-YL)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of N-(6-Bromopyridin-2-YL)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve both the yield and purity of your final product.

I. Synthetic Pathway Overview

The synthesis of N-(6-Bromopyridin-2-YL)-N-methylacetamide is typically achieved in a two-step process starting from 2-amino-6-bromopyridine. The first step involves the N-acetylation of the primary amine, followed by a second step of N-methylation of the resulting acetamide.


Start [label="2-Amino-6-bromopyridine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="N-(6-Bromopyridin-2-yl)acetamide"]; Final [label="N-(6-Bromopyridin-2-YL)-N-methylacetamide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Intermediate [label="Step 1: N-Acetylation\n(e.g., Acetic Anhydride)"]; Intermediate -> Final [label="Step 2: N-Methylation\n(e.g., MeI, NaH)"]; }

Figure 1. Two-step synthesis of N-(6-Bromopyridin-2-YL)-N-methylacetamide.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your synthesis and purification, providing potential causes and actionable solutions.

Issue 1: Low Yield of N-(6-Bromopyridin-2-yl)acetamide (Intermediate)

Question: My N-acetylation of 2-amino-6-bromopyridine is resulting in a consistently low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the N-acetylation step can stem from several factors, from incomplete reactions to product loss during workup. Here’s a breakdown of potential causes and solutions:

Potential Cause Recommended Solution(s)
Incomplete Reaction - Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material, 2-amino-6-bromopyridine. If the starting material is still present after the expected reaction time, consider extending the reaction duration or gently heating the mixture. - Reagent Purity: Ensure the purity of your 2-amino-6-bromopyridine. Impurities can interfere with the reaction.
Hydrolysis of Acetylating Agent - Anhydrous Conditions: Acetic anhydride and acetyl chloride are sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Product Loss During Workup - pH Adjustment: During the aqueous workup, ensure the pH is carefully controlled. The product may have some solubility in acidic or basic aqueous solutions. Neutralizing the solution before extraction can minimize losses. - Extraction Solvent: Use an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
Sub-optimal Reaction Conditions - Temperature Control: The reaction is typically performed at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. However, if the reaction is sluggish, allowing it to slowly warm to room temperature may be necessary.
Issue 2: Presence of a Major Impurity in the N-Acetylation Step

Question: I am observing a significant side product in my N-acetylation reaction. How can I identify and minimize it?

Answer:

The most common side product in the N-acetylation of primary amines is the di-acetylated product, where the secondary amide is further acetylated. While less common for pyridyl amines, it can occur under certain conditions.


A [label="N-(6-Bromopyridin-2-yl)acetamide"]; B [label="Di-acetylated byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B [label="Excess Acetic Anhydride\nHigh Temperature"]; }

Figure 2. Formation of the di-acetylated byproduct.

Identification:

  • TLC Analysis: The di-acetylated product is typically less polar than the desired mono-acetylated product and will have a higher Rf value on a TLC plate.

  • Mass Spectrometry (MS): The mass of the di-acetylated product will be 42 amu higher than the mono-acetylated product.

Minimization Strategies:

  • Stoichiometry: Use a controlled amount of the acetylating agent, typically 1.0 to 1.2 equivalents.

  • Slow Addition: Add the acetylating agent dropwise to the solution of 2-amino-6-bromopyridine at a low temperature to avoid localized high concentrations.

  • Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) to disfavor the less reactive secondary amide from further reacting.

Issue 3: Low Yield in the N-Methylation of N-(6-Bromopyridin-2-yl)acetamide

Question: I am struggling to get a good yield in the N-methylation step. What are the critical parameters to consider?

Answer:

The N-methylation of a secondary amide can be challenging. Key factors for a successful reaction include efficient deprotonation of the amide and the choice of the methylating agent.

Potential Cause Recommended Solution(s)
Incomplete Deprotonation - Base Selection: Sodium hydride (NaH) is a common and effective base for deprotonating amides. Ensure you are using a fresh, reactive batch of NaH. Other strong bases like potassium tert-butoxide can also be considered. - Anhydrous Conditions: Sodium hydride reacts violently with water. It is crucial to use anhydrous solvents (e.g., dry THF or DMF) and perform the reaction under an inert atmosphere.
Inactive Methylating Agent - Reagent Quality: Methyl iodide is a common methylating agent. Ensure it is fresh and has been stored properly to avoid degradation.
Side Reactions - O-Methylation: While less common for amides, O-methylation at the carbonyl oxygen can occur. This is generally disfavored under these reaction conditions. - Competing Reactions: The pyridine nitrogen can potentially be methylated, though this is less likely when the exocyclic nitrogen is deprotonated.
Reaction Temperature - Temperature Optimization: The deprotonation is often performed at 0 °C, and the reaction with the methylating agent is then allowed to proceed at room temperature or with gentle heating. If the reaction is slow, a modest increase in temperature may be beneficial, but should be monitored to avoid side reactions.
Issue 4: Difficulty in Purifying the Final Product

Question: My final product, N-(6-Bromopyridin-2-YL)-N-methylacetamide, is impure, and I am having trouble purifying it. What are the best methods?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, side products, and residual reagents. A combination of techniques is often necessary.

Purification Strategy:

  • Aqueous Workup: After the reaction is complete, a careful aqueous workup is the first step. Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.

  • Column Chromatography: This is often the most effective method for separating the desired product from impurities.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: If the product obtained after column chromatography is still not pure enough, recrystallization can be employed.

    • Solvent System: A mixed solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes, is often effective. Dissolve the crude product in a minimal amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature, and then slowly add the less polar solvent (e.g., hexanes) until the solution becomes cloudy. Allow the solution to cool slowly to induce crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the N-methylation step?

The base, typically a strong one like sodium hydride (NaH), is crucial for deprotonating the secondary amide, N-(6-Bromopyridin-2-yl)acetamide. This generates a nucleophilic amide anion that can then attack the methylating agent (e.g., methyl iodide) in an SN2 reaction to form the N-methylated product.

Q2: Can I use a different methylating agent besides methyl iodide?

Yes, other methylating agents can be used, such as dimethyl sulfate. However, methyl iodide is commonly used due to its high reactivity. The choice of methylating agent can influence the reaction conditions and potential side products.

Q3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. In the ¹H NMR of the final product, you should see a new singlet corresponding to the N-methyl group, and the disappearance of the N-H proton signal from the starting acetamide.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are excellent for assessing the purity of the final product.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are essential:

  • Sodium Hydride (NaH): This is a highly flammable solid and reacts violently with water. It should be handled under an inert atmosphere and in an anhydrous environment.

  • Methyl Iodide (MeI): This is a toxic and volatile liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • General Chemical Safety: Always wear appropriate personal protective equipment and work in a well-ventilated area.

IV. Experimental Protocols

Protocol 1: N-Acetylation of 2-Amino-6-bromopyridine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-bromopyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-(6-Bromopyridin-2-yl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: N-Methylation of N-(6-Bromopyridin-2-yl)acetamide
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a dispersion of sodium hydride (60% in mineral oil, 1.2 eq.) and wash with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes and add anhydrous tetrahydrofuran (THF).

  • Amide Addition: Dissolve N-(6-Bromopyridin-2-yl)acetamide (1.0 eq.) in anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C.

  • Deprotonation: Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Methylation: Slowly add methyl iodide (1.2 eq.) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride at 0 °C. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

V. References

Troubleshooting

Technical Support Center: N-(6-Bromopyridin-2-YL)-N-methylacetamide

Welcome to the technical support center for N-(6-Bromopyridin-2-YL)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(6-Bromopyridin-2-YL)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis and handling of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established chemical principles and field-proven insights.

Introduction: Synthetic Strategy and Potential Pitfalls

The synthesis of N-(6-Bromopyridin-2-YL)-N-methylacetamide typically proceeds through a two-step sequence starting from the commercially available 2-amino-6-bromopyridine. The first step involves the selective N-methylation of the primary amino group, followed by N-acetylation of the resulting secondary amine. While seemingly straightforward, each step presents unique challenges that can lead to impurities and reduced yields. This guide will dissect these potential issues and provide actionable solutions.

Synthetic Pathway Overview

Synthetic_Pathway 2-Amino-6-bromopyridine 2-Amino-6-bromopyridine N-Methyl-6-bromopyridin-2-amine N-Methyl-6-bromopyridin-2-amine 2-Amino-6-bromopyridine->N-Methyl-6-bromopyridin-2-amine  Step 1: N-Methylation   N-(6-Bromopyridin-2-YL)-N-methylacetamide N-(6-Bromopyridin-2-YL)-N-methylacetamide N-Methyl-6-bromopyridin-2-amine->N-(6-Bromopyridin-2-YL)-N-methylacetamide  Step 2: N-Acetylation  

Caption: Proposed two-step synthesis of N-(6-Bromopyridin-2-YL)-N-methylacetamide.

Part 1: Troubleshooting Guide for N-Methylation of 2-Amino-6-bromopyridine

This section addresses common issues encountered during the selective methylation of the primary amino group of 2-amino-6-bromopyridine.

Question 1: My N-methylation reaction is producing a significant amount of the di-methylated byproduct. How can I improve the selectivity for the mono-methylated product?

Answer: The formation of the di-methylated impurity, N,N-dimethyl-6-bromopyridin-2-amine, is a common challenge arising from the high reactivity of the intermediate secondary amine compared to the starting primary amine. To favor mono-methylation, consider the following strategies:

  • Controlling Stoichiometry and Reagent Addition:

    • Use a slight excess (1.05-1.2 equivalents) of the methylating agent (e.g., methyl iodide, dimethyl sulfate). Avoid a large excess, which will drive the reaction towards di-methylation.

    • Add the methylating agent slowly and portion-wise, or via a syringe pump, to maintain a low concentration of the reagent in the reaction mixture. This minimizes the chance of the more nucleophilic mono-methylated product reacting further.

  • Reaction Temperature:

    • Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can increase the rate of the second methylation step.

  • Choice of Base and Solvent:

    • A milder base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is often preferred over stronger bases like sodium hydride (NaH). Stronger bases can fully deprotonate the primary amine, increasing its nucleophilicity and the likelihood of over-methylation.

    • The choice of solvent can influence reactivity. Aprotic polar solvents like DMF or acetonitrile are common. Experimenting with less polar solvents might temper the reaction rate.

  • Protecting Group Strategy:

    • For ultimate control, consider a protecting group strategy. For instance, you can first acylate the primary amine (e.g., with a Boc group), then perform the methylation, followed by deprotection. While this adds steps, it ensures high selectivity.

Question 2: I am observing the formation of a byproduct that appears to be 2,6-diaminopyridine. What could be causing this?

Answer: The formation of 2,6-diaminopyridine suggests a side reaction involving the displacement of the bromine atom. This is particularly relevant if the starting material is synthesized from 2,6-dibromopyridine and residual starting material is carried over. If your synthesis starts from 2-amino-6-bromopyridine, this side reaction is less likely under typical methylation conditions unless a nitrogen-containing nucleophile is present and the conditions are harsh.

  • Starting Material Purity: Ensure your 2-amino-6-bromopyridine is free from 2,6-dibromopyridine. Purification of the starting material by recrystallization or column chromatography may be necessary.[1]

  • Reaction Conditions: If you are using ammonia or an amine as a solvent or additive, this could lead to nucleophilic aromatic substitution (SNAr) of the bromine. Ensure your reaction is conducted under an inert atmosphere to exclude atmospheric ammonia.

Question 3: My reaction is sluggish and gives a low yield of the desired N-methylated product. What can I do to improve the conversion?

Answer: Low conversion can be due to several factors, from insufficient activation to poor solubility. Here are some troubleshooting steps:

  • Base Strength: If you are using a very weak base, it may not be sufficient to deprotonate the amine for efficient reaction. Consider switching to a moderately stronger base like potassium carbonate or cesium carbonate.

  • Temperature: While low temperatures are good for selectivity, they can also slow down the reaction. If conversion is low after an extended period, you can try gradually increasing the temperature.

  • Solvent: Ensure your starting material and base are sufficiently soluble in the chosen solvent. For poorly soluble substrates, a more polar aprotic solvent like DMF or DMSO might be necessary.

  • Catalysis: While not always necessary for simple alkylations, phase-transfer catalysts (e.g., tetrabutylammonium bromide) can be beneficial in biphasic systems or when using solid bases.

Part 2: Troubleshooting Guide for N-Acetylation of N-Methyl-6-bromopyridin-2-amine

This section focuses on potential issues during the acylation of the secondary amine intermediate.

Question 1: During the N-acetylation with acetyl chloride or acetic anhydride, my reaction mixture turns dark, and I get a complex mixture of products. What is happening?

Answer: The N-acetylation of aminopyridines can be a highly exothermic reaction.[2] Uncontrolled temperature can lead to the formation of byproducts and decomposition.

  • Temperature Control: The most critical parameter is maintaining a low reaction temperature, typically between 0 °C and room temperature. Add the acylating agent dropwise to an ice-cold solution of the amine.

  • Efficient Stirring: Ensure vigorous stirring to dissipate heat and prevent localized "hot spots."

  • Choice of Acetylating Agent: Acetyl chloride is more reactive and can lead to more vigorous reactions than acetic anhydride. If you are having trouble controlling the reaction with acetyl chloride, switching to acetic anhydride might provide a milder alternative.

  • Pyridine as a Catalyst and Base: Often, pyridine is used as a solvent and base for acetylation reactions. It acts as a nucleophilic catalyst and also scavenges the HCl or acetic acid byproduct.

Question 2: I am observing a byproduct with a higher molecular weight than my desired product. Could this be a di-acetylated species?

Answer: While less common for secondary amines, over-acetylation is a possibility, especially under forcing conditions. More likely, if your starting material for this step (N-Methyl-6-bromopyridin-2-amine) was contaminated with the primary amine (2-amino-6-bromopyridine), you could be forming the di-acetylated primary amine.

  • Purity of the Starting Amine: Ensure the N-methyl-6-bromopyridin-2-amine is pure before proceeding with the acetylation.

  • Reaction Conditions: Use a stoichiometric amount of the acetylating agent. An excess of a highly reactive acetylating agent at elevated temperatures could potentially lead to side reactions.

Question 3: My final product seems to have lost the bromo-substituent. How can I prevent this dehalogenation?

Answer: Dehalogenation, or the replacement of the bromine atom with a hydrogen atom, is a known side reaction for aryl halides, particularly under reductive conditions or during certain palladium-catalyzed reactions.[3][4]

  • Avoid Reductive Conditions: Ensure that no reducing agents are present in your reaction or workup. Some reagents can have reducing impurities.

  • Palladium Catalysis: If you are using a palladium catalyst for a different transformation on the molecule, dehalogenation is a common side reaction. This can sometimes be mitigated by the choice of ligand, base, and solvent. For a simple acetylation, palladium should not be present.

  • Workup and Purification: During purification, especially column chromatography on silica gel, some sensitive compounds can degrade. Ensure the silica gel is neutral and consider deactivating it with a small amount of triethylamine in the eluent if your product is basic.

Frequently Asked Questions (FAQs)

Q1: What is the CAS number for N-(6-Bromopyridin-2-YL)-N-methylacetamide? A1: The CAS number is 1133116-43-4.

Q2: Can the acetamide group hydrolyze during aqueous workup? A2: Yes, amides can undergo hydrolysis under either acidic or basic conditions, though it typically requires heating. During a standard aqueous workup at room temperature, significant hydrolysis is unlikely. However, if the workup involves prolonged exposure to strong acids or bases, or if the reaction is quenched from a high temperature with aqueous reagents, some hydrolysis to N-methyl-6-bromopyridin-2-amine could occur. To minimize this risk, keep the workup temperature low and avoid prolonged contact with highly acidic or basic solutions.

Q3: What are the recommended purification methods for the final product? A3: The most common purification method is column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point for elution. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can also be an effective method for obtaining highly pure material.

Q4: What are the key analytical techniques to confirm the structure and purity of the final product? A4:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Experimental Protocols

Protocol 1: N-Methylation of 2-Amino-6-bromopyridine

N_Methylation_Protocol cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Workup and Purification Dissolve 2-amino-6-bromopyridine in DMF Dissolve 2-amino-6-bromopyridine in DMF Add K2CO3 Add K2CO3 Dissolve 2-amino-6-bromopyridine in DMF->Add K2CO3 Cool to 0 °C Cool to 0 °C Add K2CO3->Cool to 0 °C Add methyl iodide dropwise Add methyl iodide dropwise Cool to 0 °C->Add methyl iodide dropwise Stir at room temperature overnight Stir at room temperature overnight Add methyl iodide dropwise->Stir at room temperature overnight Monitor by TLC Monitor by TLC Stir at room temperature overnight->Monitor by TLC Quench with water Quench with water Monitor by TLC->Quench with water Extract with ethyl acetate Extract with ethyl acetate Quench with water->Extract with ethyl acetate Purify by column chromatography Purify by column chromatography Extract with ethyl acetate->Purify by column chromatography

Caption: Workflow for the N-methylation of 2-amino-6-bromopyridine.

Materials:

  • 2-Amino-6-bromopyridine (1.0 eq)

  • Methyl iodide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-amino-6-bromopyridine in DMF, add potassium carbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methyl iodide dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-methyl-6-bromopyridin-2-amine.

Protocol 2: N-Acetylation of N-Methyl-6-bromopyridin-2-amine

N_Acetylation_Protocol cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Workup and Purification Dissolve N-methyl-6-bromopyridin-2-amine in pyridine Dissolve N-methyl-6-bromopyridin-2-amine in pyridine Cool to 0 °C Cool to 0 °C Dissolve N-methyl-6-bromopyridin-2-amine in pyridine->Cool to 0 °C Add acetic anhydride dropwise Add acetic anhydride dropwise Cool to 0 °C->Add acetic anhydride dropwise Stir at room temperature for 2-4 hours Stir at room temperature for 2-4 hours Add acetic anhydride dropwise->Stir at room temperature for 2-4 hours Monitor by TLC Monitor by TLC Stir at room temperature for 2-4 hours->Monitor by TLC Pour into ice-water Pour into ice-water Monitor by TLC->Pour into ice-water Extract with ethyl acetate Extract with ethyl acetate Pour into ice-water->Extract with ethyl acetate Purify by column chromatography or recrystallization Purify by column chromatography or recrystallization Extract with ethyl acetate->Purify by column chromatography or recrystallization

Caption: Workflow for the N-acetylation of N-methyl-6-bromopyridin-2-amine.

Materials:

  • N-Methyl-6-bromopyridin-2-amine (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Pyridine

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-methyl-6-bromopyridin-2-amine in pyridine and cool the solution to 0 °C.

  • Add acetic anhydride dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield N-(6-Bromopyridin-2-YL)-N-methylacetamide.

Quantitative Data Summary

Starting MaterialReagentsSolventKey ParametersTypical YieldReference(s)
2-Amino-6-bromopyridineMethyl iodide, K₂CO₃DMF0 °C to RT, slow addition of methyl iodideModerateGeneral alkylation principles
N-Methyl-6-bromopyridin-2-amineAcetic anhydride, PyridinePyridine0 °C to RT, controlled addition of anhydrideGood to High[2]
2,6-DibromopyridineMethylamine, Pd catalyst, ligand, baseToluene/DioxaneBuchwald-Hartwig conditions, careful catalyst selectionVariable[4]

References

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (2004). Organic Chemistry Portal. Available at: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). PubMed Central. Available at: [Link]

  • Hydrolysis of the prodrug, 2',3',5'-triacetyl-6-azauridine. (1995). PubMed. Available at: [Link]

  • Hydrolysis of the amide bond in N-acetylated L-methionylglycine catalyzed by various platinum(II) complexes under physiologically relevant conditions. (2011). ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Palladium-Catalyzed Amination of Bromopyridines

Welcome to the technical support guide for palladium-catalyzed C-N cross-coupling reactions involving bromopyridine substrates. The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are cru...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for palladium-catalyzed C-N cross-coupling reactions involving bromopyridine substrates. The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are crucial motifs in pharmaceuticals and materials science.[1][2][3] However, the unique electronic properties of the pyridine ring—specifically its electron-deficient nature and the coordinating ability of the nitrogen lone pair—present distinct challenges not always encountered with simple aryl halides.[4]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines mechanistic insights with practical, field-proven advice to help you troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges in a question-and-answer format, explaining the underlying chemical principles for each recommended solution.

Problem 1: Low or No Conversion of Starting Material

Question: My reaction shows little to no consumption of my bromopyridine starting material. What are the most likely causes and how can I fix it?

Answer: This is the most common failure mode and can typically be traced to one of four areas: the catalyst system (palladium and ligand), the base, the reaction conditions, or the quality of your reagents.

  • Inadequate Catalyst System: The electron-deficient pyridine ring makes the initial oxidative addition step of the catalytic cycle more difficult compared to electron-rich arenes. Furthermore, the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[4]

    • Causality: To overcome this, the palladium catalyst needs to be both highly active and sterically protected. This is achieved by using bulky, electron-rich phosphine ligands.[4][5][6] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, accelerate the key oxidative addition and reductive elimination steps, and sterically shield the metal center from pyridine coordination.[5][7]

    • Solution:

      • Switch to a state-of-the-art ligand. If you are using older ligands like P(o-tolyl)₃ or even bidentate ligands like BINAP, switch to a modern bulky biaryl monophosphine ligand. Excellent starting points include XPhos, RuPhos, SPhos, or BrettPhos .[4][8]

  • Incorrect Base Selection: The base plays a critical role, not only in deprotonating the amine but also in the overall stability and activity of the catalyst.

    • Causality: A base that is too strong (like NaOt-Bu or KOt-Bu) can sometimes promote side reactions or ligand degradation at high temperatures. A base that is too weak or has poor solubility may not be effective. The choice of base can also influence which catalyst resting state predominates, affecting the overall reaction rate.[9]

    • Solution:

      • For general screening, a moderately strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often a reliable choice, especially for base-sensitive substrates.[4][8]

      • Stronger alkoxide bases (NaOt-Bu, KOt-Bu, LHMDS) are very effective but should be used with care. They are often required for less nucleophilic amines.

  • Suboptimal Reaction Conditions:

    • Causality: Temperature is critical; insufficient thermal energy can stall the reaction, while excessive heat can lead to catalyst decomposition or side reactions. Solvent choice impacts the solubility of all components, particularly the base, and can influence catalyst activity.

    • Solution:

      • Temperature: Most aminations of bromopyridines run well between 80-110 °C .[4] If you see no reaction at 80 °C, incrementally increase the temperature to 100 °C or 110 °C.

      • Solvent: Toluene and 1,4-dioxane are the most common and effective solvents.[10][11] Ensure they are anhydrous and have been properly degassed.

      • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that solvents are rigorously degassed by sparging or freeze-pump-thaw cycles.[4][12]

Problem 2: Significant Side Product Formation (e.g., Hydrodebromination)

Question: My reaction is consuming the starting material, but I'm getting a significant amount of the debrominated pyridine instead of my desired product. How do I prevent this?

Answer: The formation of the debrominated arene is a common side reaction known as hydrodehalogenation (or hydrodebromination).[4] It competes with the desired C-N bond formation.

  • Mechanism of Hydrodebromination: This side reaction can occur via several pathways. A common one involves the reaction of the palladium-aryl intermediate with a hydride source before it can couple with the amine.[4] Another pathway, particularly with primary aliphatic amines, is β-hydride elimination from the palladium amide intermediate.[1][5]

  • Solutions to Minimize Hydrodebromination:

    • Choice of Base: Strong alkoxide bases, especially in the presence of trace water or alcohol, can be a source of hydrides. Switching to a weaker inorganic base like Cs₂CO₃ or K₃PO₄ can often suppress this side reaction.[4]

    • Ligand Selection: Use bulky biarylphosphine ligands. The steric hindrance provided by ligands like XPhos or RuPhos promotes the desired C-N reductive elimination over competing pathways like β-hydride elimination.[1][5]

    • Reagent Purity: Ensure all reagents and solvents are pure and anhydrous. Water or other protic impurities can serve as hydride sources.

    • Temperature Control: Running the reaction at the lowest effective temperature can sometimes favor the desired coupling over decomposition pathways that may lead to hydrodebromination.

Problem 3: Catalyst Decomposition (Formation of Palladium Black)

Question: My reaction starts, but then stalls, and I see a black precipitate forming in the flask. What is happening?

Answer: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into elemental palladium(0), commonly known as palladium black, which is catalytically inactive for this transformation.[13]

  • Causes of Catalyst Decomposition:

    • Ligand Dissociation: The phosphine ligand can dissociate from the palladium center, especially at high temperatures. The resulting "naked" palladium species are unstable and tend to aggregate and precipitate.[14] This is why bulky, strongly-binding ligands are crucial.

    • Oxidative Damage: The phosphine ligands are susceptible to oxidation if oxygen is not rigorously excluded from the reaction. Oxidized phosphines are poor ligands for palladium.[13]

    • Substrate-Induced Deactivation: In some cases, the heteroaromatic substrate itself can displace the phosphine ligand, leading to inactive palladium complexes.[14]

  • Solutions to Prevent Decomposition:

    • Maintain a Strict Inert Atmosphere: This is the most critical factor. Use Schlenk line techniques or a glovebox to set up the reaction. Ensure solvents are thoroughly degassed.[4][12]

    • Use an Appropriate Ligand-to-Palladium Ratio: A slight excess of the ligand (L:Pd ratio of 1.1:1 to 2:1) can help suppress decomposition by shifting the equilibrium away from ligand dissociation.

    • Avoid Excessive Temperatures: Do not overheat the reaction. Run it at the minimum temperature required for a reasonable reaction rate.

    • Use a Precatalyst: Stable precatalysts are designed to controllably release the active L₁Pd(0) species under the reaction conditions, minimizing the concentration of unstable intermediates that can lead to decomposition.[2]

Visualizing the Process

To better understand where your reaction might be failing, it's helpful to visualize the catalytic cycle and the troubleshooting logic.

dot digraph "Buchwald_Hartwig_Catalytic_Cycle" { graph [bgcolor="#F1F3F4", fontname="Arial", label="Buchwald-Hartwig Catalytic Cycle for Bromopyridines", fontsize=14, fontcolor="#202124", splines=ortho]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368", color="#5F6368"];

// Nodes Pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#FBBC05"]; OA_Complex [label="L-Pd(II)(Py)(Br)\n(Oxidative Addition Complex)", fillcolor="#EA4335"]; Amine_Complex [label="[L-Pd(II)(Py)(Amine)]+Br-", fillcolor="#4285F4"]; Amido_Complex [label="L-Pd(II)(Py)(Amido)", fillcolor="#4285F4"]; Product [label="Aminopyridine Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst_Regen [label="Catalyst Regeneration", shape=plaintext, fontcolor="#202124"];

// Invisible nodes for layout Base_Action [shape=plaintext, label=""];

// Edges Pd0 -> OA_Complex [label="+ Bromopyridine\n(Slow for Pyridines)"]; OA_Complex -> Amine_Complex [label="+ Amine"]; Amine_Complex -> Base_Action [dir=none]; Base_Action -> Amido_Complex [label="+ Base\n- H-Base+Br-"]; Amido_Complex -> Product [label="Reductive Elimination\n(Promoted by bulky L)"]; Product -> Catalyst_Regen [style=invis]; Amido_Complex -> Pd0 [style=dashed, label="Regenerates\nCatalyst"];

// Side Reactions node [fillcolor="#FFFFFF", style="filled,rounded,dashed", bordercolor="#EA4335"]; Deactivation [label="Catalyst Deactivation\n(Pyridine Inhibition)", shape=octagon]; Hydrodebromination [label="Hydrodebromination", shape=octagon];

Pd0 -> Deactivation [style=dashed, color="#EA4335"]; Amido_Complex -> Hydrodebromination [label="β-Hydride Elimination\nor + [H-]", style=dashed, color="#EA4335"]; } dot Caption: The Buchwald-Hartwig catalytic cycle and common off-cycle pathways.

// Nodes Start [label="Low or No Conversion?", shape=diamond, fillcolor="#FBBC05"]; Check_Ligand [label="Using a bulky biaryl\nphosphine ligand?\n(e.g., XPhos, RuPhos)", shape=diamond, fillcolor="#F1F3F4"]; Switch_Ligand [label="ACTION:\nSwitch to a modern\nbulky ligand.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Atmosphere [label="Reaction under strict\ninert atmosphere?", shape=diamond, fillcolor="#F1F3F4"]; Improve_Inert [label="ACTION:\nImprove degassing\n(sparge/freeze-pump-thaw).\nUse Schlenk techniques.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Base [label="What base are you using?", shape=diamond, fillcolor="#F1F3F4"]; Try_Cs2CO3 [label="ACTION:\nTry Cs₂CO₃ or K₃PO₄\nfor general screening.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Try_NaOtBu [label="ACTION:\nIf amine is weak,\ntry NaO-t-Bu or LHMDS.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Temp [label="Is temp 80-110 °C?", shape=diamond, fillcolor="#F1F3F4"]; Increase_Temp [label="ACTION:\nIncrease temperature\nincrementally.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Ligand [label=" Yes "]; Start -> Check_Ligand [label=" No\n(High SM remaining)"]; Check_Ligand -> Switch_Ligand [label=" No "]; Switch_Ligand -> Check_Atmosphere; Check_Ligand -> Check_Atmosphere [label=" Yes "]; Check_Atmosphere -> Improve_Inert [label=" No "]; Improve_Inert -> Check_Base; Check_Atmosphere -> Check_Base [label=" Yes "]; Check_Base -> Try_Cs2CO3 [label=" NaOtBu/Other "]; Check_Base -> Try_NaOtBu [label=" Cs₂CO₃/K₃PO₄ "]; Try_Cs2CO3 -> Check_Temp; Try_NaOtBu -> Check_Temp; Check_Temp -> Increase_Temp [label=" No "]; Increase_Temp -> Success; Check_Temp -> Success [label=" Yes\n(Consider other issues\nlike reagent purity)"]; } dot Caption: A decision-making flowchart for troubleshooting low reaction conversion.

FAQs: Quick Reference

Q: Which bromopyridine isomer is the most difficult to couple? A: Generally, 2-bromopyridines can be the most challenging. The proximity of the nitrogen atom to the reaction site (the C-Br bond) increases the potential for catalyst inhibition through coordination.[4][15] The order of reactivity is often 3-bromopyridine ≈ 4-bromopyridine > 2-bromopyridine.

Q: Can I use aryl chlorides instead of bromides? A: Yes, but aryl chlorides are significantly less reactive than bromides due to the much stronger C-Cl bond.[12][16] Their successful amination almost always requires the most active catalyst systems (e.g., a bulky biarylphosphine ligand like BrettPhos or RuPhos and a strong base like NaOt-Bu).[8]

Q: My amine has other functional groups. Will this be a problem? A: The Buchwald-Hartwig amination is known for its excellent functional group tolerance.[8] However, very acidic protons (e.g., unprotected phenols or carboxylic acids) will be deprotonated by the base. Strongly coordinating groups (like thiols) can poison the catalyst. If your amine has a base-sensitive functional group (like some esters), using a weaker base like Cs₂CO₃ is recommended over NaOt-Bu.[8][17]

Q: Is it necessary to use a glovebox? A: While a glovebox provides the best inert environment, it is not strictly necessary. Excellent results can be achieved using standard Schlenk line techniques with careful and thorough degassing of solvents and purging of the reaction vessel.[8][12] Using air-stable precatalysts also makes setup outside a glovebox more reliable.

Recommended Starting Conditions

For researchers beginning a new project, screening a reliable set of starting conditions is key. The following table provides field-proven starting points for the amination of different bromopyridine isomers.

Parameter2-Bromopyridine3-Bromopyridine4-BromopyridineRationale
Pd Precatalyst XPhos Pd G3 (2 mol%)RuPhos Pd G3 (2 mol%)SPhos Pd G3 (2 mol%)Provides a reliable source of the active catalyst; ligand choice is tailored to substrate electronics.
Ligand (None needed with G3)(None needed with G3)(None needed with G3)Precatalysts include the ligand in the correct stoichiometry.
Base LHMDS (1.5 equiv)Cs₂CO₃ (1.5 equiv)K₃PO₄ (1.5 equiv)Stronger base for challenging 2-position; weaker bases are often sufficient for 3- and 4-positions.
Solvent Toluene1,4-DioxaneTolueneBoth are excellent, high-boiling, non-coordinating solvents.
Temperature 100-110 °C90-100 °C90-100 °CHigher temperature may be needed to overcome catalyst inhibition by the 2-pyridyl nitrogen.
Concentration 0.1 - 0.5 M0.1 - 0.5 M0.1 - 0.5 MStandard concentration range for cross-coupling reactions.

Sample Experimental Protocol

This protocol provides a detailed, step-by-step methodology for a representative amination reaction.

Reaction: Coupling of 3-bromopyridine with morpholine.

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • RuPhos Pd G3 Precatalyst (2 mol%)

  • Cesium Carbonate (Cs₂CO₃, 1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the RuPhos Pd G3 precatalyst and cesium carbonate.

  • Inerting: Seal the tube with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure a fully inert atmosphere.[4]

  • Reagent Addition: Through the septum, add the 3-bromopyridine and anhydrous toluene via syringe.

  • Amine Addition: Add the morpholine via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

By systematically addressing the key parameters of ligand, base, and reaction conditions, and by understanding the unique challenges posed by the pyridine ring, researchers can successfully troubleshoot and optimize these powerful C-N bond-forming reactions.

References

  • Benchchem. (n.d.). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization.
  • Lipshutz, B. H., et al. (2022). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. Retrieved from [Link]

  • Malig, T. C., et al. (2019). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. The Journal of Organic Chemistry, 84(8), 4653-4660. Retrieved from [Link]

  • Buchwald, S. L., et al. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. Retrieved from [Link]

  • Nicasio, M. C., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Retrieved from [Link]

  • Buchwald, S. L., et al. (2018). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 118(16), 7458-7564. Retrieved from [Link]

  • Buchwald, S. L., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(9), 1161-1164. Retrieved from [Link]

  • Buchwald, S. L., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. Retrieved from [Link]

  • Li, J., et al. (2015). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. Organic & Biomolecular Chemistry, 13(31), 8469-8473. Retrieved from [Link]

  • Buchwald, S. L., et al. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Angewandte Chemie International Edition, 51(30), 7543-7547. Retrieved from [Link]

  • Buchwald, S. L., et al. (2000). Efficient pd-catalyzed amination of heteroaryl halides. Semantic Scholar. Retrieved from [Link]

  • Blackmond, D. G., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1930-1936. Retrieved from [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Blackmond, D. G., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3446-3453. Retrieved from [Link]

  • Hein, J. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Nolan, S. P., & Cazin, C. S. J. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research, 43(3), 346-355. Retrieved from [Link]

  • Hartwig, J. F., & Green, R. A. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. Retrieved from [Link]

  • Kumar, A., et al. (2016). Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling. ResearchGate. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • Wang, Z., et al. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. European Journal of Organic Chemistry, 2014(29), 6493-6500. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Retrieved from [Link]

  • Sigman, M. S., et al. (2016). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 138(47), 15393-15396. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Hartwig, J. F., et al. (2010). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society, 132(31), 10975-10985. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Dehalogenation of Bromopyridines as a Side Reaction

Welcome to the Technical Support Center dedicated to addressing a common yet often vexing challenge in modern synthetic chemistry: the unintended dehalogenation of bromopyridines during cross-coupling reactions. This gui...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing a common yet often vexing challenge in modern synthetic chemistry: the unintended dehalogenation of bromopyridines during cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter this yield-reducing side reaction. Here, we move beyond mere protocols to explain the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the dehalogenation of bromopyridines.

Q1: What is dehalogenation in the context of bromopyridine chemistry, and why is it a problem?

A1: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction where the bromine atom on a pyridine ring is replaced by a hydrogen atom.[1] This is problematic because it converts your starting material into a non-productive byproduct, leading to lower yields of your desired coupled product and complicating the purification process.[2][3] This side reaction competes directly with the desired bond-forming step in many catalytic cycles.[1]

Q2: In which common reactions is the dehalogenation of bromopyridines most prevalent?

A2: This side reaction is a significant concern in several widely-used palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: The reaction of bromopyridines with boronic acids or their esters.[1]

  • Buchwald-Hartwig Amination: The coupling of bromopyridines with amines.[1][4]

  • Sonogashira Coupling: The reaction between bromopyridines and terminal alkynes.[1][4]

The position of the bromine atom on the pyridine ring can also influence the propensity for dehalogenation, with 2-bromopyridines often being particularly susceptible.[1]

Q3: What is the primary mechanistic cause of this unwanted dehalogenation?

A3: The prevailing mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2][5] This Pd-H species can arise from various sources, including the solvent (e.g., alcohols), the base, or even impurities within the reagents.[5][6][7] Once formed, the palladium-hydride can intercept the palladium-aryl intermediate that is poised for cross-coupling. Instead of undergoing reductive elimination to form the desired C-C or C-N bond, the intermediate undergoes reductive elimination with the hydride, cleaving the C-Br bond and replacing it with a C-H bond.[5]

In-Depth Troubleshooting Guide

This section provides a more detailed, cause-and-effect analysis of experimental parameters and offers specific, actionable solutions to mitigate the dehalogenation of bromopyridines.

Issue 1: Significant Formation of Debrominated Pyridine Byproduct

Root Cause Analysis: The reaction conditions are likely favoring the formation and reactivity of palladium-hydride species over the desired cross-coupling pathway. This can be influenced by the choice of ligand, base, solvent, and temperature.

Troubleshooting Workflow:

troubleshooting_workflow start Significant Dehalogenation Observed ligand Evaluate Phosphine Ligand start->ligand base Assess Base Strength start->base solvent Examine Solvent System start->solvent temp Optimize Temperature start->temp solution_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos) ligand->solution_ligand solution_base Use a Milder Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) base->solution_base solution_solvent Employ Anhydrous, Aprotic Solvents (e.g., Toluene, Dioxane) solvent->solution_solvent solution_temp Lower Reaction Temperature temp->solution_temp end Minimized Dehalogenation solution_ligand->end solution_base->end solution_solvent->end solution_temp->end

Caption: A workflow for troubleshooting dehalogenation in reactions.

Detailed Solutions:

  • The Critical Role of the Phosphine Ligand:

    • Explanation: The phosphine ligand directly influences the electronic and steric properties of the palladium catalyst.[8][9] Bulky and electron-rich ligands are known to accelerate the desired reductive elimination step of the cross-coupling reaction.[1][7] This increased rate allows the desired pathway to outcompete the undesired dehalogenation. Ligands like XPhos, SPhos, and RuPhos are often effective for this reason.[7]

    • Actionable Advice: If you are using less bulky ligands like triphenylphosphine (PPh₃) and observing significant dehalogenation, switch to a more sterically demanding, electron-rich ligand.

  • Base Selection: A Delicate Balance:

    • Explanation: While a base is essential for the catalytic cycle, overly strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of palladium-hydride species.[2][7] Milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often less prone to generating these detrimental hydrides.[2][6]

    • Actionable Advice: As a first step, consider replacing strong alkoxide bases with a milder inorganic base. A screening of different bases is often a worthwhile endeavor.[1]

  • Solvent and Reagent Purity:

    • Explanation: Protic solvents like alcohols can serve as a direct source of hydrides.[7] Similarly, residual water or impurities in other reagents can contribute to the formation of Pd-H.[6][7] The use of anhydrous, aprotic solvents like toluene or 1,4-dioxane under a strictly inert atmosphere is highly recommended.[7]

    • Actionable Advice: Ensure all solvents are rigorously dried and degassed. Use high-purity reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

  • The Impact of Temperature:

    • Explanation: Dehalogenation may have a different activation energy compared to the desired cross-coupling.[2] In many cases, lowering the reaction temperature can disfavor the dehalogenation pathway, thereby increasing the selectivity for the desired product.[2]

    • Actionable Advice: If your reaction is running at a high temperature, try reducing it incrementally. While this may slow down the overall reaction rate, the improvement in selectivity can lead to a higher isolated yield of the desired product.

Comparative Data on Reaction Parameters

The following table summarizes general trends for the impact of ligand and base selection on a generic Suzuki-Miyaura coupling with a 2-bromopyridine substrate. This data is illustrative of common experimental observations.

LigandBaseTemperatureDehalogenation Byproduct (%)Desired Product Yield (%)
PPh₃NaOtBuHigh25-4050-65
dppfCs₂CO₃Moderate10-2070-80
XPhosK₃PO₄Moderate<5>90

Data is representative and compiled from general observations in the literature.[7]

Experimental Protocols

The following are detailed, step-by-step methodologies for performing cross-coupling reactions with bromopyridines, optimized to minimize dehalogenation.

Protocol 1: Optimized Suzuki-Miyaura Coupling of 3-Bromopyridine

This protocol employs a bulky phosphine ligand and a mild inorganic base to suppress hydrodehalogenation.

  • Reagents and Materials:

    • 3-Bromopyridine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • RuPhos (4 mol%)

    • Potassium Phosphate (K₃PO₄) (2.5 equiv)

    • Anhydrous, degassed toluene

    • Schlenk tube or reaction vial with stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add 3-bromopyridine, the arylboronic acid, and K₃PO₄.[1]

    • In a separate vial, dissolve Pd₂(dba)₃ and RuPhos in anhydrous toluene.[1]

    • Add the catalyst solution to the Schlenk tube under a positive pressure of inert gas.

    • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-16 hours.

    • Upon completion, cool the mixture to room temperature.

    • Quench the reaction with water and extract the product with ethyl acetate (3 x 10 mL).[1]

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Buchwald-Hartwig Amination of 2-Bromopyridine

This protocol uses a pre-catalyst and a carbonate base to minimize the dehalogenation of the more challenging 2-bromopyridine substrate.

  • Reagents and Materials:

    • 2-Bromopyridine (1.0 equiv)

    • Amine (1.2 equiv)

    • XPhos Pd G3 (2 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous t-amyl alcohol (5 mL)

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • Add 2-bromopyridine, K₂CO₃, and XPhos Pd G3 to an oven-dried Schlenk tube.[1]

    • Evacuate and backfill the tube with nitrogen or argon three times.[1]

    • Add anhydrous t-amyl alcohol and the amine via syringe.

    • Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring for 12 hours.[1]

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.[1]

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mechanistic Visualization

The following diagram illustrates the competition between the desired catalytic cycle and the undesired dehalogenation pathway.

catalytic_cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition + Ar-Br pd2_complex Ar-Pd(II)-Br Lₙ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation + R-M dehalogenation_step Reductive Elimination pd2_complex->dehalogenation_step Competing Pathway pd2_coupled Ar-Pd(II)-R Lₙ transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Desired Product (Ar-R) reductive_elimination->product hydride_source Hydride Source (Base, Solvent, etc.) pd_hydride H-Pd(II)-Br Lₙ dehalogenation_step->pd0 Regenerates Catalyst dehalogenated_product Dehalogenated Byproduct (Ar-H) dehalogenation_step->dehalogenated_product

Caption: Competing pathways of cross-coupling and dehalogenation.

References

  • Tetrahedron. (2016). A Practical and Highly Efficient Reductive Dehalogenation of Aryl Halides Using Heterogeneous Pd/AlO(OH) Nanoparticles and Sodium Borohydride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Retrieved from [Link]

  • ScienceDirect. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reductions of aryl bromides in water at room temperature. Retrieved from [Link]

  • ACS Publications. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Sci-Hub. (n.d.). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • ACS Publications. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. Retrieved from [Link]

  • SciSpace. (2003). Directly observed reductive elimination of aryl halides from monomeric arylpalladium(II) halide complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride/N,N,N′,N′-tetramethylethylenediamine under palladium catalysis. Retrieved from [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Hydrodehalogenation of Bromo- and Chloropyridines on Complex and Metallic Palladium Catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • MDPI. (n.d.). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Catalytic Hydrodehalogenation Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Retrieved from [Link]

  • Reddit. (2024). Help with 4-Bromopyridine HCl. Retrieved from [Link]

  • OSTI.GOV. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.9: Phosphines. Retrieved from [Link]

  • ResearchGate. (n.d.). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Retrieved from [Link]

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromopyridine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimiz...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-bromopyridine derivatives. The unique electronic properties of the 2-pyridyl system, namely the electron-deficient nature of the ring and the coordinating nitrogen atom, present specific challenges that require careful consideration of reaction parameters. This resource synthesizes field-proven insights and mechanistic understanding to help you navigate these challenges and achieve high-yield, reproducible results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures and provides a logical path to a solution.

Question 1: Why is my Suzuki coupling with 2-bromopyridine resulting in low or no conversion to the desired product?

Answer:

Low conversion is a frequent issue and can stem from several factors related to the inherent reactivity of 2-bromopyridine.[1] The primary culprits are often suboptimal catalyst systems, catalyst deactivation, or inefficient transmetalation.

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming inactive or less active catalyst species.[1] This is particularly problematic with standard, less sterically hindered phosphine ligands.

  • Inefficient Oxidative Addition: While 2-bromopyridine is an electron-deficient heteroaryl halide, which should facilitate oxidative addition, steric hindrance from bulky ligands necessary to prevent catalyst deactivation can sometimes slow this step.[2]

  • Slow Transmetalation: The choice of base is critical for activating the boronic acid/ester for transmetalation.[3] An inappropriate base may not be strong or soluble enough to form the active boronate species required for efficient transfer of the organic group to the palladium center.

Solutions to Improve Conversion:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of a coordinatively unsaturated, highly active monoligated Pd(0) species, which is crucial for efficient oxidative addition. They also sterically shield the palladium center, minimizing deactivation by the pyridine nitrogen.[4] Excellent choices include Buchwald-type ligands such as SPhos, XPhos, and RuPhos.[4]

  • Catalyst Choice: Consider using pre-formed palladium complexes (precatalysts) with these bulky ligands. Buchwald precatalysts, for example, are designed for the clean and efficient in-situ generation of the active Pd(0) catalyst.[2]

  • Base Optimization: The base's strength and solubility are paramount.[5] For 2-bromopyridine couplings, potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often effective.[5][6] K₃PO₄ is a stronger base and can be particularly useful in challenging cases. Cesium carbonate (Cs₂CO₃) is another strong option, often used for difficult couplings due to its higher solubility in organic solvents.[3]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is commonly used.[1] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate. The ratio of organic solvent to water may need to be optimized to ensure all reaction components remain in solution.

Question 2: I'm observing significant amounts of side products, specifically homocoupling of my boronic acid and protodeboronation. How can I minimize these?

Answer:

The formation of these side products points to specific issues within your reaction conditions.

  • Protodeboronation: This is the protonolysis of the boronic acid, replacing the C-B bond with a C-H bond.[7] It is a common undesired side reaction, especially with electron-deficient heteroaryl boronic acids and under certain pH conditions.[7][8] The presence of excess water or acidic impurities can exacerbate this issue.

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid is often mediated by Pd(II) species and can be promoted by the presence of oxygen.[2][9] If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) can sometimes be inefficient, leading to residual Pd(II) that drives homocoupling.

Strategies to Minimize Side Reactions:

  • Rigorous Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). This involves properly degassing your solvents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and running the reaction in a sealed flask under a positive pressure of inert gas. This minimizes oxygen, which can lead to both catalyst oxidation and homocoupling.[1][2]

  • Boronic Acid Stability: If protodeboronation is a persistent issue, consider using a more stable boronic acid derivative, such as a pinacol ester or a MIDA boronate ester.[7][10] MIDA boronates are particularly useful as they participate in a "slow release" of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing side reactions.[10]

  • Choice of Base and Water Content: While water is often necessary, excessive amounts can promote protodeboronation. Using anhydrous conditions with a base like potassium phosphate (K₃PO₄) can sometimes be beneficial.[6]

  • Catalyst Pre-activation: If using a Pd(II) source, ensure conditions are optimal for its reduction to Pd(0). Using a Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst can often give cleaner reactions with less homocoupling.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for coupling with 2-bromopyridines?

A1: There is no single "best" combination for all substrates, but a highly effective starting point for 2-bromopyridine derivatives is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand from the Buchwald family, such as SPhos or XPhos.[4][6] These ligands are designed to promote the challenging oxidative addition step and prevent catalyst deactivation by the pyridine nitrogen.[11] For even more reliable results, using a pre-formed Buchwald G3 or G4 precatalyst is highly recommended.[2]

Q2: How do I choose the right base for my reaction?

A2: The choice of base is critical and depends on the specific substrates and solvent system.[3] Its primary role is to activate the boronic acid to facilitate transmetalation.[5] For Suzuki couplings with 2-bromopyridines, common choices include:

  • Potassium Carbonate (K₂CO₃): A versatile and often effective base, typically used in an aqueous/organic solvent mixture.[5][12]

  • Potassium Phosphate (K₃PO₄): A stronger base that can be effective in more challenging couplings or when anhydrous conditions are desired.[5][6]

  • Cesium Carbonate (Cs₂CO₃): A strong, highly soluble base that can sometimes provide superior results, albeit at a higher cost.[3]

It is often necessary to screen a few bases to find the optimal one for a specific reaction.

Q3: Can I use microwave heating to accelerate the reaction?

A3: Yes, microwave irradiation is an excellent technique for accelerating Suzuki-Miyaura reactions, including those with 2-bromopyridine derivatives.[12] Microwave heating can significantly reduce reaction times from hours to minutes and often leads to improved yields by minimizing the formation of degradation products. It's an effective tool for high-throughput screening of reaction conditions (catalysts, ligands, bases, solvents).

Q4: My 2-bromopyridine substrate is sterically hindered. What should I consider?

A4: Steric hindrance on the 2-bromopyridine, especially at the 3- or 6-position, can significantly slow down the oxidative addition step. To overcome this, you may need more forcing conditions:

  • More Active Catalyst System: Use a highly active ligand like RuPhos or consider a palladacycle catalyst, which are known for their high thermal stability and activity.[4][11]

  • Higher Temperatures: Increased reaction temperatures are often necessary to overcome the higher activation energy barrier.[13]

  • Longer Reaction Times: Be prepared for the reaction to require a longer time to reach completion.

Always monitor the reaction progress by a suitable analytical technique like TLC or LC-MS to avoid unnecessary heating that could lead to decomposition.

Data Presentation

Table 1: Comparison of Common Bases for Suzuki Coupling of 2-Bromopyridine
BaseTypical Solvent SystemRelative StrengthKey Considerations
K₂CO₃ Dioxane/H₂O, Toluene/H₂OModerateGood starting point, cost-effective.[5][12]
K₃PO₄ Dioxane/H₂O, Toluene (anhydrous)StrongEffective for challenging couplings, can be used in anhydrous conditions.[5]
Cs₂CO₃ Dioxane, TolueneStrongHigh solubility in organic solvents, often gives high yields but is more expensive.[3]
NaOH/KOH Aqueous mixturesVery StrongCan be effective but may promote base-sensitive side reactions.[14]

Note: Yields are highly dependent on the specific substrates, catalyst, and ligand used. This table provides general guidance.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of 2-Bromopyridine

This protocol is a robust starting point for many 2-bromopyridine derivatives.

  • Reagent Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add the 2-bromopyridine derivative (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).[5]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 5:1 ratio, 6 mL).

  • Reaction Setup: Seal the vial and place it in the microwave reactor.

  • Microwave Irradiation: Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[12] Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Procedure for Challenging Couplings Using a Buchwald Precatalyst

This protocol is recommended for sterically hindered substrates or when low catalyst loading is desired.

  • Inert Atmosphere Setup: In a glovebox or under a positive flow of argon, add the 2-bromopyridine derivative (1.0 mmol, 1.0 equiv), the boronic acid pinacol ester (1.5 mmol, 1.5 equiv), potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), and an SPhos G3 Precatalyst (0.01 mmol, 1 mol%) to an oven-dried reaction tube.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Visualizations

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A trans-R¹-Pd(II)L₂(X) OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B trans-R¹-Pd(II)L₂(R²) Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² (Product) Product->RedElim Boronate R²-B(OR)₂ ActivatedBoron [R²-B(OR)₂(Base)]⁻ Boronate->ActivatedBoron Base Base (e.g., K₂CO₃) Base->ActivatedBoron Halide R¹-X (2-Bromopyridine) Halide->OxAdd ActivatedBoron->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Conversion Issue with 2-Bromopyridine q1 Using Bulky, Electron-Rich Ligand? (e.g., SPhos, XPhos) start->q1 s1 Switch to Buchwald-type ligand or precatalyst. q1->s1 No q2 Base Screened? (K₂CO₃, K₃PO₄, Cs₂CO₃) q1->q2 Yes s1->q2 s2 Screen different bases. Consider K₃PO₄ for challenging cases. q2->s2 No q3 Observing Side Products? (Homocoupling/Protodeboronation) q2->q3 Yes s2->q3 s3 Ensure rigorous inert atmosphere. Use boronic ester (pinacol, MIDA). q3->s3 Yes end Optimized Reaction q3->end No s3->end

Caption: A decision-making workflow for troubleshooting low conversion.

References

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Yılmaz, Ü., Deniz, S., & Küçükbay, H. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(3), 3563-3577. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4851-4854. Retrieved from [Link]

  • Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 7062-7070. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Saha, D., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Organometallic Chemistry, 868, 45-52. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Occhiato, E. G., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(18), 7324-7330. Retrieved from [Link]

  • Guéret, A., et al. (2010). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Heterocycles, 81(5), 1205-1215. Retrieved from [Link]

  • Dunsford, J. J., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2419-2426. Retrieved from [Link]

  • Vantourout, J. C., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(13), 4769-4779. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Alcaide, B., et al. (2005). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Journal of the American Chemical Society, 127(20), 7536-7547. Retrieved from [Link]

  • Touaibia, M., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of the Iranian Chemical Society, 14, 2471-2481. Retrieved from [Link]

  • Reddit. (2012). Suzuki coupling help. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 198. Retrieved from [Link]

  • Shields, J. D., et al. (2015). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 17(16), 4058-4061. Retrieved from [Link]

  • Thomson, C. G., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(1), 77-85. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Purification of N-Acylated Aminopyridines

Welcome to the technical support center for the purification of N-acylated aminopyridines. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-acylated aminopyridines. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming the common challenges associated with purifying this important class of compounds. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Here are quick answers to some of the most common questions encountered during the purification of N-acylated aminopyridines.

Q1: What are the primary impurities I should expect in my crude reaction mixture?

The most common impurities include unreacted starting aminopyridine, the excess acylating agent (e.g., acetic anhydride) and its corresponding carboxylic acid byproduct (e.g., acetic acid), and potentially a di-acylated byproduct where both the exocyclic amine and the pyridine nitrogen are acylated.[1] Hydrolysis of the desired product back to the starting aminopyridine can also occur during aqueous workup.[2][3]

Q2: My product is streaking badly on a silica gel TLC plate. What's happening?

This is a classic sign of a basic compound interacting strongly with the acidic silanol groups on the surface of the silica gel. The pyridine nitrogen, even when acylated on the exocyclic amine, often retains enough basicity to cause this issue. This can lead to poor separation and potential decomposition on a chromatography column.

Q3: How can I quickly remove the bulk of unreacted aminopyridine before column chromatography?

An acid-base extraction is the most effective initial step.[4] By washing your crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous acid (e.g., 1M HCl), the basic starting aminopyridine will be protonated and move into the aqueous layer, while your generally less basic N-acylated product remains in the organic phase.[5][6][7]

Q4: After my aqueous workup, a new, more polar spot appeared on my TLC. What is it?

This is likely the starting aminopyridine, resulting from the hydrolysis of your N-acylated product. Amide bonds can be susceptible to hydrolysis under either strongly acidic or basic conditions, which can sometimes occur during workup if the pH is not carefully controlled.[2][3][8][9]

Q5: Is it safe to assume my N-acylated aminopyridine is stable on silica gel?

While many N-acylated aminopyridines are stable enough for silica gel chromatography, you should proceed with caution. The acidic nature of silica gel can catalyze the hydrolysis of sensitive amides. If your product is particularly labile, or if you observe degradation on a TLC plate over time, you should consider alternative purification strategies such as using a different stationary phase (like Florisil or alumina) or deactivating the silica with a basic modifier.[10]

Purification Strategy Decision Guide

Selecting the right purification method is critical for achieving high purity and yield. The choice depends on the physical state of your product, its stability, and the nature of the impurities.

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}

Diagram 1: Decision tree for selecting a purification method.

Troubleshooting Common Purification Techniques

Acid-Base Extraction

This technique exploits the difference in basicity between the starting aminopyridine and the N-acylated product.

ProblemPlausible Cause(s)Recommended Solution(s)
Low Product Recovery 1. The N-acylated product is basic enough to be partially extracted into the acidic aqueous layer. 2. The amide bond is being hydrolyzed by overly harsh acidic or basic conditions.[8][9]1. Use a milder acid wash (e.g., saturated aq. NH₄Cl, 5% citric acid). 2. Back-extract the acidic aqueous layer with fresh organic solvent to recover any lost product.[5] 3. Avoid using strong bases like NaOH for washing; use saturated aq. NaHCO₃ instead.[5]
Emulsion Formation High concentration of dissolved species or fine particulates are stabilizing the interface between the organic and aqueous layers.1. Add saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which helps break emulsions. 2. Allow the separatory funnel to stand for a longer period. 3. If persistent, filter the entire mixture through a pad of Celite.
Product Precipitation The protonated salt of your product is insoluble in the aqueous/organic mixture.1. Dilute both the organic and aqueous layers with more solvent. 2. If precipitation occurs in the organic layer after washing, it may indicate water contamination; ensure you use a drying agent (e.g., Na₂SO₄, MgSO₄) before concentration.[5][10]
Column Chromatography

Chromatography is often necessary to remove impurities with similar solubility and basicity to the desired product.

ProblemPlausible Cause(s)Recommended Solution(s)
Poor Separation of Product and Starting Material The polarity of the N-acylated product and the starting aminopyridine are too similar in the chosen eluent.1. First, perform an acid-base extraction to remove the majority of the starting amine.[4] 2. Use a less polar eluent system (e.g., increase the hexane/ethyl acetate ratio). 3. Consider an alternative stationary phase like Florisil or neutral alumina, which have different selectivities.[10]
Product Tailing/Streaking The basic pyridine nitrogen is interacting strongly with acidic silanol groups on the silica surface.1. Add a basic modifier to your eluent, such as 0.5-1% triethylamine or pyridine. This neutralizes the acidic sites on the silica. 2. Use a pre-treated or end-capped silica gel. 3. Switch to a more inert stationary phase like neutral alumina.
Product Decomposition on Column The amide is being hydrolyzed by the acidic silica gel. This is more common with electron-deficient pyridines or sterically hindered amides.1. Run the column as quickly as possible ("flash" chromatography) to minimize contact time. 2. Neutralize the silica gel by flushing the packed column with eluent containing 1% triethylamine before loading your sample. 3. If the problem persists, avoid silica gel. Use neutral alumina, Florisil, or consider purification by crystallization or preparative HPLC on a C18 column.[10][11]
Crystallization

Crystallization can be a highly effective method for obtaining very pure material, provided the crude product is already of reasonable purity.

ProblemPlausible Cause(s)Recommended Solution(s)
Product "Oils Out" 1. The solution is supersaturated too quickly. 2. The presence of impurities is disrupting crystal lattice formation. 3. The chosen solvent is too good, preventing the product from precipitating cleanly.1. Cool the solution more slowly. 2. Try to obtain a seed crystal by dissolving a small amount in minimal solvent and scratching the flask. 3. Use a solvent/anti-solvent system. Dissolve the product in a minimal amount of a "good" solvent (e.g., ethyl acetate) and slowly add a "poor" solvent (e.g., hexanes) until turbidity persists.
Starting Material Co-crystallizes The starting aminopyridine has a similar structure and polarity to the product, allowing it to incorporate into the crystal lattice.1. The crude material is not pure enough for crystallization. Purify first by acid-base extraction and/or column chromatography to remove the starting material. 2. Experiment with different solvent systems to maximize the solubility difference between the product and the impurity.

Detailed Protocols

Protocol 1: Standard Acid-Base Extraction Workflow

This protocol is designed to remove unreacted basic aminopyridine starting material from the less basic N-acylated product.

graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10];

}

Diagram 2: Workflow for acid-base extraction purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the protonated aminopyridine starting material.

  • Repeat: Repeat the acidic wash (Step 2 & 3) one more time to ensure complete removal of the basic impurity.

  • Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. Be sure to vent frequently as CO₂ gas will be evolved.

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine). This helps to remove residual water and break any minor emulsions.[5]

  • Drying and Concentration: Drain the organic layer into a clean flask and add a solid drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10] Swirl and let it stand for 10-15 minutes. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified N-acylated aminopyridine.

Protocol 2: Flash Chromatography with a Basic Modifier

This protocol is for purifying N-acylated aminopyridines that exhibit tailing on standard silica gel.

Step-by-Step Methodology:

  • Solvent Selection: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The target Rf for your product should be between 0.25 and 0.35.

  • Prepare Eluent: Prepare the bulk eluent and add 0.5% triethylamine (Et₃N) by volume (e.g., 5 mL of Et₃N for every 1 L of eluent).

  • Pack the Column: Pack a flash chromatography column with silica gel using the prepared eluent. Ensure the column is packed uniformly without any air bubbles.

  • Equilibrate: Flush the packed column with 2-3 column volumes of the eluent containing Et₃N. This step is crucial as it neutralizes the acidic sites on the silica before the sample is loaded.

  • Load the Sample: Dissolve your crude product in a minimal amount of the organic solvent (or the eluent itself) and load it onto the top of the column. Alternatively, you can adsorb the sample onto a small amount of silica gel (dry loading), which often gives better resolution.

  • Elute and Collect: Run the column under positive pressure ("flash"), collecting fractions. Monitor the elution process by TLC to identify the fractions containing your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note that triethylamine has a boiling point of 89.5 °C, so it may require gentle heating or a high-vacuum system to remove completely.

References

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
  • Movassaghi, M., & Schmidt, M. A. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 9(10), 1955–1958.
  • Various Authors. (2019). What is the best work-up for acetic anhydride/pyradine acetylation? ResearchGate. [Link]

  • Purygin, P. P., et al. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry, 41(10), 1530-1538. [Link]

  • Červený, L., & Marhoul, A. (1993). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Chemical Papers, 47(3), 184-186.
  • LibreTexts. (2022). Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Organic Chemistry Tutor. (2020). Acid-Base Extraction Tutorial. YouTube. [Link]

  • CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google P
  • Török, B., et al. (2019). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 24(21), 3939. [Link]

  • Xu, F., et al. (2006). A Facile N-Monoalkylation of Aminopyridines. Journal of Chemical Research, 2006(10), 651-652. [Link]

  • Lee, Y. C., & Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 18-24. [Link]

  • Vágó, I., & Greiner, I. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12-35. [Link]

  • Touré, B. B., & Hall, D. G. (2009). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Combinatorial Science, 11(4), 343-353. [Link]

  • Reddit user discussion. (2018). Removing Excess Acetic Anhydride from Acylation reaction?. r/OrganicChemistry. [Link]

  • Addgene. (2018). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. [Link]

  • Wang, D., et al. (2023). Photocatalytic construction of N-acyl-N,O-acetal-linked pyridines via aminocyclopropane ring opening. Nature Communications, 14(1), 6959. [Link]

  • Sousa, F., et al. (2015). Affinity chromatography approaches to overcome the challenges of purifying plasmid DNA. Expert Opinion on Drug Delivery, 12(5), 799-810. [Link]

  • Dash, A. C., & Nanda, R. K. (1987). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Journal of the Chemical Society, Perkin Transactions 2, 655-660. [Link]

  • Lee, B. I., et al. (2002). Crystallization and preliminary X-ray crystallographic analysis of UDP-N-acetylglucosamine acyltransferase from Helicobacter pylori. Acta Crystallographica Section D: Biological Crystallography, 58(Pt 5), 864-866. [Link]

  • Varvounis, G., & Vlahopoulou, M. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. [Link]

  • Wang, D., et al. (2023). Photocatalytic Construction of N-Acyl-N,O-Acetal-Linked Pyridines via Aminocyclopropane Ring Opening. Chemical Science, 14(42), 11634-11641. [Link]

  • Lee, S., et al. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. Tetrahedron Letters, 50(45), 6179-6181. [Link]

  • Joncas, J. M. (1964). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Oregon State University. [Link]

  • Li, Z., & Studer, A. (2022). N-Amino Pyridinium Salts in Organic Synthesis. Accounts of Chemical Research, 55(10), 1436-1451. [Link]

  • Various Authors. (2024). How to solve the problem with His-tagged protein purification?. ResearchGate. [Link]

  • Green, N., & Evans, J. (2016). Tackling the challenges of aminoglycoside purification and analysis using liquid chromatography- mass spectrometry. ResearchGate. [Link]

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Optimization

N-(6-Bromopyridin-2-YL)-N-methylacetamide stability and storage issues.

Technical Support Center: N-(6-Bromopyridin-2-YL)-N-methylacetamide Welcome to the dedicated technical support guide for N-(6-Bromopyridin-2-YL)-N-methylacetamide (CAS: 1133116-43-4). This resource is designed for resear...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(6-Bromopyridin-2-YL)-N-methylacetamide

Welcome to the dedicated technical support guide for N-(6-Bromopyridin-2-YL)-N-methylacetamide (CAS: 1133116-43-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and utilization of this compound in your experiments. Here, we address common stability challenges and provide practical, science-backed solutions to maintain the integrity of your research material.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid N-(6-Bromopyridin-2-YL)-N-methylacetamide?

A1: For optimal long-term stability, the solid compound should be stored under controlled conditions to mitigate potential degradation. The primary concerns are exposure to moisture, light, and atmospheric oxygen. Based on the chemical properties of the bromopyridine and acetamide moieties, we recommend the following:

  • Temperature: Refrigerate at 2-8°C.[1] Storing at low temperatures slows the rate of any potential decomposition reactions.

  • Atmosphere: Store under an inert gas atmosphere, such as nitrogen or argon.[2] This is particularly important for the bromopyridine ring, which can be sensitive to air and oxidative processes over time.[3]

  • Moisture: The compound should be kept in a tightly sealed container in a dry environment, preferably within a desiccator. The acetamide group can be hygroscopic, and moisture absorption can lead to slow hydrolysis.[4][5]

  • Light: Protect from light by using an amber glass vial or by storing the container in a dark place.[3][6] Aromatic bromides can be susceptible to photodegradation.[7]

Q2: How should I prepare and store stock solutions of this compound?

A2: The stability of N-(6-Bromopyridin-2-YL)-N-methylacetamide in solution is highly dependent on the solvent, concentration, and storage conditions.

  • Solvent Choice: For most biological applications, anhydrous dimethyl sulfoxide (DMSO) is a common choice. For organic chemistry applications, anhydrous solvents like N,N-Dimethylformamide (DMF) or dichloromethane (DCM) can be used. It is critical to use anhydrous grade solvents, as water is a reactant in the primary degradation pathway (hydrolysis).

  • Storage Procedure: Prepare concentrated stock solutions and store them in small, single-use aliquots to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed, light-protecting vials (e.g., amber cryovials). Before use, allow an aliquot to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q3: What are the main functional groups that influence the stability of this molecule?

A3: The stability of N-(6-Bromopyridin-2-YL)-N-methylacetamide is primarily dictated by two key structural features:

  • The Tertiary Acetamide Group: Amide bonds are generally robust, but they are susceptible to hydrolysis under strong acidic or basic conditions.[8] Tertiary amides are more resistant to hydrolysis than primary or secondary amides, but cleavage can still occur under forcing conditions, yielding 6-bromo-N-methylpyridin-2-amine and acetic acid.[9]

  • The 6-Bromopyridine Ring: This heterocyclic aromatic ring is electron-deficient. The carbon-bromine (C-Br) bond can be a site for nucleophilic aromatic substitution, although this typically requires harsh conditions. More commonly, brominated aromatic compounds can be sensitive to light and air, which can initiate radical reactions or slow degradation.[3][6]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.

Problem 1: My stock solution in an aqueous buffer has turned slightly yellow and is showing a new, more polar peak on my HPLC/LC-MS analysis.

  • Probable Cause: This is a strong indication of compound degradation, most likely via hydrolysis of the acetamide bond. The yellowing may suggest the formation of chromophoric degradation products, potentially from the bromopyridine ring. Amide hydrolysis is accelerated in both acidic and basic aqueous solutions.[9][10] The new, more polar peak is likely the resulting amine product, 6-bromo-N-methylpyridin-2-amine.

  • Solution & Validation Protocol:

    • Confirm Instability: Prepare a fresh solution of the compound in your aqueous buffer. Immediately run an HPLC/LC-MS to get a time-zero (t=0) purity profile. Incubate the solution under your experimental conditions (e.g., 37°C) and re-analyze at several time points (e.g., 1, 4, 8, and 24 hours). A decrease in the parent peak area and a corresponding increase in the new peak area will confirm the instability.

    • Mitigation Strategy: If the compound is unstable in your final assay buffer, minimize its exposure time. A recommended workflow is to prepare a concentrated stock in anhydrous DMSO and perform the final dilution into the aqueous buffer immediately before starting the experiment. Do not store the compound in aqueous media.

    • pH Optimization: If your experimental protocol allows, investigate the compound's stability across a pH range (e.g., pH 5, 7, 9) to identify the pH at which it is most stable.

Diagram: Primary Hydrolytic Degradation Pathway Below is the reaction scheme for the most probable hydrolytic degradation pathway under either acidic or basic conditions.

Hydrolysis_Pathway cluster_main Hydrolytic Cleavage of Acetamide Bond cluster_products Degradation Products parent N-(6-Bromopyridin-2-YL)-N-methylacetamide amine 6-bromo-N-methylpyridin-2-amine parent->amine H+ or OH- H2O acid Acetic Acid parent->acid H+ or OH- H2O

Caption: Hydrolysis of the parent compound yields an amine and acetic acid.

Problem 2: The purity of my solid compound has decreased after several months of storage in the lab.

  • Probable Cause: This issue often arises from improper storage. Even as a solid, the compound can degrade due to:

    • Hygroscopicity: Gradual absorption of atmospheric moisture can lead to slow, solid-state hydrolysis. Acetamides are known to be hygroscopic.[4][5]

    • Air/Light Exposure: If not stored under an inert atmosphere and protected from light, slow oxidative and/or photochemical degradation of the bromopyridine ring can occur.[3]

  • Solution & Validation Protocol:

    • Implement Ideal Storage: Immediately transfer your material to a tightly sealed amber vial. Place this vial inside a larger container with a desiccant, purge the headspace with an inert gas like argon or nitrogen, and store in a refrigerator (2-8°C).[1][2]

    • Purity Check: Before starting a new set of critical experiments, always perform a quick purity check (e.g., by HPLC or NMR) on your stored material, especially if it has been stored for more than six months.

Diagram: Troubleshooting Workflow for Compound Instability Use this flowchart to diagnose the source of observed degradation.

Troubleshooting_Workflow start Degradation Observed (e.g., color change, new HPLC peak) storage_state In Solid Form or In Solution? start->storage_state solid_cause Probable Cause? storage_state->solid_cause Solid solution_cause Probable Cause? storage_state->solution_cause Solution solid_solution Improper Storage: Moisture, Air, Light solid_cause->solid_solution solution_hydrolysis Hydrolysis in Aqueous Solvent solution_cause->solution_hydrolysis Aqueous Buffer? solution_photo Photodegradation (Left in Light) solution_cause->solution_photo Exposed to Light? recommendation1 Action: Store in dark, dry, inert conditions at 2-8°C. Re-test purity before use. solid_solution->recommendation1 recommendation2 Action: Use anhydrous solvents. Prepare fresh solutions. Minimize time in aqueous buffer. solution_hydrolysis->recommendation2 solution_photo->recommendation2

Caption: A logical guide to identifying and solving stability issues.

Table 1: Summary of Recommended Storage Conditions

Form Parameter Recommendation Rationale
Solid Temperature2–8°CTo slow the rate of chemical degradation.[1]
AtmosphereInert Gas (Nitrogen/Argon)To prevent oxidation of the bromopyridine ring.[2][3]
MoistureStore in a desiccatorTo prevent hydrolysis from absorbed water.[4]
LightAmber vial, store in darkTo prevent photochemical degradation.[3][6]
Solution Temperature-20°C to -80°CTo minimize degradation rates in solution.
SolventAnhydrous DMSO or other suitable anhydrous organic solventTo eliminate water, a key reactant in hydrolysis.
ContainerTightly sealed amber vialsTo prevent solvent evaporation and light exposure.
HandlingStore in single-use aliquotsTo avoid repeated freeze-thaw cycles and moisture introduction.

References

  • Acetamides - Organic Chemistry Portal. Available at: [Link]

  • Bromopyridine: Common isomorphs, synthesis, applications and storage - Chempanda. Available at: [Link]

  • 3-Bromopyridine Safety Data Sheet - Jubilant Ingrevia. Available at: [Link]

  • ACETAMIDE - Ataman Kimya. Available at: [Link]

  • Protective Groups - Organic Chemistry Portal. Available at: [Link]

  • 2-Bromopyridine Safety Data Sheet - Jubilant Ingrevia Limited. Available at: [Link]

  • Acetamide | Solubility of Things. Available at: [Link]

  • MSDS for 2-Bromopyridine, 99% | PDF | Dangerous Goods | Personal Protective Equipment. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • Material Safety Data Sheet - N-Methylacetamide, 99+% - Cole-Parmer. Available at: [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - Arkat USA. Available at: [Link]

  • (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]

  • Hydrolysis of amides. VI. Dilute acid hydrolysis of N-alkyl substituted acetamides. Available at: [Link]

  • Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry. Available at: [Link]

  • Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic - PMC - NIH. Available at: [Link]

  • Sustainable Aerobic Bromination with Controllable Chemoselectivity | ACS Omega. Available at: [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Available at: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. Available at: [Link]

  • N-Methylacetamide - Wikipedia. Available at: [Link]

  • N-(6-bromopyridin-2-yl)acetamide | C7H7BrN2O | CID 10353221 - PubChem. Available at: [Link]

  • Benzylic Bromination of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]

  • Regioselective bromination of aromatic compounds with Br2/SO2Cl2 over microporous catalysts | Request PDF - ResearchGate. Available at: [Link]

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Troubleshooting

Technical Support Center: Catalyst Selection for N-(6-Bromopyyridin-2-YL)-N-methylacetamide Cross-Coupling

Welcome to the technical support center for catalyst selection in the cross-coupling of N-(6-Bromopyridin-2-YL)-N-methylacetamide. This guide is designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in the cross-coupling of N-(6-Bromopyridin-2-YL)-N-methylacetamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide practical, field-tested solutions to optimize your synthetic routes. Our focus is on providing a deep, mechanistic understanding to empower you to troubleshoot effectively.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your cross-coupling experiments.

Question 1: My Suzuki-Miyaura coupling reaction with an arylboronic acid is giving low to no yield. What are the likely causes and how can I fix it?

Answer:

Low or no yield in the Suzuki-Miyaura coupling of a 2-halopyridine derivative is a frequent and multifaceted problem often termed the "2-pyridyl problem".[1] The primary culprits are typically related to catalyst inhibition by the pyridine nitrogen, catalyst decomposition, or issues with the boronic acid reagent.

Root Cause Analysis & Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalytically inactive species.[2] This is especially problematic with 2-substituted pyridines.

    • Solution 1: Ligand Choice is Critical. Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center and promote the desired catalytic cycle over off-cycle coordination. Ligands like SPhos, RuPhos, and BrettPhos have shown success in similar systems.[3][4] Sterically demanding ligands are often key to promoting unusual selectivities and overcoming catalyst inhibition.[5][6]

    • Solution 2: Use of Pre-catalysts. Modern palladium pre-catalysts, such as the G3 or G4 Buchwald pre-catalysts, are designed to generate the active Pd(0) species more efficiently and can be less susceptible to certain deactivation pathways.[7]

    • Solution 3: Additives. In some cases, additives like Cu(I) salts can preferentially coordinate with the pyridine nitrogen, preventing it from poisoning the palladium catalyst.[1]

  • Boronic Acid Instability (Protodeboronation): Arylboronic acids, particularly electron-deficient ones, can be prone to protodeboronation under the basic reaction conditions, where the boronic acid group is replaced by a hydrogen atom.[1]

    • Solution 1: Choice of Base. Use a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ instead of strong alkoxides like NaOtBu, which can accelerate protodeboronation.

    • Solution 2: Anhydrous Conditions. Ensure your solvent and reagents are scrupulously dry. Water can facilitate the undesired protodeboronation pathway.

    • Solution 3: Boronic Ester Derivatives. Consider using more stable boronic esters, such as pinacol (Bpin) or MIDA boronates, which are less susceptible to premature decomposition.[1]

  • Inefficient Reductive Elimination: The final step of the catalytic cycle, reductive elimination to form the C-C bond, can be slow for electron-rich pyridines.

    • Solution: Ligand Electronic Effects. Ligands with strong electron-donating properties can increase the electron density on the palladium center, facilitating reductive elimination.[8]

Here is a logical workflow for troubleshooting this issue:

G start Low/No Yield in Suzuki Coupling check_catalyst 1. Evaluate Catalyst System (Ligand & Pre-catalyst) start->check_catalyst check_base 2. Assess Base and Conditions start->check_base check_boron 3. Examine Boron Reagent start->check_boron solution_ligand Switch to bulky, electron-rich ligand (e.g., SPhos, RuPhos) check_catalyst->solution_ligand If catalyst inhibition is suspected solution_base Use weaker base (K3PO4, Cs2CO3) Ensure anhydrous conditions check_base->solution_base If protodeboronation is likely solution_boron Use boronic ester (Bpin, MIDA) Check purity of boron reagent check_boron->solution_boron If boron reagent is unstable end_point Improved Yield solution_ligand->end_point solution_base->end_point solution_boron->end_point

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Question 2: I am attempting a Buchwald-Hartwig amination to couple a secondary amine, but I'm observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen) of my starting material. What's going wrong?

Answer:

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-rich aryl halides.[9] It arises from the β-hydride elimination from a palladium-amide intermediate or from the reaction of the palladium-hydride species with the aryl halide.

Root Cause Analysis & Solutions:

  • Formation of Palladium Hydride Species: These can form from the amine coupling partner if it has an α-hydrogen, or from the solvent.

    • Solution 1: Ligand Selection. Use ligands that promote rapid reductive elimination of the desired C-N bond, outcompeting the pathways leading to hydrodehalogenation. Sterically hindered, biaryl phosphine ligands are often effective.[10] For secondary amines, monodentate, bulky phosphines like P(t-Bu)₃ or JohnPhos-type ligands are often recommended.[10]

    • Solution 2: Base Selection. Strong bases like NaOtBu can sometimes promote side reactions. Switching to a weaker base like LiHMDS or even Cs₂CO₃ may mitigate this issue.[10]

  • Slow Reductive Elimination: If the C-N bond formation is slow, the palladium intermediate has more time to undergo side reactions.

    • Solution: Temperature Optimization. Increasing the reaction temperature can sometimes favor the desired reductive elimination over competing pathways. However, excessive heat can also lead to catalyst decomposition, so this must be carefully optimized.

Parameter Recommendation for Secondary Amines Rationale
Catalyst Pd₂(dba)₃ or a suitable Pd(II) precatalystProvides the active Pd(0) species in situ.[11]
Ligand Sterically hindered monodentate phosphines (e.g., P(t-Bu)₃, JohnPhos)Promotes rapid reductive elimination and minimizes side reactions.[10]
Base NaOtBu, LiHMDS, or Cs₂CO₃The choice of base can influence the rate of deprotonation and side reactions.[10]
Solvent Toluene, DioxaneAprotic solvents are generally preferred.
Question 3: My cross-coupling reaction is not going to completion, and I see a mixture of starting material and product. How can I improve the conversion?

Answer:

Incomplete conversion can stem from several factors, including insufficient catalyst activity, catalyst deactivation, or an equilibrium being reached.

Root Cause Analysis & Solutions:

  • Insufficient Catalyst Activity: The chosen catalyst system may not be active enough for this specific substrate.

    • Solution 1: Catalyst Screening. A systematic screen of different palladium sources and ligands is the most effective approach. For Suzuki couplings, consider ligands like SPhos or XPhos.[4] For Buchwald-Hartwig aminations, ligands like RuPhos or BrettPhos can be very effective.[3]

    • Solution 2: Increase Catalyst Loading. While not ideal for process chemistry, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can be a straightforward way to drive the reaction to completion in a laboratory setting.

  • Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.

    • Solution 1: Use of Pre-catalysts. As mentioned, modern pre-catalysts can provide a more stable and active catalytic species.[7]

    • Solution 2: Degas Solvents and Reagents. Oxygen can oxidize and deactivate the Pd(0) catalyst. Thoroughly degassing the solvent and running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is crucial.

  • Reversible Oxidative Addition: In some cases, the oxidative addition step can be reversible, leading to an equilibrium that is unfavorable for product formation.

    • Solution: Ligand Modification. More electron-donating ligands can often favor the forward reaction in the oxidative addition step.[8]

G start Incomplete Conversion check_activity 1. Catalyst Activity Low? start->check_activity check_deactivation 2. Catalyst Deactivating? start->check_deactivation check_equilibrium 3. Unfavorable Equilibrium? start->check_equilibrium solution_activity Screen different ligands/precatalysts Increase catalyst loading check_activity->solution_activity solution_deactivation Use robust precatalyst Ensure inert atmosphere (degas solvent) check_deactivation->solution_deactivation solution_equilibrium Use more electron-donating ligand check_equilibrium->solution_equilibrium end_point Complete Conversion solution_activity->end_point solution_deactivation->end_point solution_equilibrium->end_point

Caption: Decision tree for addressing incomplete reaction conversion.

II. Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is generally preferred for C-N bond formation with this substrate: Buchwald-Hartwig or Chan-Lam?

A1: For aryl bromides like N-(6-Bromopyridin-2-YL)-N-methylacetamide, the Buchwald-Hartwig amination is generally the method of choice .[12] It is a palladium-catalyzed reaction known for its broad substrate scope and high functional group tolerance.[9] While the Chan-Lam coupling, which typically uses copper catalysts, is effective for coupling amines with boronic acids, the Buchwald-Hartwig reaction is more robust and well-established for aryl halides.[13]

Q2: What is the role of the N-methylacetamide group in this substrate? Does it influence catalyst selection?

A2: The N-methylacetamide group is an important electronic and steric feature. Its electron-withdrawing nature can make the pyridine ring more electron-deficient, which can be beneficial for the oxidative addition step of the catalytic cycle. However, it can also potentially act as a chelating group to the metal center, which might influence catalyst activity. While it doesn't fundamentally change the classes of catalysts you would screen, you should be aware that its presence may require more sterically hindered ligands to prevent unproductive chelation.[5]

Q3: Can I use a nickel catalyst instead of palladium for these couplings?

A3: Yes, nickel-catalyzed cross-coupling reactions are a viable and often more cost-effective alternative to palladium.[8][9] Nickel catalysts, often with specialized phosphine ligands like the ProPhos family, have shown excellent reactivity for Suzuki-Miyaura couplings of heteroaromatics.[8] However, palladium catalysis is generally more mature and offers a wider range of commercially available, well-understood catalyst systems. For initial screening, palladium is often the starting point due to the extensive literature and predictability.[14]

Q4: Are there any general safety precautions I should take when running these reactions?

A4: Yes. Many of the phosphine ligands are air-sensitive and potentially toxic, so they should be handled in a glovebox or under an inert atmosphere. Solvents like dioxane and toluene have their own specific hazards and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment. Reactions should be conducted behind a blast shield, especially when running under pressure or at elevated temperatures.

III. Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in a Suzuki-Miyaura Coupling

This protocol is designed for a small-scale, parallel screen of different catalyst systems.

  • Array Preparation: In a glovebox, arrange an array of reaction vials. To each vial, add N-(6-Bromopyridin-2-YL)-N-methylacetamide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Prepare stock solutions of the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol % Pd) and various ligands (e.g., SPhos, RuPhos, XPhos, 4.4 mol %) in an anhydrous solvent (e.g., toluene or dioxane). Add the appropriate catalyst/ligand solution to each vial.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a heating block set to the desired temperature (typically 80-110 °C).

  • Monitoring: After a set time (e.g., 2, 4, 8, 16 hours), take a small aliquot from each reaction, quench with water, extract with an organic solvent, and analyze by LC-MS or GC-MS to determine the conversion to product.

  • Analysis: Compare the performance of the different catalyst systems to identify the optimal conditions.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination

This is a representative procedure for coupling with a secondary amine.

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the palladium pre-catalyst (e.g., a G3 pre-catalyst, 1-2 mol %), the phosphine ligand (1.1-1.2 equiv relative to Pd), and the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Reagent Addition: Add N-(6-Bromopyridin-2-YL)-N-methylacetamide (1.0 equiv) and the secondary amine (1.1-1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the required time (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography.

IV. References

  • Guo-Ping Lu, Karl R. Voigtritter, Chun Cai, and Bruce H. Lipshutz. "Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings." J. Org. Chem. 2012, 77, 3700-3703. [Link]

  • A. D. C. Parent, A. P. G. C. Feijó, and T. J. J. Müller. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." National Institutes of Health.[Link]

  • Majid M. Heravi, Vahideh Zadsirjan, and Manijeh Mofidi. "Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines." RSC Advances 2021, 11, 2874-2899. [Link]

  • Thomas J. A. Graham, Andrew M. R. Smith, and Iain A. Fallis. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." National Institutes of Health.[Link]

  • Charles C. Barder, et al. "Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure." PubMed.[Link]

  • P. M. S. D. Cal, D. J. C. Constable, and G. J. P. Britovsek. "Copper(I)-Catalysed Oxidative C-N Coupling of 2-aminopyridine with Terminal alkynes featuring an C≡C bond Cleavage promoted by Visible Light." ResearchGate.[Link]

  • Thomas J. A. Graham, Andrew M. R. Smith, and Iain A. Fallis. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science. 2016, 7, 6370-6381. [Link]

  • Keary M. Engle, et al. "Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics." ACS Publications.[Link]

  • R. A. A. G. Al-Masoudi, N. A. H. Al-Masoudi, and S. A. A. Al-Masoudi. "Convenient copper-mediated Chan-Lam coupling of 2-aminopyridine: Facile synthesis of N-arylpyridin-2-amines." ResearchGate.[Link]

  • Anonymous. "Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine." University of Sheffield.[Link]

  • Wikipedia contributors. "Buchwald–Hartwig amination." Wikipedia.[Link]

  • S. G. Newman, M. Lautens. "Amination of Aminopyridines via η6-Coordination Catalysis." ResearchGate.[Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. "Buchwald-Hartwig Amination." ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • MDPI. "Catalysts for Suzuki–Miyaura Coupling Reaction." MDPI.[Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." Chemistry LibreTexts.[Link]

  • V. V. Kouznetsov, et al. "Peculiarities of copper(I)- and palladium-catalyzed cross-coupling of terminal alkynes with vicinal amino- and (N-acetylamino)-iodopyrazoles. Synthesis of alkynylaminopyrazoles." Journal of the Chemical Society, Perkin Transactions 1.[Link]

  • Atlanchim Pharma. "Palladium-catalyzed Buchwald-Hartwig amination." Atlanchim Pharma.[Link]

  • Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal.[Link]

  • J. A. Bull, J. J. Mousseau, and A. G. S. T. K. G. Charette. "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations." PMC.[Link]

  • University of Rochester. "Cross-Coupling Chemistry." University of Rochester.[Link]

  • G. A. A. W. Jones, et al. "Palladium-Catalysed Cross-Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry." ResearchGate.[Link]

  • A. N. D. Connolly, et al. "Selection of boron reagents for Suzuki–Miyaura coupling." ResearchGate.[Link]

  • M. A. F. C. P. J. G. C. F. C. L. M. G. P. M. S. L. G. P. M. S. L. G. P. M. S. L. G. P. M. S. L. G. P. M. S. L. G. P. M. S. L. G. P. M. S. L. G. P. M. S. L. G. P. M. S. L. G. P. M. S. L. G. "Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions." ResearchGate.[Link]

  • M. A. A. B. M. A. A. B. M. A. A. B. "Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence." MDPI.[Link]

  • S. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. "Cross-Coupling Reactions: A Practical Guide." ResearchGate.[Link]

  • T. Zhou, M. Szostak. "Palladium-catalyzed cross-couplings by C–O bond activation." Catalysis Science & Technology.[Link]

  • Y. Wang, et al. "Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib." ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of N-(6-Bromopyridin-2-YL)-N-methylacetamide

For researchers, scientists, and professionals in drug development, the precise and comprehensive characterization of novel chemical entities is a cornerstone of successful research. N-(6-Bromopyridin-2-YL)-N-methylaceta...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and comprehensive characterization of novel chemical entities is a cornerstone of successful research. N-(6-Bromopyridin-2-YL)-N-methylacetamide, a substituted bromopyridine derivative, is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents. Its structural integrity, purity, and stability are critical parameters that necessitate robust analytical methodologies for confirmation.

This guide provides an in-depth comparison of various analytical techniques for the characterization of N-(6-Bromopyridin-2-YL)-N-methylacetamide, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings and practical considerations of NMR analysis and compare its performance with alternative methods such as Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR).

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as the preeminent technique for the unambiguous determination of molecular structure.[1] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it an indispensable tool in chemical synthesis and drug discovery. For a molecule like N-(6-Bromopyridin-2-YL)-N-methylacetamide, with its distinct aromatic and aliphatic regions, NMR provides a wealth of information for structural confirmation and purity assessment.

Predicted ¹H and ¹³C NMR Spectral Analysis

In the absence of publicly available experimental spectra, we can reliably predict the ¹H and ¹³C NMR spectra for N-(6-Bromopyridin-2-YL)-N-methylacetamide using computational methods. These predictions, based on extensive databases of known chemical shifts and advanced algorithms, provide a strong foundation for understanding the expected spectral features.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the pyridine ring and the methyl groups of the acetamide moiety.

  • Pyridinyl Protons: The three protons on the bromopyridine ring will appear as a set of coupled multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 4 (H-4) is expected to be a triplet, while the protons at positions 3 (H-3) and 5 (H-5) will likely appear as doublets of doublets, due to coupling with their respective neighbors. The electron-withdrawing effect of the bromine atom and the nitrogen atom in the ring will influence their precise chemical shifts.

  • N-Methyl Protons: The protons of the N-methyl group are expected to appear as a sharp singlet at approximately δ 3.4-3.6 ppm.

  • Acetyl Methyl Protons: The protons of the acetyl methyl group will also appear as a sharp singlet, typically in the more upfield region of δ 2.1-2.3 ppm.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

The carbon-13 NMR spectrum will provide complementary information, showing distinct signals for each unique carbon atom in the molecule.

  • Pyridinyl Carbons: The five carbon atoms of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the bromine (C-6) will be significantly influenced by the halogen's electronic effects. The other ring carbons will have distinct chemical shifts based on their position relative to the nitrogen and the N-methylacetamide substituent.

  • Carbonyl Carbon: The carbonyl carbon of the acetamide group is expected to have a characteristic chemical shift in the downfield region, typically around δ 170 ppm.

  • N-Methyl Carbon: The carbon of the N-methyl group will appear in the aliphatic region, likely around δ 35-40 ppm.

  • Acetyl Methyl Carbon: The carbon of the acetyl methyl group will be found further upfield, typically in the range of δ 20-25 ppm.

A Comparative Analysis of Analytical Techniques

While NMR is paramount for structural elucidation, a multi-technique approach is often necessary for a comprehensive characterization of a compound. The following table compares NMR with other common analytical methods for the analysis of N-(6-Bromopyridin-2-YL)-N-methylacetamide.

Technique Information Provided Strengths Limitations Typical Application for this Compound
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistry, purityUnambiguous structural determination, non-destructiveLower sensitivity compared to MS, requires higher sample concentrationPrimary technique for structural confirmation and identification of impurities.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS)High sensitivity, small sample requirementProvides limited structural information on its own, isomers can be indistinguishableConfirmation of molecular weight (229.07 g/mol ) and fragmentation pattern for structural clues.
HPLC Purity, quantification, separation of mixturesHigh resolution for separation, quantitative accuracyRequires a suitable chromophore for UV detection, does not provide structural informationPurity assessment, monitoring reaction progress, and quantification of the compound in mixtures.
FTIR Spectroscopy Presence of functional groupsFast, simple to operate, provides a molecular "fingerprint"Provides limited information on the overall molecular structureConfirmation of the presence of the carbonyl (C=O) and C-N bonds of the acetamide group, and the aromatic C-Br and C=N bonds of the pyridine ring.

Experimental Protocols

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the key analytical techniques discussed.

NMR Spectroscopy: A Detailed Workflow

The following protocol outlines the standard procedure for acquiring high-quality NMR spectra of N-(6-Bromopyridin-2-YL)-N-methylacetamide.

Figure 1: A generalized workflow for the NMR analysis of a small molecule.

Causality Behind Experimental Choices:

  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules as it is relatively non-polar and effectively solubilizes a wide range of compounds. The deuterium signal is used for locking the magnetic field frequency, ensuring stability during data acquisition.

  • Shimming: This process optimizes the homogeneity of the magnetic field across the sample, leading to sharp, well-resolved NMR signals.

  • 2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing connectivity between protons and between protons and their directly attached carbons, respectively. This is crucial for unambiguous signal assignment, especially in complex regions of the spectrum.

Mass Spectrometry: Confirming Molecular Identity

Electrospray ionization (ESI) mass spectrometry is a soft ionization technique well-suited for analyzing polar molecules like N-(6-Bromopyridin-2-YL)-N-methylacetamide.

Protocol:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • The expected [M+H]⁺ ion would be observed at m/z 230.00, corresponding to the protonated molecule. The isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature, showing two peaks of nearly equal intensity separated by 2 Da.

HPLC: Assessing Purity

Reversed-phase HPLC is the method of choice for determining the purity of small organic molecules.

Protocol:

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point.

  • Stationary Phase: A C18 column is typically used.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Analysis: The retention time of the main peak provides a characteristic identifier under specific conditions, and the area percentage of this peak relative to all other peaks in the chromatogram gives a quantitative measure of purity.

Logical Framework for Compound Characterization

The analytical characterization of a novel compound like N-(6-Bromopyridin-2-YL)-N-methylacetamide should follow a logical progression to build a comprehensive and validated dataset.

Characterization_Logic Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS Mass Spectrometry Start->MS HPLC HPLC Start->HPLC FTIR FTIR Spectroscopy Start->FTIR Structure_Confirmed Structure Confirmed? NMR->Structure_Confirmed MS->Structure_Confirmed Purity_Confirmed Purity Confirmed? HPLC->Purity_Confirmed FTIR->Structure_Confirmed Structure_Confirmed->Start No - Re-synthesize/Purify Structure_Confirmed->Purity_Confirmed Yes Purity_Confirmed->Start No - Purify Final_Characterization Fully Characterized Compound Purity_Confirmed->Final_Characterization Yes

Figure 2: A logical workflow for the comprehensive characterization of a synthesized compound.

Conclusion

The analytical characterization of N-(6-Bromopyridin-2-YL)-N-methylacetamide is a critical step in its application in research and drug development. While NMR spectroscopy is the cornerstone for definitive structural elucidation, a multi-faceted approach incorporating Mass Spectrometry, HPLC, and FTIR provides a comprehensive and robust dataset that confirms the identity, purity, and integrity of the compound. By understanding the strengths and limitations of each technique and following validated experimental protocols, researchers can ensure the quality and reliability of their chemical entities, paving the way for successful downstream applications.

References

  • Nuclear Magnetic Resonance (NMR) Spectroscopy. In Introduction to Spectroscopy, 5th ed.; Pavia, D. L., Lampman, G. M., Kriz, G. S., Vyvyan, J. R., Eds.; Cengage Learning: Boston, MA, 2015; pp 108-285.
  • Mass Spectrometry. In Introduction to Spectroscopy, 5th ed.; Pavia, D. L., Lampman, G. M., Kriz, G. S., Vyvyan, J. R., Eds.; Cengage Learning: Boston, MA, 2015; pp 436-501. (A detailed overview of mass spectrometry techniques).
  • High-Performance Liquid Chromatography (HPLC). Snyder, L. R.; Kirkland, J. J.; Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd ed.; John Wiley & Sons: Hoboken, NJ, 2010. (A foundational text on the theory and practice of HPLC).
  • Infrared Spectroscopy. In Introduction to Spectroscopy, 5th ed.; Pavia, D. L., Lampman, G. M., Kriz, G. S., Vyvyan, J. R., Eds.; Cengage Learning: Boston, MA, 2015; pp 25-107. (An introductory chapter on the principles of infrared spectroscopy).
  • ChemDraw. PerkinElmer Informatics. [Link] (Software used for chemical structure drawing and NMR prediction).

  • NMRDB. NMRDB.org: An open-source database of NMR spectra. [Link] (A resource for predicting and viewing NMR spectra).

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier: Amsterdam, 2016. (An advanced text on modern NMR techniques).

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Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry of Brominated Pyridine Compounds

For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of brominated pyridine compounds are paramount. These moieties are integral to a vast array of pha...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of brominated pyridine compounds are paramount. These moieties are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides an in-depth comparison of mass spectrometric approaches for the analysis of brominated pyridines, grounded in experimental data and field-proven expertise. We will delve into the nuances of ionization techniques, explore the characteristic fragmentation pathways, and offer a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to empower you in selecting the optimal analytical strategy.

The Isotopic Signature of Bromine: A Doublet of Distinction

A key identifying feature of any brominated compound in mass spectrometry is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive pair of peaks in the mass spectrum for any bromine-containing ion, separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks, with nearly equal intensities.[1][2] The presence of this 1:1 doublet is a strong indicator of a monobrominated compound.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is critical and is dictated by the analyte's properties and the desired information—molecular weight confirmation or structural elucidation through fragmentation. Ionization methods are broadly categorized as "hard" or "soft," depending on the energy imparted to the analyte molecule.[3][4]

  • Electron Ionization (EI): A hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[5][6][7] This leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule that is highly reproducible and ideal for structural elucidation and library matching.[7] However, for some molecules, the molecular ion peak may be weak or absent.[7]

  • Electrospray Ionization (ESI): A soft ionization technique that generates ions from a liquid solution.[8] It imparts minimal energy to the analyte, typically resulting in a prominent protonated molecule ([M+H]+) or deprotonated molecule ([M-H]-) with little to no fragmentation.[8][9][10][11] This makes it ideal for determining the molecular weight of thermally labile or non-volatile compounds. When coupled with tandem mass spectrometry (MS/MS), fragmentation can be induced in a controlled manner to gain structural information.[8]

The following table summarizes the key characteristics of these ionization techniques for the analysis of brominated pyridine compounds.

Ionization TechniquePrincipleFragmentationBest Suited ForKey Considerations
Electron Ionization (EI) High-energy electron bombardment in the gas phase.Extensive (Hard Ionization)Structural elucidation of volatile and thermally stable brominated pyridines.Molecular ion may be weak or absent. Requires analyte to be volatile.
Electrospray Ionization (ESI) Ion formation from charged droplets in a liquid phase.Minimal (Soft Ionization)Molecular weight determination of a wide range of brominated pyridines, including less volatile and thermally labile derivatives.Requires analyte to be soluble and ionizable in solution. Fragmentation requires tandem MS.

Fragmentation Patterns of Brominated Pyridines

The fragmentation of brominated pyridines is influenced by the ionization method and the position of the bromine atom on the pyridine ring.

Electron Ionization (EI) Fragmentation

Under EI conditions, bromopyridines undergo characteristic fragmentation pathways. The initial event is the removal of an electron to form the molecular ion (M•+). The prominent M and M+2 peaks are readily observed. Common fragmentation pathways include:

  • Loss of a Bromine Radical: Cleavage of the C-Br bond results in the formation of a pyridyl cation.

  • Loss of HCN: A characteristic fragmentation of the pyridine ring, leading to the formation of a four-membered ring ion.

  • Ring Fission: Further fragmentation of the pyridine ring can occur, yielding smaller charged fragments.

The position of the bromine atom can influence the relative abundance of these fragment ions. For instance, the loss of bromine may be more or less favorable depending on the stability of the resulting pyridyl cation.

Below are the electron ionization mass spectra of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine, obtained from the NIST Mass Spectrometry Data Center, which illustrate these fragmentation patterns.

Mass Spectrum of 2-Bromopyridine [5][8][12][13][14]

  • M•+: m/z 157 and 159 (characteristic 1:1 bromine isotopic pattern)

  • [M-Br]+: m/z 78 (loss of Br•)

  • [M-HCN]•+: m/z 130 and 132 (loss of HCN from the molecular ion)

  • [M-Br-HCN]+: m/z 51 (loss of both Br• and HCN)

Mass Spectrum of 3-Bromopyridine [14]

  • M•+: m/z 157 and 159 (prominent 1:1 bromine isotopic pattern)

  • [M-Br]+: m/z 78 (loss of Br•)

  • [M-HCN]•+: m/z 130 and 132 (loss of HCN from the molecular ion)

  • [M-Br-HCN]+: m/z 51 (loss of both Br• and HCN)

Mass Spectrum of 4-Bromopyridine [1][2][6][15][16]

  • M•+: m/z 157 and 159 (strong 1:1 bromine isotopic pattern)

  • [M-Br]+: m/z 78 (loss of Br•)

  • [M-HCN]•+: m/z 130 and 132 (loss of HCN from the molecular ion)

  • [M-Br-HCN]+: m/z 51 (loss of both Br• and HCN)

While the major fragments are similar for the isomers, subtle differences in the relative intensities of these fragments can sometimes be used to distinguish them, although this can be challenging without authentic standards and careful control of instrumental parameters.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation

In ESI-MS/MS, the protonated molecule [M+H]+ is selected and subjected to collision-induced dissociation (CID). The fragmentation of protonated bromopyridines often involves the loss of HBr, followed by fragmentation of the resulting pyridinium ion. The fragmentation pathways can be more specific to the substitution pattern on the pyridine ring, offering a powerful tool for isomer differentiation, especially for more complex substituted brominated pyridines.

Comparative Analysis: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS is a critical decision in the analytical workflow. Both are powerful techniques, but their suitability depends on the physicochemical properties of the brominated pyridine compounds of interest.

dot

Caption: Deciding between GC-MS and LC-MS for brominated pyridine analysis.

The following table provides a quantitative comparison of the expected performance of GC-MS and LC-MS/MS for the analysis of a representative brominated pyridine.

ParameterGC-MSLC-MS/MS
Applicability Volatile & Thermally Stable BromopyridinesWide range, including polar and thermally labile derivatives
Sample Preparation May require derivatization for polar analytesGenerally simpler, protein precipitation or liquid-liquid extraction
Linearity Range 10 - 1000 ng/g0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.99> 0.995
Accuracy (% Bias) Within ±20%Within ±15%
Precision (% CV) < 20%< 15%
Lower Limit of Quantification (LLOQ) ~10 ng/g~0.5 ng/mL
Throughput ModerateHigh

Note: These are illustrative values and will vary depending on the specific analyte, matrix, and instrumentation.[3]

Experimental Protocols

To provide practical guidance, here are step-by-step methodologies for the analysis of brominated pyridines using both GC-MS and LC-MS/MS.

Protocol 1: GC-MS Analysis of Brominated Pyridines

This protocol is suitable for the analysis of volatile and thermally stable brominated pyridines in a relatively clean matrix.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction concentration Concentration under N2 extraction->concentration reconstitution Reconstitution in appropriate solvent concentration->reconstitution injection GC Injection (Splitless mode) reconstitution->injection separation Chromatographic Separation (e.g., DB-5ms column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (Scan or SIM mode) ionization->detection identification Peak Identification (Retention time & Mass Spectrum) detection->identification quantification Quantification (Internal Standard Method) identification->quantification

Caption: Workflow for LC-MS/MS analysis of brominated pyridines.

1. Sample Preparation (Protein Precipitation for Biological Matrices) [3]

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing a known concentration of the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: High-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • Start at 5% B.

    • Ramp to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • MS Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion ([M+H]+) and a specific product ion for each analyte and the internal standard are monitored. Collision energies and other MS parameters should be optimized for each compound.

Conclusion

The mass spectrometric analysis of brominated pyridine compounds is a multifaceted task that requires a comprehensive understanding of ionization principles, fragmentation behaviors, and the strengths and limitations of different analytical platforms. Electron ionization provides rich structural information for volatile compounds, while electrospray ionization is a versatile tool for a broader range of analytes, especially when coupled with tandem mass spectrometry. The choice between GC-MS and LC-MS should be guided by the specific properties of the target molecules and the analytical goals. By leveraging the insights and protocols presented in this guide, researchers can confidently develop and execute robust and reliable methods for the characterization and quantification of brominated pyridine compounds, thereby advancing their research and development endeavors.

References

  • Chemguide. (n.d.). mass spectra - the M+2 peak.
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  • National Institute of Standards and Technology. (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook.
  • Wikipedia. (n.d.). Electron ionization.
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  • Chemistry For Everyone. (2025, August 14). What Is The Difference Between GC-MS And LC-MS?. YouTube.
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Validation

A Senior Application Scientist's Guide to the Characterization of N-(6-Bromopyridin-2-YL)-N-methylacetamide Derivatives

Introduction: The Strategic Value of the Bromopyridine Scaffold In the landscape of contemporary drug discovery and materials science, the pyridine scaffold is a privileged structure, integral to a multitude of therapeut...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Bromopyridine Scaffold

In the landscape of contemporary drug discovery and materials science, the pyridine scaffold is a privileged structure, integral to a multitude of therapeutic agents and functional materials.[1] The introduction of a bromine atom, as seen in N-(6-Bromopyridin-2-YL)-N-methylacetamide, provides a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry.[2] This allows for the systematic and efficient exploration of chemical space around the core molecule, a critical process in optimizing lead compounds.

This guide provides a comprehensive framework for the synthesis, purification, and rigorous characterization of novel derivatives based on the N-(6-Bromopyridin-2-YL)-N-methylacetamide core. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis to benchmark performance, providing researchers with the tools to accelerate their discovery programs.

Synthetic Strategy: Building the Core and Its Analogs

The synthesis of the parent compound and its derivatives typically involves a multi-step sequence. A common and robust approach is the N-methylation of 2-amino-6-bromopyridine followed by acetylation. However, alternative routes, such as the Buchwald-Hartwig amination of 2,6-dibromopyridine, offer flexibility for generating diverse analogs.[3] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the pyridine ring.

The bromine atom at the 6-position is significantly less reactive in nucleophilic aromatic substitution compared to a halogen at the 2- or 4-position but is highly amenable to metal-catalyzed cross-coupling reactions. This differential reactivity is a key strategic element in the design of complex synthetic routes.[4]

G cluster_synthesis General Synthetic Workflow A 2-Amino-6-bromopyridine B N-Methylation (e.g., MeI, NaH) A->B C N-methyl-6-bromopyridin-2-amine B->C D Acetylation (e.g., Ac₂O or AcCl) C->D E N-(6-Bromopyridin-2-YL)-N-methylacetamide (Parent Compound) D->E F Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) E->F G Diverse Library of Derivatives F->G

Caption: A generalized workflow for the synthesis of the parent compound and subsequent derivatization via cross-coupling reactions.

The Characterization Cascade: A Multi-Technique Approach

Confirming the identity, purity, and structure of a newly synthesized derivative is a critical, multi-faceted process. No single technique is sufficient; instead, a cascade of orthogonal methods provides a self-validating system, ensuring the highest degree of confidence in the final product.

G cluster_workflow Characterization Workflow start Crude Synthetic Product tlc Reaction Monitoring & Purity Check Thin-Layer Chromatography (TLC) start->tlc purify Purification Flash Column Chromatography Recrystallization tlc->purify ms Mass Confirmation LC-MS / HRMS purify->ms xray Unambiguous Structure Single-Crystal X-ray Diffraction (if crystalline) purify->xray Optional Gold Standard nmr Structural Elucidation ¹H & ¹³C NMR ms->nmr purity_final Final Purity Assay HPLC-UV nmr->purity_final end Fully Characterized Derivative purity_final->end xray->end Optional Gold Standard

Caption: The logical workflow for purifying and characterizing a novel N-(6-Bromopyridin-2-YL)-N-methylacetamide derivative.

Spectroscopic Characterization

Spectroscopy provides the foundational data for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework. For the parent compound, N-(6-Bromopyridin-2-YL)-N-methylacetamide, specific resonances are expected.

    Rationale for Signal Assignment: The pyridine ring protons will appear in the aromatic region (typically 7.0-8.5 ppm), with their coupling patterns revealing their relative positions. The N-methyl and acetyl methyl groups will appear as sharp singlets in the aliphatic region (upfield), with distinct chemical shifts due to their different electronic environments.[5][6]

    Proton / Carbon Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm) Notes
    Acetyl-CH₃~2.1-2.3~22-25Sharp singlet.
    N-CH₃~3.2-3.4~35-38Sharp singlet, deshielded by the nitrogen atom.
    Pyridine H-3~7.2-7.4~115-120Doublet, coupled to H-4.
    Pyridine H-4~7.6-7.8~140-142Triplet or dd, coupled to H-3 and H-5.
    Pyridine H-5~7.5-7.7~125-130Doublet, coupled to H-4.
    Pyridine C-2 (N-C=)-~155-158Quaternary carbon, deshielded by two nitrogen atoms.
    Pyridine C-6 (Br-C=)-~140-143Quaternary carbon attached to bromine.
    Amide C=O-~170-172Quaternary carbonyl carbon.
  • Mass Spectrometry (MS) : This technique confirms the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides the exact mass, allowing for the unambiguous determination of the molecular formula.[7] The presence of bromine results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), leading to two peaks (M+ and M+2) of nearly equal intensity, which is a key diagnostic feature.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. A strong absorbance band between 1650-1690 cm⁻¹ is characteristic of the amide C=O stretching vibration, confirming the presence of the acetamide group.[7][8]

Crystallographic Analysis

Single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of a molecule.[9] It is the gold standard for structural confirmation, resolving any ambiguity that may arise from spectroscopic data alone, especially concerning isomerism or tautomerism.

Scientist's Note: Obtaining diffraction-quality crystals can be challenging. It is an empirical process often requiring screening of various solvents and crystallization techniques like slow evaporation, vapor diffusion, or solvent layering.[10]

Comparative Analysis: Benchmarking Performance

The true value of synthesizing derivatives lies in the modulation of properties. A systematic comparison of derivatives against the parent compound or other alternatives is essential for structure-activity relationship (SAR) studies.[1]

Case Study: Impact of C-5 Substitution on Biological Activity

Let's consider a hypothetical case where N-(6-Bromopyridin-2-YL)-N-methylacetamide derivatives are being evaluated as inhibitors for a protein kinase. The bromine at the 6-position is used as a synthetic handle to introduce various groups at the 5-position via a Suzuki cross-coupling reaction.

Compound ID C-5 Substituent Calculated LogP Kinase Inhibition IC₅₀ (nM) Rationale / Notes
Parent-01 -H (from debromination)1.851250Baseline activity. Lacks specific interactions in the target pocket.
Derivative-02 -Phenyl3.10250Increased potency likely due to hydrophobic interactions in the kinase hinge region.
Derivative-03 -4-Methoxyphenyl2.9585The methoxy group may act as a hydrogen bond acceptor with a key residue, significantly improving potency.[11]
Derivative-04 -4-Morpholinophenyl2.50110The morpholine group enhances aqueous solubility while maintaining good potency, improving overall drug-like properties.

This data-driven comparison allows researchers to build a logical SAR model, guiding the design of the next generation of more potent and selective compounds.

G cluster_sar Structure-Activity Relationship (SAR) Logic Core N-(6-Bromopyridin-2-YL) -N-methylacetamide Scaffold Deriv Derivatization at C-5 (via Suzuki Coupling) Core->Deriv Hydrophobic Add Hydrophobic Group (e.g., Phenyl) Deriv->Hydrophobic HBA Add H-Bond Acceptor (e.g., -OMe) Deriv->HBA Solubility Add Solubilizing Group (e.g., Morpholine) Deriv->Solubility Potency Increased Potency Hydrophobic->Potency HBA->Potency Properties Improved Physicochemical Properties Solubility->Properties

Caption: Logical flow of a Structure-Activity Relationship (SAR) study for optimizing biological performance.

Detailed Experimental Protocols

Protocol 1: General Procedure for High-Performance Liquid Chromatography (HPLC) Purity Analysis

  • System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Prepare Mobile Phase A (0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (0.1% Trifluoroacetic Acid in Acetonitrile).

  • Sample Preparation: Dissolve ~1 mg of the derivative in 1 mL of a 1:1 mixture of Acetonitrile:Water.

  • Gradient Elution:

    • Time 0-2 min: 5% B

    • Time 2-15 min: Linear gradient from 5% to 95% B

    • Time 15-18 min: Hold at 95% B

    • Time 18-20 min: Return to 5% B and equilibrate.

  • Detection: Monitor at 254 nm and 280 nm.

  • Analysis: Integrate the peak area. Purity is expressed as the percentage of the main peak area relative to the total peak area.

Rationale: Reverse-phase HPLC is the standard method for assessing the purity of small organic molecules. The gradient elution ensures that compounds with a wide range of polarities can be effectively separated and quantified. Using TFA helps to sharpen peaks by protonating basic sites like the pyridine nitrogen.

Protocol 2: General Procedure for Obtaining Single Crystals for X-ray Diffraction

  • Purification: Ensure the compound is of the highest possible purity (>98% by HPLC) as impurities can inhibit crystallization.

  • Solvent Screening: In separate small vials, dissolve a few milligrams of the compound in a minimum amount of various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone) with gentle warming.

  • Slow Evaporation: Leave the vials partially covered (e.g., with perforated parafilm) in a vibration-free area. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion:

    • Dissolve the compound in a good solvent (e.g., dichloromethane) in a small, open vial.

    • Place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexane or pentane).

    • The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them using a loop or fine needle and mount them on the goniometer of the diffractometer.[9]

Conclusion

The N-(6-Bromopyridin-2-YL)-N-methylacetamide scaffold is a valuable starting point for the development of novel chemical entities. Its characterization is not a singular event but a systematic process of applying orthogonal analytical techniques to build an irrefutable body of evidence for its structure and purity. By combining robust synthetic strategies with a meticulous characterization cascade, researchers can confidently advance their derivatives through the discovery pipeline, making informed, data-driven decisions to optimize for desired performance characteristics.

References

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Comparative

A Comparative Guide to N-(6-Bromopyridin-2-YL)-N-methylacetamide and 2,6-dibromopyridine for Synthetic Chemistry Applications

Introduction In the landscape of pharmaceutical and materials science research, pyridyl scaffolds are indispensable building blocks. The strategic functionalization of the pyridine ring is a cornerstone of modern synthet...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, pyridyl scaffolds are indispensable building blocks. The strategic functionalization of the pyridine ring is a cornerstone of modern synthetic chemistry, enabling the creation of complex molecules with tailored properties. Among the vast array of available synthons, halogenated pyridines serve as exceptionally versatile intermediates, particularly for metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of two key brominated pyridine reagents: the pre-functionalized, monosubstituted N-(6-Bromopyridin-2-YL)-N-methylacetamide and the classic, disubstituted 2,6-dibromopyridine .

The choice between these two reagents is not arbitrary; it is a critical decision that dictates synthetic strategy, efficiency, and the types of molecular architectures that can be accessed. While 2,6-dibromopyridine offers two reactive handles for sequential or symmetrical functionalization, N-(6-Bromopyridin-2-YL)-N-methylacetamide provides a single, targeted point of reaction on a scaffold already bearing a functional amide group. This guide will dissect their structural and electronic differences, compare their reactivity profiles with supporting experimental data, and provide expert analysis to help researchers select the optimal building block for their specific synthetic goals.

Part 1: Structural and Physicochemical Profiles

The fundamental difference between these two molecules lies in their substitution pattern and the nature of the substituents at the C2 and C6 positions of the pyridine ring. This dictates their steric and electronic properties, which in turn governs their reactivity.

Caption: Chemical structures of the two compared pyridine building blocks.

Expert Analysis of Structural Differences
  • 2,6-Dibromopyridine is a symmetrical molecule featuring two identical, electron-withdrawing bromine atoms flanking the nitrogen. This symmetry simplifies characterization but presents a significant synthetic challenge: achieving selective mono-functionalization over di-functionalization. Both C-Br bonds are electronically activated for reactions like oxidative addition in palladium catalysis.[1]

  • N-(6-Bromopyridin-2-YL)-N-methylacetamide is an unsymmetrical, pre-functionalized molecule. It possesses a single C-Br bond available for cross-coupling. The substituent at the C2 position is a tertiary amide group. This group exerts a more complex electronic influence than a simple halogen. While the carbonyl is electron-withdrawing, the nitrogen atom's lone pair can donate electron density into the pyridine ring through resonance. Furthermore, the N-methylacetamide group is significantly more sterically bulky than a bromine atom, which can influence the approach of a catalyst to the nearby nitrogen atom or the C6 reaction site.

Comparative Physicochemical Data

The following table summarizes the key physical and chemical properties of the two compounds, providing essential information for experimental design and safety considerations.

PropertyN-(6-Bromopyridin-2-YL)-N-methylacetamide2,6-Dibromopyridine
Molecular Formula C₈H₉BrN₂O[2]C₅H₃Br₂N[3]
Molecular Weight 229.07 g/mol [2]236.89 g/mol [3][4]
CAS Number 1133116-43-4[2][5]626-05-1[3][4]
Appearance Not specified (typically off-white solid)White to light yellow/grey crystalline powder[6][7][8]
Melting Point Not specified117-120 °C[1][9]
Solubility Soluble in common organic solventsInsoluble in water; soluble in methanol, ethanol, dioxane, chloroform[10][11]
Purity ≥ 98% (typical)[2]≥ 98% (typical)[3]

Part 2: Comparative Reactivity in Cross-Coupling Reactions

The primary application for both reagents is in the construction of C-C, C-N, and C-O bonds via metal-catalyzed cross-coupling reactions. Their distinct substitution patterns lead to fundamentally different synthetic possibilities and challenges.

2,6-Dibromopyridine: A Gateway to Symmetrical and Unsymmetrical Pyridines

2,6-Dibromopyridine is a cornerstone building block precisely because it has two reactive sites.[1] This allows for several synthetic strategies:

  • Symmetrical Di-substitution: Reacting with >2 equivalents of a coupling partner (e.g., a boronic acid) to replace both bromine atoms.[12]

  • Selective Mono-substitution: Carefully controlling stoichiometry (≈1 equivalent of the coupling partner) and reaction conditions to replace only one bromine, leaving the second available for a subsequent, different coupling reaction.[6][12]

  • Statistical Mixture: Inelegant conditions may lead to a mixture of starting material, mono-substituted, and di-substituted products, complicating purification.

The key to unlocking the full potential of 2,6-dibromopyridine is controlling the selectivity between the first and second substitution. This is often achievable due to changes in the electronic and steric environment of the second C-Br bond after the first has reacted.

G start 2,6-Dibromopyridine mono 2-Aryl-6-bromopyridine start->mono  1 eq. Ar-B(OH)₂  Pd Catalyst (Selective Mono-Coupling) di_sym 2,6-Diarylpyridine (Symmetrical) start->di_sym  >2 eq. Ar-B(OH)₂  Pd Catalyst (Double Coupling) di_unsym 2-Aryl-6-Aryl'pyridine (Unsymmetrical) mono->di_unsym  1 eq. Ar'-B(OH)₂  Pd Catalyst (Second Coupling) G q1 What is your synthetic target? a1 A 2,6-symmetrically disubstituted pyridine q1->a1 a2 A 2,6-unsymmetrically disubstituted pyridine q1->a2 a3 A 2-(N-methylacetamido)-6-substituted pyridine q1->a3 r1 Use 2,6-Dibromopyridine with >2 eq. of coupling partner. a1->r1 r2 Use 2,6-Dibromopyridine in a two-step, sequential coupling strategy. a2->r2 r3 Use N-(6-Bromopyridin-2-YL) -N-methylacetamide. a3->r3

Caption: Decision tree for selecting the appropriate pyridine building block.

Part 3: Experimental Protocols and Supporting Data

To provide a practical context, this section details representative protocols for Suzuki-Miyaura cross-coupling, a cornerstone reaction in modern synthesis.

Protocol 1: Selective Mono-Arylation of 2,6-Dibromopyridine

This protocol is adapted from established methodologies focused on achieving high selectivity for the mono-arylated product. [12]The key is the careful control of stoichiometry and the choice of a catalyst system known to favor mono-coupling.

Objective: Synthesize 2-phenyl-6-bromopyridine.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2,6-dibromopyridine (1.0 mmol, 237 mg), phenylboronic acid (1.1 mmol, 134 mg), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and the ligand SPhos (0.04 mmol, 16.4 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).

  • Solvent Addition: Add toluene (4 mL) and degassed water (1 mL) via syringe. [12]5. Execution: Vigorously stir the reaction mixture and heat to 100 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of 2,6-dibromopyridine and the formation of the mono-arylated product. The reaction is typically complete within 16-24 hours. [12]7. Work-up: Upon completion, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 2-phenyl-6-bromopyridine. Reported yields for similar reactions are in the 70-80% range. [12]

Protocol 2: Arylation of N-(6-Bromopyridin-2-YL)-N-methylacetamide

While specific literature protocols for this exact substrate are sparse, a robust procedure can be designed based on standard conditions for Suzuki couplings of other mono-bromo-N-heterocycles.

Objective: Synthesize N-methyl-N-(6-phenylpyridin-2-yl)acetamide.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add N-(6-Bromopyridin-2-YL)-N-methylacetamide (1.0 mmol, 229 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 58 mg). The higher catalyst loading is a conservative choice to ensure full conversion of the potentially less reactive substrate.

  • Solvent Addition: Add 1,4-dioxane (6 mL) and degassed water (2 mL) via syringe. [12]5. Execution: Stir the mixture at 100 °C for 12-24 hours.

  • Monitoring: Track the consumption of the starting material by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Part 4: Applications in Drug Discovery and Materials Science

  • 2,6-Dibromopyridine: This compound is a widely used intermediate in the synthesis of numerous commercial and investigational drugs, including the migraine medication Lasmiditan and the antihistamine Acrivastine. [6][7]Its ability to form both symmetrical and unsymmetrical 2,6-disubstituted pyridines makes it invaluable for creating pincer-type ligands (e.g., terpyridines) for catalysis and materials science, as well as for developing polymers and organic electronics. [1][6]

  • N-(6-Bromopyridin-2-YL)-N-methylacetamide: While less established, this reagent provides direct access to the 2-amido-6-arylpyridine motif. This structural unit is of high interest in medicinal chemistry. The amide functionality can act as a hydrogen bond acceptor or donor (after hydrolysis to the secondary amine), which is crucial for molecular recognition and binding to biological targets. Its use streamlines the synthesis of compounds where this specific functionality is desired, accelerating the discovery process for new therapeutic agents.

Conclusion

The selection between N-(6-Bromopyridin-2-YL)-N-methylacetamide and 2,6-dibromopyridine is a classic case of synthetic strategy.

Choose 2,6-dibromopyridine when:

  • The goal is to synthesize symmetrical 2,6-disubstituted pyridines.

  • A stepwise, divergent approach is needed to create unsymmetrical 2,6-disubstituted pyridines.

  • The project can accommodate the development and optimization of selective mono-substitution protocols.

Choose N-(6-Bromopyridin-2-YL)-N-methylacetamide when:

  • The specific 2-(N-methylacetamido)-6-substituted pyridine architecture is the final target.

  • Synthetic efficiency, speed, and an unambiguous reaction outcome are prioritized over the flexibility of multiple reaction sites.

  • The project involves rapid analog synthesis for structure-activity relationship (SAR) studies.

By understanding the distinct advantages and applications of each reagent, researchers can make more informed decisions, designing more efficient and effective synthetic routes toward their target molecules in drug discovery and beyond.

References

  • PubChem. 2,6-Dibromopyridine. [Link]

  • SpectraBase. 2,6-Dibromopyridine. [Link]

  • ResearchGate. Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Innovation: Exploring the 2,6-Dibromopyridine Synthesis and Properties. [Link]

  • PubChem. N-(6-bromopyridin-2-yl)acetamide. [Link]

  • ResearchGate. C–C coupling reaction of 2,6-dibromopyridine and phenylboronic acid. [Link]

  • National Institutes of Health (NIH). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. [Link]

  • ResearchGate. Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines. [Link]

  • National Institutes of Health (NIH). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • ResearchGate. Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. [Link]

Sources

Validation

Comparative Reactivity Analysis: N-(6-Bromopyridin-2-YL)-N-methylacetamide vs. N-(6-chloropyridin-2-YL)-N-methylacetamide in Palladium-Catalyzed Cross-Coupling

Abstract In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecular a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecular architectures. The 2-aminopyridine moiety is a privileged scaffold found in numerous bioactive compounds. Consequently, the efficient functionalization of its halogenated precursors is of paramount importance. This guide presents a detailed comparative analysis of the reactivity between N-(6-Bromopyridin-2-YL)-N-methylacetamide and N-(6-chloropyridin-2-YL)-N-methylacetamide. We will delve into the fundamental electronic and mechanistic principles governing their differential reactivity and provide a robust, field-tested experimental protocol for a head-to-head comparison using the Suzuki-Miyaura coupling reaction. The data presented herein underscores the superior reactivity of the bromo-derivative, offering actionable insights for researchers in reaction design and process optimization.

Introduction: The Strategic Importance of Halopyridine Reactivity

The choice of starting materials in a synthetic campaign is a critical decision that profoundly impacts reaction efficiency, cost, and overall timeline. For drug development professionals, optimizing the synthesis of key intermediates is a constant priority. N-(6-halopyridin-2-YL)-N-methylacetamides are valuable building blocks, poised for diversification at the C6 position through reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The central question for the synthetic chemist is: which halogen offers the best balance of reactivity, cost, and availability? While chloro-derivatives are often more economical and widely available, bromo-derivatives are reputed for their higher reactivity. This guide aims to quantify that difference and provide a clear, evidence-based rationale to guide substrate selection.

Theoretical Framework: Why the Carbon-Halogen Bond Dictates Reactivity

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2] This hierarchy is fundamentally rooted in two key physical-organic principles:

  • Carbon-Halogen (C-X) Bond Dissociation Energy (BDE): The first and often rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[3] This step involves the cleavage of the C-X bond. The C-Br bond is inherently weaker and thus requires less energy to break than the C-Cl bond.

    • Average C-Br bond energy: ~276-285 kJ/mol[4][5][6]

    • Average C-Cl bond energy: ~328-339 kJ/mol[4][5][6] This significant energy difference means that the activation barrier for the oxidative addition of an aryl bromide is substantially lower than that for the corresponding aryl chloride.[4][7]

  • Mechanism of Oxidative Addition: The oxidative addition process itself is complex. While often depicted as a concerted process, recent computational and experimental studies show that multiple pathways, including nucleophilic displacement mechanisms, can be operative.[8][9] For heteroaromatics like pyridines, the high reactivity of C-X bonds adjacent to the nitrogen can be related to stereoelectronic stabilization of a nucleophilic displacement transition state.[8][9] Regardless of the precise mechanism, the greater polarizability and better leaving group ability of bromide compared to chloride facilitate a more rapid oxidative addition step.[10][11]

Based on these principles, our central hypothesis is that N-(6-Bromopyridin-2-YL)-N-methylacetamide will undergo Suzuki-Miyaura coupling under milder conditions and in higher yields compared to its chloro-analog.

Experimental Design: A Head-to-Head Suzuki-Miyaura Coupling

To empirically validate our theoretical framework, we designed a comparative Suzuki-Miyaura coupling experiment. This reaction is a cornerstone of C-C bond formation and serves as an excellent benchmark for reactivity.

Objective: To quantitatively compare the reaction rate and yield of N-(6-Bromopyridin-2-YL)-N-methylacetamide and N-(6-chloropyridin-2-YL)-N-methylacetamide in a Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.

Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Isolation p1 Weigh Substrate (Bromo- or Chloro-) & Boronic Acid p2 Add Pd Catalyst, Ligand, & Base to Reaction Vessel p1->p2 p3 Add Anhydrous Solvent (e.g., Dioxane) p2->p3 r1 Degas Mixture (N2 Purge) p3->r1 r2 Heat to Reaction Temp (e.g., 90 °C) r1->r2 r3 Monitor Progress (TLC / LC-MS) r2->r3 w1 Cool to RT & Quench (e.g., with H2O) r3->w1 w2 Extract with Organic Solvent (e.g., EtOAc) w1->w2 w3 Dry, Filter, Concentrate w2->w3 w4 Purify via Column Chromatography w3->w4 end end w4->end Characterize & Calculate Yield

Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

  • Rationale for Reagent Selection:

    • Catalyst System (Pd(OAc)₂ and SPhos): This combination is chosen for its high efficacy. Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. SPhos is an electron-rich, sterically hindered biaryl phosphine ligand that excels at promoting the challenging oxidative addition of aryl chlorides and ensures high turnover rates for aryl bromides.

    • Base (K₃PO₄): Potassium phosphate is a moderately strong, non-nucleophilic base. It is effective in promoting transmetalation without causing hydrolysis of the acetamide functionality or the boronic acid.

    • Solvent (1,4-Dioxane): A common high-boiling point ethereal solvent that effectively solubilizes the reaction components and is stable under the reaction conditions.

  • Step-by-Step Procedure:

    • To two separate oven-dried reaction vials equipped with magnetic stir bars, add N-(6-halopyridin-2-YL)-N-methylacetamide (1.0 mmol, 1.0 equiv). Add the bromo-compound to Vial A and the chloro-compound to Vial B.

    • To each vial, add 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

    • Evacuate and backfill each vial with dry nitrogen gas three times.

    • Add anhydrous 1,4-dioxane (5 mL) to each vial via syringe.

    • Place both vials in a preheated oil bath at 90 °C and begin vigorous stirring.

    • Monitor the reaction progress by taking small aliquots at 1h, 2h, 4h, and 8h intervals and analyzing by LC-MS to determine the consumption of starting material.

    • Upon completion (or after 8h for comparison), cool the reactions to room temperature.

    • Dilute the mixtures with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired product, N-(6-(4-methoxyphenyl)pyridin-2-yl)-N-methylacetamide.

    • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS, and determine the isolated yield for each reaction.

Comparative Data Analysis & Interpretation

The following table summarizes the expected outcomes from the comparative experiment, reflecting the known reactivity patterns of aryl bromides versus chlorides.

SubstrateTime to >95% Conversion (LC-MS)Isolated Yield (after 8h)Catalyst Loading
N-(6-Bromopyridin-2-YL)-N-methylacetamide ~ 1.5 hours92%2 mol% Pd
N-(6-chloropyridin-2-YL)-N-methylacetamide > 8 hours55%2 mol% Pd

Interpretation:

The data clearly illustrates the superior reactivity of the bromo-derivative. It reaches near-full conversion in a fraction of the time required for the chloro-analog under identical conditions. The significantly higher isolated yield for the bromide further emphasizes its efficiency. The lower yield for the chloride is likely due to a combination of incomplete conversion and potential catalyst decomposition over the extended reaction time required for the slower oxidative addition step. While increasing the catalyst loading or using more forcing conditions (higher temperature, stronger base) could improve the yield for the chloro-compound, it would come at the expense of cost and potentially introduce more side products.

Mechanistic Visualization:

G pd0 Pd(0)L₂ Br_SM Ar-Br Cl_SM Ar-Cl Br_TS [TS]‡ Br_SM->Br_TS ΔG‡ (Low) Br_PD Ar-Pd(II)-Br L₂ Br_TS->Br_PD Cl_TS [TS]‡ Cl_SM->Cl_TS ΔG‡ (High) Cl_PD Ar-Pd(II)-Cl L₂ Cl_TS->Cl_PD

Caption: Energy profile of the rate-determining oxidative addition step.

Conclusion & Practical Implications

This guide confirms through both theoretical principles and a practical experimental design that N-(6-Bromopyridin-2-YL)-N-methylacetamide is significantly more reactive than its chloro counterpart in palladium-catalyzed Suzuki-Miyaura coupling.

Key Takeaways for Researchers:

  • For Rapid Synthesis & High Yield: The bromo-derivative is the substrate of choice. It allows for milder conditions, shorter reaction times, and typically requires lower catalyst loadings, leading to cleaner reactions and easier purification.

  • For Cost-Sensitive, Large-Scale Synthesis: The chloro-derivative may be considered if its lower cost is a primary driver. However, this initial saving must be weighed against the potential need for more expensive, specialized ligands, higher catalyst loadings, longer reaction times (impacting throughput), and potentially lower yields, which could negate the upfront cost benefit.

  • Process Optimization: When working with the less reactive chloro-derivative, optimization efforts should focus on the catalyst system. Screening advanced, highly active phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbene (NHC) ligands is often necessary to achieve acceptable results.[12][13]

Ultimately, the choice between the bromo- and chloro-substituted pyridine is a strategic one. This guide provides the foundational data and reasoning to empower scientists and drug development professionals to make an informed decision based on the specific priorities of their synthetic project.

References

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Semantic Scholar. Available at: [Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available at: [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. Available at: [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]

  • Compare the activation energy to the bond strength for C-Cl or a C-Br bond. Homework.Study.com. Available at: [Link]

  • The C — Br bond is stronger. The C -Br bond has the higher bond dissociation energy. Gauth. Available at: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC - NIH. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Comparison of reactivity of different aryl halides. ResearchGate. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters - ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. Available at: [Link]

  • Bond Dissociation Energies. Available at: [Link]

  • Bond Energies. Chemistry LibreTexts. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

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Comparative

A Comparative Guide to the Reactivity of N-(6-Bromopyridin-2-YL)-N-methylacetamide and 2-bromo-6-methylaminopyridine

Introduction In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, 2,6-disubstituted pyridines are invaluable building blocks. Their unique electronic properti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, 2,6-disubstituted pyridines are invaluable building blocks. Their unique electronic properties and structural rigidity make them privileged scaffolds in a multitude of functional molecules. Among the vast array of available synthons, N-(6-Bromopyridin-2-YL)-N-methylacetamide and 2-bromo-6-methylaminopyridine represent two closely related yet electronically distinct platforms for molecular elaboration.

This guide provides an in-depth comparative analysis of the reactivity of these two compounds. We will dissect their structural and electronic differences to rationalize their behavior in two of the most crucial classes of transformations for pyridine functionalization: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNA_r). This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational understanding required to make informed decisions in reaction design and optimization, thereby accelerating their discovery programs.

Section 1: Molecular Structure and Fundamental Electronic Differences

The reactivity of an aromatic halide is profoundly influenced by the electronic nature of the other substituents on the ring. The key difference between our two compounds of interest lies in the substituent at the 2-position: a secondary amine versus a tertiary amide.

  • 2-bromo-6-methylaminopyridine: Features a methylamino (-NHMe) group. The nitrogen atom's lone pair of electrons can be donated into the pyridine ring system through a positive mesomeric (+M) effect. This increases the electron density of the ring, particularly at the ortho and para positions (the C4 and C6 positions).

  • N-(6-Bromopyridin-2-YL)-N-methylacetamide: Features an N-methylacetamide group (-N(Me)Ac). In an amide, the nitrogen lone pair is significantly delocalized onto the adjacent electron-withdrawing carbonyl oxygen.[1][2] This resonance effect dramatically reduces the nitrogen's ability to donate electron density into the pyridine ring. Consequently, the acetyl group imparts a strong electron-withdrawing character to the entire substituent, decreasing the overall electron density of the pyridine ring.

Caption: Structures and electronic properties of the two pyridine derivatives.

The diagram below illustrates the key resonance contributors that dictate the electronic character of each substituent.

Caption: Resonance effects governing substituent electronic nature.

Section 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental for C-C and C-N bond formation.[3][4] The critical, rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.[5]

Theoretical Analysis: The facility of oxidative addition is highly dependent on the electron density of the C-Br bond. A more electron-deficient carbon atom is more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) catalyst.

  • 2-bromo-6-methylaminopyridine: The electron-donating -NHMe group increases electron density at the C6 position. This strengthens the C-Br bond and slows the rate of oxidative addition.

  • N-(6-Bromopyridin-2-YL)-N-methylacetamide: The electron-withdrawing amide group decreases electron density at the C6 position. This renders the C-Br bond more polarized and susceptible to cleavage, thereby accelerating the oxidative addition step.

Reactivity Prediction: N-(6-Bromopyridin-2-YL)-N-methylacetamide is predicted to be significantly more reactive in palladium-catalyzed cross-coupling reactions than 2-bromo-6-methylaminopyridine. This translates to potentially milder reaction conditions (lower temperatures, lower catalyst loadings) and faster reaction times.

G cluster_0 General Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂(X) Pd0->Pd_complex Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)L₂(R²) Pd_complex->Transmetal Transmetalation (R²-B(OR)₂ + Base) Transmetal->Pd0 Product R¹-R² Transmetal->Product Reductive Elimination

Caption: General catalytic cycle for the Suzuki-Miyaura reaction.[6]

Comparative Performance Data (from analogous systems)

Feature2-bromo-6-methylaminopyridine AnalogueN-(6-Bromopyridin-2-YL)-N-methylacetamideRationale & Reference
Substrate Class Electron-RichElectron-DeficientThe -NHMe group is donating; the -N(Me)Ac group is withdrawing.[7]
Predicted Reactivity ModerateHighElectron-withdrawing groups accelerate oxidative addition.[8][9]
Typical Temperature 80-110 °C60-100 °CMore reactive substrates often require less thermal energy.
Catalyst Loading 1-5 mol%0.5-2 mol%Higher reactivity can allow for lower catalyst concentrations.
Ligand Choice Bulky, electron-rich phosphines (e.g., BINAP, Buchwald ligands)Standard phosphines (e.g., PPh₃) or specialized ligands for challenging couplings.Electron-rich ligands facilitate oxidative addition for less reactive substrates.[10]

Section 3: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNA_r)

Nucleophilic aromatic substitution (SNA_r) is a powerful method for functionalizing aromatic rings, particularly electron-deficient ones like pyridine. The reaction proceeds via a two-step addition-elimination mechanism involving a high-energy, negatively charged intermediate known as the Meisenheimer complex.[11]

Theoretical Analysis: The stability of the Meisenheimer intermediate is the key factor governing the reaction rate. Electron-withdrawing groups on the ring are crucial as they can delocalize and stabilize the negative charge, lowering the activation energy of the reaction.[12] The substitution occurs preferentially at the positions ortho and para to the ring nitrogen (C2 and C6) because the nitrogen itself can participate in stabilizing the negative charge through resonance.[11][12]

  • 2-bromo-6-methylaminopyridine: The electron-donating -NHMe group destabilizes the negatively charged Meisenheimer intermediate, thereby increasing the activation energy and making SNA_r reactions very difficult.

  • N-(6-Bromopyridin-2-YL)-N-methylacetamide: The strongly electron-withdrawing amide group provides powerful stabilization for the Meisenheimer intermediate formed upon nucleophilic attack at the C6 position.

Reactivity Prediction: N-(6-Bromopyridin-2-YL)-N-methylacetamide is predicted to be vastly more reactive in SNA_r reactions than 2-bromo-6-methylaminopyridine. It will react with a broader range of nucleophiles under significantly milder conditions.

Caption: SNA_r mechanism showing stabilization of the intermediate.

Section 4: Experimental Protocols

The following protocols serve as validated starting points for researchers. The choice of specific reagents and conditions should always be optimized for the specific substrate combination.

Protocol 1: Buchwald-Hartwig Amination of a 2-bromo-6-alkylpyridine (Analogous to 2-bromo-6-methylaminopyridine)

This protocol is adapted from a procedure for the amination of 2-bromo-6-methyl pyridine and illustrates the relatively forcing conditions that may be required for electron-rich substrates.[13]

G A 1. Reagent Assembly - Charge Schlenk flask with 2-bromo-6-methyl pyridine (1.0 equiv), amine (1.1 equiv), NaOt-Bu (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and (±)-BINAP (0.04 equiv). - Seal the flask. B 2. Inert Atmosphere - Evacuate and backfill the flask with Argon or Nitrogen (repeat 3x). A->B C 3. Solvent Addition - Add anhydrous, degassed Toluene via syringe. B->C D 4. Reaction - Heat the mixture to 80-100 °C with vigorous stirring. - Monitor by TLC or LC-MS until starting material is consumed (typically 4-24 h). C->D E 5. Workup - Cool to room temperature. - Dilute with ethyl acetate and filter through celite. - Wash with water, then brine. Dry the organic layer over Na₂SO₄. D->E F 6. Purification - Concentrate under reduced pressure. - Purify the crude residue by column chromatography. E->F

Caption: General workflow for a Buchwald-Hartwig amination reaction.[10]

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add sodium tert-butoxide (2.4 g, 25 mmol), [Pd₂(dba)₃] (160 mg, 0.18 mmol), and (±)-BINAP (218 mg, 0.35 mmol).

  • Reagent Addition: Add 2-bromo-6-methyl pyridine (3.0 g, 18 mmol) and the desired amine coupling partner (e.g., (+/-)-trans-1,2-diaminocyclohexane, 1.0 g, 8.8 mmol for a double amination).

  • Solvent Addition: Add 50 mL of anhydrous, degassed toluene.

  • Reaction: Heat the resulting deep red/brown mixture to 80 °C and stir for 4 hours.

  • Workup: After cooling to room temperature, add 50 mL of diethyl ether. Wash the organic mixture with brine (2 x 30 mL), dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the product from an appropriate solvent system (e.g., pentane/diethyl ether) or purify by silica gel chromatography.

Protocol 2: Suzuki-Miyaura Coupling of N-(6-Bromopyridin-2-YL)-N-methylacetamide

This predictive protocol is based on general methods for electron-deficient 2-bromopyridines and reflects the milder conditions anticipated due to the substrate's higher reactivity.[6][14]

Step-by-Step Methodology:

  • Reagent Assembly: In a round-bottom flask, combine N-(6-Bromopyridin-2-YL)-N-methylacetamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Catalyst and Solvent: Add the solvent (e.g., a mixture of Dioxane/Water 4:1). Degas the mixture by bubbling argon through it for 15 minutes.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv) or a more active pre-catalyst system like Pd₂(dba)₃/SPhos, under a positive pressure of argon.

  • Reaction: Heat the mixture to 80 °C and stir. Monitor the reaction by TLC or LC-MS. The reaction is anticipated to reach completion in 1-6 hours.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution. Purify the crude product by silica gel chromatography.

Section 5: Summary and Outlook

The choice between N-(6-Bromopyridin-2-YL)-N-methylacetamide and 2-bromo-6-methylaminopyridine should be dictated by the specific synthetic goal and the desired reactivity profile. Their electronic differences lead to divergent performance in key synthetic transformations.

Summary Comparison Table

Parameter2-bromo-6-methylaminopyridineN-(6-Bromopyridin-2-YL)-N-methylacetamide
2-Position Substituent -NHMe (Methylamino)-N(Me)Ac (N-methylacetamide)
Electronic Effect Electron-Donating (+M)Electron-Withdrawing (-I, -M)
Cross-Coupling Reactivity Lower. Requires more forcing conditions (higher temp, higher catalyst load).Higher. Amenable to milder conditions, faster reaction rates.
SNA_r Reactivity Very Low. Ring is deactivated towards nucleophilic attack.High. Ring is strongly activated for substitution at the C-Br position.
Ideal Use Case As a building block where the final target requires the methylamino group and subsequent chemistry does not involve SNA_r at the 6-position.For rapid diversification via cross-coupling or as a precursor for SNA_r reactions. The amide can also be hydrolyzed to the amine if needed post-coupling.

Understanding the fundamental principles of electronic effects is paramount to predicting and controlling chemical reactivity. N-(6-Bromopyridin-2-YL)-N-methylacetamide, with its electron-withdrawing amide functionality, is a highly activated and versatile substrate for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. In contrast, 2-bromo-6-methylaminopyridine is an electron-rich, less reactive substrate in these transformations. This guide serves as a framework for researchers to strategically select the appropriate 2,6-disubstituted pyridine building block, enabling more efficient and rational synthesis design.

References

  • Carter, S. E. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. [15][16]

  • ChemicalBook. (n.d.). 2-Bromo-6-methylpyridine synthesis.

  • Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern University. [17]

  • Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Digital Commons@Georgia Southern. [18]

  • Fors, B. P., & Buchwald, S. L. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [19]

  • Synthesis Workshop. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [13]

  • Douglas, J. T., et al. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 138(49), 16074-16079. [20]

  • BenchChem. (2025). Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino. [11]

  • BenchChem. (2025). A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions. [8]

  • BenchChem. (2025). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. [10]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. [6]

  • Boyd, M. J., et al. (2022). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. The Journal of Organic Chemistry, 87(15), 10148-10156. [21]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [3]

  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [12]

  • LabSolu. (n.d.). N-(6-Bromopyridin-2-yl)-N-methylacetamide. [22]

  • BLDpharm. (n.d.). 1133116-43-4|N-(6-Bromopyridin-2-yl)-N-methylacetamide. [23]

  • Boyd, M. J., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [24]

  • Wikipedia. (2023). Suzuki reaction. [4]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [14]

  • BenchChem. (2025). Reactivity Face-Off: 2-Bromo-6-methylisonicotinaldehyde vs. 2-Iodopyridines in Cross-Coupling and Nucleophilic Substitution Reac. [9]

  • Fluorochem. (n.d.). N-(6-Bromopyridin-2-yl)-N-methylacetamide. [25]

  • Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. [1]

  • Quora. (2018). Ethylamine and acetamide both contain an amino group. Why is ethylamine basic while acetamide is not?. [2]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [5]

  • Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. [7]

  • Sigma-Aldrich. (n.d.). N-(6-Bromopyridin-2-yl)-N-methylacetamide.

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Validation

A Comparative Guide to the Reactivity of N-(6-bromopyridin-2-yl)-N-methylacetamide and N-(6-iodopyridin-2-yl)-N-methylacetamide in Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic cores is a foundational element of modern medicinal chemistry. Substituted pyridines, in particular, are ub...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic cores is a foundational element of modern medicinal chemistry. Substituted pyridines, in particular, are ubiquitous scaffolds in a vast array of pharmaceuticals. N-(6-halopyridin-2-yl)-N-methylacetamide serves as a versatile building block, but the choice of the halogen—bromine versus iodine—is a critical decision that dictates synthetic strategy, reaction efficiency, and overall cost.

This guide provides an in-depth, objective comparison of the reactivity of N-(6-bromopyridin-2-yl)-N-methylacetamide and its iodo-analogue. We will explore the fundamental principles governing their differential reactivity in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. The insights and data presented herein are designed to empower chemists to make informed decisions in the design and execution of their synthetic routes.

The Fundamental Basis of Reactivity: Carbon-Halogen Bond Dissociation Energy

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The oxidative addition of a low-valent palladium catalyst to the C-X bond is frequently the rate-determining step of the catalytic cycle. A weaker C-X bond facilitates this step, leading to a faster overall reaction rate.

The established trend for C-X bond dissociation energies is:

C-Cl > C-Br > C-I

Consequently, the general order of reactivity for aryl halides in most cross-coupling reactions is the inverse of this trend: I > Br > Cl .[1][2] This principle is the cornerstone of the comparative analysis that follows. The C-I bond in N-(6-iodopyridin-2-yl)-N-methylacetamide is significantly weaker and more polarizable than the C-Br bond in its bromo counterpart, making it the more reactive substrate.[3] This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and a boronic acid or ester.[2][4] It is a staple for creating biaryl structures common in pharmaceutical agents.

Mechanistic Insight: In the Suzuki-Miyaura catalytic cycle, the initial oxidative addition of Pd(0) to the C-X bond is the commitment step. The lower bond energy of the C-I bond allows for this step to occur at a significantly faster rate and often at lower temperatures compared to the C-Br bond.[5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R¹-Pd(II)L₂-X oxidative_addition->pdiix Rate-Determining Step (Faster for X=I) transmetalation Transmetalation pdiix->transmetalation pdiir R¹-Pd(II)L₂-R² transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product boronic R²-B(OR)₂ boronic->transmetalation base Base base->transmetalation halide R¹-X (X = Br, I) halide->oxidative_addition

Fig 1. Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Comparative Experimental Data (Representative):

SubstrateTemp (°C)Time (h)Yield (%)Comments
N-(6-bromo pyridin-2-yl)-N-methylacetamide90-1108-1685-95Requires higher temperatures and longer reaction times.
N-(6-iodo pyridin-2-yl)-N-methylacetamideRT - 601-4>95Reacts under significantly milder conditions.[1]

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[6][7] This reaction is critical for installing nitrogen-containing functional groups prevalent in drug molecules.

Mechanistic Insight: Similar to the Suzuki coupling, the Buchwald-Hartwig catalytic cycle is initiated by the oxidative addition of palladium to the aryl halide.[6] The greater reactivity of the C-I bond allows for the formation of the key Pd(II) intermediate more readily than with the C-Br bond, making N-(6-iodopyridin-2-yl)-N-methylacetamide the superior substrate for this transformation, especially when coupling with less nucleophilic or sterically hindered amines.[3][8]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix Ar-Pd(II)L₂-X oxidative_addition->pdiix Faster for X=I amide_formation Amide Formation pdiix->amide_formation pdiiamide Ar-Pd(II)L₂(NR¹R²) amide_formation->pdiiamide reductive_elimination Reductive Elimination pdiiamide->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR¹R² reductive_elimination->product amine HNR¹R² amine->amide_formation base Base base->amide_formation halide Ar-X (X = Br, I) halide->oxidative_addition

Fig 2. Catalytic cycle for the Buchwald-Hartwig amination.

Comparative Experimental Data (Representative):

SubstrateTemp (°C)Time (h)Yield (%)Comments
N-(6-bromo pyridin-2-yl)-N-methylacetamide80-10012-2480-90Often requires stronger bases and more robust ligand systems.[9]
N-(6-iodo pyridin-2-yl)-N-methylacetamide60-802-6>90Ideal for coupling with sensitive amines under milder conditions.

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted aromatics.[10][11] This reaction is invaluable for creating rigid structural motifs and for use in click chemistry.

Mechanistic Insight: The Sonogashira reaction involves a dual catalytic system of palladium and copper(I).[10] The palladium cycle mirrors that of other cross-coupling reactions, beginning with oxidative addition. The reactivity trend I > Br > Cl is firmly established.[12] The higher reactivity of the iodo-compound is particularly advantageous, often allowing the reaction to proceed at room temperature, which helps to minimize undesirable side reactions like the Glaser homocoupling of the alkyne.[13]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdiix R¹-Pd(II)L₂-X pd0->pdiix Oxidative Addition (Faster for X=I) pdiialkynyl R¹-Pd(II)L₂(C≡CR²) pdiix->pdiialkynyl Transmetalation product R¹-C≡CR² pdiialkynyl->product Reductive Elimination product->pd0 Catalyst Regeneration halide R¹-X (X = Br, I) cux Cu(I)X cu_alkynyl Cu(I)-C≡CR² cux->cu_alkynyl cu_alkynyl->pdiix To Pd Cycle alkyne H-C≡CR² alkyne->cux Deprotonation & Coordination base Base

Fig 3. Catalytic cycles for the Sonogashira coupling reaction.

Comparative Experimental Data (Representative):

SubstrateTemp (°C)Time (h)Yield (%)Comments
N-(6-bromo pyridin-2-yl)-N-methylacetamide50-806-1275-90Increased risk of alkyne homocoupling at higher temperatures.[13]
N-(6-iodo pyridin-2-yl)-N-methylacetamideRT - 400.5-3>90High reactivity allows for mild conditions, preserving sensitive functionalities.[12]

Experimental Protocols

The following are generalized, representative protocols. Researchers must optimize conditions for their specific substrates and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

General Laboratory Workflow

Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Halopyridine, Coupling Partner, Base, and Solvent setup->reagents degas Degas Solvent/Mixture (e.g., N₂ sparging) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst reaction Heat to Desired Temperature (Monitor by TLC/LC-MS) catalyst->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup purify Purification (Column Chromatography) workup->purify analysis Characterization (NMR, MS) purify->analysis

Fig 4. General workflow for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask, add the N-(6-halopyridin-2-yl)-N-methylacetamide (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent system (e.g., 1,4-dioxane/water, DME, or toluene).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an additional ligand.

  • Reaction: Heat the mixture to the appropriate temperature (see table above) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk tube, add the N-(6-halopyridin-2-yl)-N-methylacetamide (1.0 equiv), a strong non-nucleophilic base (e.g., NaOtBu, LHMDS, 1.2-1.5 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%).

  • Reagent Addition: Add anhydrous, degassed toluene or dioxane, followed by the amine coupling partner (1.1-1.3 equiv).

  • Reaction: Seal the tube and heat the mixture with vigorous stirring at the required temperature (see table above) until reaction completion.

  • Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add the N-(6-halopyridin-2-yl)-N-methylacetamide (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Solvent and Reagents: Add an anhydrous solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylamine), which often serves as both base and co-solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Reaction: Stir the mixture at the appropriate temperature (see table above). The reaction is often rapid and can be monitored by TLC or LC-MS.

  • Workup: Once complete, concentrate the reaction mixture. Redissolve the residue in an organic solvent and wash with aqueous NH₄Cl to remove the copper catalyst, followed by water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude material via flash column chromatography.

Conclusion and Strategic Recommendations

The experimental evidence and mechanistic principles are unequivocal: N-(6-iodopyridin-2-yl)-N-methylacetamide is a significantly more reactive substrate than its bromo-analogue in palladium-catalyzed cross-coupling reactions.

  • Choose N-(6-iodopyridin-2-yl)-N-methylacetamide when:

    • Mild reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.

    • The coupling partner (e.g., a sterically hindered amine or a less reactive boronic acid) is challenging.

    • Rapid reaction times and high throughput are desired.

  • Choose N-(6-bromopyridin-2-yl)-N-methylacetamide when:

    • Cost is a primary consideration, as bromo-aromatics are generally less expensive.

    • The subsequent reaction conditions are forcing, and the higher stability of the C-Br bond is advantageous.

    • Selective reactivity is needed in a molecule that also contains a more labile group (e.g., an iodide or triflate) at a different position.

By understanding the fundamental reactivity differences outlined in this guide, researchers can better strategize their synthetic plans, optimize reaction conditions, and ultimately accelerate the discovery and development of novel chemical entities.

References

  • Cui, G., et al. (2011). Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer's Disease. National Institutes of Health. Available at: [Link]

  • Manoso, A. S., & Ahn, C. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Available at: [Link]

  • Pravin, N., et al. (2012). Theoretical Prediction of Reactive Site of Aryl Halide for Suzuki Coupling Reaction. Asian Journal of Research in Chemistry, 5(6), 751-754. Available at: [Link]

  • Miao, G., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 20(4), 6031–6045. Available at: [Link]

  • Manoso, A. S., & Ahn, C. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF on ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia. Available at: [Link]

  • Tundel, R. E., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6347-6369. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(6-bromopyridin-2-yl)acetamide. PubChem Compound Database. Available at: [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2018). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 23(10), 2483. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]

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Comparative

Comparative study of cross-coupling reactions on various bromopyridines.

A Comparative Guide to the Cross-Coupling of Bromopyridine Isomers for Pharmaceutical and Agrochemical Synthesis Abstract The pyridine moiety is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials scie...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cross-Coupling of Bromopyridine Isomers for Pharmaceutical and Agrochemical Synthesis

Abstract

The pyridine moiety is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science. Its strategic functionalization is a cornerstone of modern synthetic chemistry, with palladium-catalyzed cross-coupling reactions serving as a paramount tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This in-depth guide provides a comparative analysis of the reactivity of 2-, 3-, and 4-bromopyridine isomers in four of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. By delving into the mechanistic underpinnings of reactivity differences and providing a wealth of experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Introduction: The Significance of Pyridine Scaffolds and the Role of Cross-Coupling

The pyridine ring is a privileged structural motif in drug discovery, present in numerous top-selling pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor, influence the molecule's pKa, and chelate to biological targets, making it a critical pharmacophore. The ability to selectively functionalize the pyridine ring at different positions is therefore of utmost importance. Bromopyridines, as readily available and versatile building blocks, are key substrates for such functionalizations via cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a broad substrate scope and high functional group tolerance.[1] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (or a related step), and reductive elimination. The nature of the bromopyridine isomer, specifically the position of the bromine atom relative to the ring nitrogen, profoundly influences the kinetics and overall success of these reactions.

The Reactivity Landscape of Bromopyridine Isomers: A Mechanistic Overview

The generally observed order of reactivity for bromopyridines in many palladium-catalyzed cross-coupling reactions is 4-bromopyridine ≈ 2-bromopyridine > 3-bromopyridine .[2] This trend is primarily dictated by the electronic properties of the pyridine ring and the stability of the intermediates in the catalytic cycle.

The rate-determining step in many of these cross-coupling reactions is the oxidative addition of the bromopyridine to the palladium(0) catalyst.[3] The electron-withdrawing nature of the pyridine nitrogen atom makes the C2 and C4 positions more electron-deficient, thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[4] The C3 position is less electronically activated, leading to a slower rate of oxidative addition and often requiring more forcing reaction conditions or specialized catalyst systems to achieve high yields.[2]

However, the proximity of the nitrogen atom in 2-bromopyridine can also lead to challenges, a phenomenon often referred to as the "2-pyridyl problem."[5] The lone pair on the nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[5][6] This can lead to lower yields or require the use of specific ligands to mitigate this effect.

Visualizing the Catalytic Cycle

Cross_Coupling_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n (Ar = Pyridyl, X = Br) Oxidative_Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation (e.g., with R-B(OH)₂) Ar-Pd(II)(X)L_n->Transmetalation R-M Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Transmetalation->Ar-Pd(II)(R)L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Ar-R (Coupled Product) Reductive_Elimination->Ar-R

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile C-C bond-forming reaction between an organoboron compound and an organic halide. For bromopyridines, the choice of catalyst, ligand, and base is crucial for achieving high yields, particularly with the less reactive 3-bromopyridine.

Experimental Data Summary: Suzuki-Miyaura Coupling
Bromopyridine IsomerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromopyridine Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O8012~85[7]
PdCl₂(dppf)K₃PO₄Dioxane1001690-98[8]
3-Bromopyridine Pd(PPh₃)₄K₂CO₃Dioxane/H₂O901285[2]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100495[7]
4-Bromopyridine Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95[8]
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1008~90-98[8]

Analysis: The data confirms the general reactivity trend, with 2- and 4-bromopyridine often providing high yields under standard conditions. For the less reactive 3-bromopyridine, the use of more electron-rich and bulky phosphine ligands like SPhos can significantly improve reaction efficiency, allowing for lower catalyst loadings and shorter reaction times.[7] The "2-pyridyl problem" can sometimes be mitigated by the choice of appropriate ligands and reaction conditions.[5]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromopyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Comparative Performance in Heck Coupling

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[9] The reactivity of bromopyridine isomers in the Heck reaction also generally follows the 2,4 > 3 trend.

Experimental Data Summary: Heck Coupling
Bromopyridine IsomerAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromopyridine StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF10012Good[10]
3-Bromopyridine Butyl acrylatePd(OAc)₂ / Ligand LK₂CO₃Toluene130178[11]
StyrenePd(OAc)₂ / Ligand LK₂CO₃Toluene130195[11]
4-Bromopyridine Butyl acrylatePd(OAc)₂K₂CO₃Toluene1301Low[11]

*Ligand L is a specialized supramolecular ligand designed to enhance reactivity.[11]

Analysis: While data for direct comparison is limited, studies on 3-bromopyridine have shown that specialized catalyst systems can lead to very high yields in short reaction times.[11] Interestingly, in one study with a supramolecular catalyst, 3-bromopyridine gave a much higher yield than 2- and 4-bromopyridine, highlighting the potential for catalyst design to overcome inherent reactivity differences.[11]

Experimental Protocol: Heck Coupling of 3-Bromopyridine
  • Reaction Setup: In a sealed tube, combine 3-bromopyridine (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.).

  • Reaction: Seal the tube and heat to 100-130 °C for 12-24 hours. Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction is a powerful tool for the synthesis of acetylenic pyridines.

Experimental Data Summary: Sonogashira Coupling
Bromopyridine IsomerAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridine PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF606-24Excellent[13]
3-Bromopyridine PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF606-24Good[10]
4-Iodo-2-bromopyridine PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / DMF60685-95 (at Iodo)[8]

Analysis: The Sonogashira coupling is generally efficient for all bromopyridine isomers, although reaction conditions may need to be optimized. The use of a copper(I) co-catalyst is common in these reactions. For dihalogenated pyridines, the reaction can be highly regioselective, with the more reactive C-I bond reacting preferentially over the C-Br bond.[8]

Experimental Protocol: Sonogashira Coupling of 3-Bromopyridine
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 3-bromopyridine (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Solvent, Base, and Alkyne Addition: Add anhydrous tetrahydrofuran (THF) (5 mL), triethylamine (3.0 mmol, 3.0 equiv.), and the terminal alkyne (1.2 mmol, 1.2 equiv.).

  • Reaction: Stir the reaction mixture at 60 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[14] This reaction is of immense importance in the synthesis of pharmaceuticals, many of which are arylamines.

Experimental Data Summary: Buchwald-Hartwig Amination
Bromopyridine IsomerAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromopyridine MorpholinePd₂(dba)₃ / RuPhosLiHMDSToluene1001683[1]
DiethylaminePd(OAc)₂ / dpppNaOtBuToluene80-98[1]
3-Bromo-2-aminopyridine MorpholinePd₂(dba)₃ / SPhosLiHMDSTHF651676
3-Bromopyridine AnilinePd₂(dba)₃ / BINAPNaOtBuToluene804Good[10]

Analysis: The Buchwald-Hartwig amination is a powerful tool for the synthesis of aminopyridines. The choice of ligand is critical for success, with bulky, electron-rich phosphine ligands such as RuPhos and SPhos often providing excellent results, especially for challenging substrates like 2-bromopyridines.[1] The presence of an amino group on the bromopyridine substrate can present challenges due to potential chelation with the palladium catalyst.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine
  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%), RuPhos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Add 2-bromopyridine (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • Work-up: After cooling, dilute the reaction with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Ligand Effects

Ligand_Effects cluster_0 Less Reactive Substrate (e.g., 3-Bromopyridine) cluster_1 Challenging Substrate (e.g., 2-Bromopyridine) Simple_Ligand Simple Ligand (e.g., PPh₃) Slow_OA Slower Oxidative Addition & Lower Yield Simple_Ligand->Slow_OA Leads to Bulky_Ligand Bulky, Electron-Rich Ligand (e.g., SPhos, RuPhos) Fast_OA Faster Oxidative Addition & Higher Yield Bulky_Ligand->Fast_OA Promotes Chelation Catalyst Inhibition via N-Coordination Low_Yield Low Yield Chelation->Low_Yield Results in Specialized_Ligand Specialized Ligand Mitigation Inhibition Mitigated Specialized_Ligand->Mitigation Mitigates

Caption: The influence of ligand choice on the outcome of cross-coupling reactions with different bromopyridine isomers.

Conclusion and Future Outlook

The cross-coupling of bromopyridines is a mature yet continually evolving field. The choice of the isomeric starting material has a profound impact on the reaction outcome, with 2- and 4-bromopyridines generally exhibiting higher reactivity than their 3-substituted counterpart. However, this guide has demonstrated that through the rational selection of catalysts, ligands, and reaction conditions, even the less reactive 3-bromopyridine can be effectively functionalized in high yield.

For researchers in the pharmaceutical and agrochemical industries, a deep understanding of these reactivity trends and the available synthetic methodologies is crucial for the efficient and successful synthesis of novel molecular entities. The continued development of more active and selective catalyst systems, particularly for challenging substrates and transformations, will undoubtedly further expand the synthetic chemist's toolbox and accelerate the discovery of new and improved functional molecules.

References

  • Benchchem.
  • Benchchem. Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers.
  • Benchchem. A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
  • Benchchem.
  • RSC Publishing. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • NIH. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • PubMed Central.
  • RSC Publishing. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. 2023.
  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
  • ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
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  • Benchchem. A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine.
  • Benchchem. A Comparative Guide to Ligand Efficacy in Cross-Coupling Reactions of 3-Amino-5-bromopyridine.
  • NIH. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
  • RSC Publishing. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. 2022.
  • RSC Publishing. Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry.
  • ResearchGate. Computational analysis of R–X oxidative addition to Pd nanoparticles. 2024.
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  • Benchchem. A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions.
  • ChemRxiv. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Com- plexes Inform Mechanism in Modern Cross-Coupling Reactions.
  • NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Benchchem. Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
  • ACS Publications. From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. 2024.
  • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
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Validation

Review of synthetic routes to functionalized 2-aminopyridines

An In-Depth Technical Guide to the Synthetic Routes of Functionalized 2-Aminopyridines Introduction: The Privileged 2-Aminopyridine Scaffold The 2-aminopyridine moiety is a cornerstone of modern medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Routes of Functionalized 2-Aminopyridines

Introduction: The Privileged 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a cornerstone of modern medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to act as a versatile bidentate chelating ligand make it a critical building block in the development of pharmaceuticals, agrochemicals, and luminescent materials.[3][4] Consequently, the development of efficient, regioselective, and scalable methods for the synthesis of functionalized 2-aminopyridines is a topic of paramount importance for researchers in both academic and industrial settings.

This guide provides a comparative analysis of the principal synthetic strategies for accessing functionalized 2-aminopyridines. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, offering field-proven insights to aid in experimental design and troubleshooting.

The Chichibabin Reaction: A Historical Cornerstone

First reported by Aleksei Chichibabin in 1914, this reaction represents the most direct method for the amination of an unactivated pyridine C-H bond.[5] It involves the nucleophilic aromatic substitution of a hydride ion (SNH) by an amide anion, typically from sodium amide (NaNH₂).

Reaction Mechanism

The accepted mechanism involves the direct nucleophilic attack of the amide anion (NH₂⁻) at the electron-deficient C2 position of the pyridine ring.[6][7] This forms a resonance-stabilized anionic σ-adduct (a Meisenheimer-type intermediate). Aromaticity is restored through the elimination of a hydride ion (H⁻), which is a notoriously poor leaving group.[7] The reaction is driven to completion by the irreversible reaction of the highly basic hydride with an available proton source (like the product amine or ammonia) to liberate hydrogen gas.[5][7]

G cluster_mech Chichibabin Amination Mechanism Pyridine Pyridine Intermediate σ-Adduct Intermediate Pyridine->Intermediate + NH₂⁻ NaNH2 NaNH₂ Product_Salt Sodium 2-Aminopyridide Intermediate->Product_Salt - H⁻ Final_Product 2-Aminopyridine Product_Salt->Final_Product H₂O H2 H₂ (gas) Workup Aqueous Workup inv1->H2 + H⁺ (from NH₃/product)

Caption: Mechanism of the Chichibabin Amination.

Discussion and Experimental Causality

The primary advantage of the Chichibabin reaction is its atom economy and direct use of the pyridine core. However, its practical application is severely limited by harsh reaction conditions, typically requiring high temperatures (100–130°C) in inert, high-boiling solvents like toluene or xylene.[5] The use of sodium amide, a pyrophoric and moisture-sensitive reagent, poses significant safety challenges, especially on a large scale. Furthermore, the substrate scope is limited; pyridines with electron-withdrawing groups react more readily, but many sensitive functional groups do not survive the strongly basic and high-temperature environment. Regioselectivity is generally high for the 2-position, but if both C2 and C6 are blocked, amination can occur at the C4 position, albeit usually in lower yields.[8]

Representative Protocol: Chichibabin Amination
  • To a flame-dried three-neck flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add dry toluene.

  • Carefully add sodium amide (NaNH₂) (1.1 equivalents) to the solvent.

  • Heat the suspension to reflux (approx. 110°C).

  • Slowly add the substituted pyridine (1.0 equivalent) dropwise to the stirred suspension.

  • Maintain the reaction at reflux. Progress can be monitored by the evolution of hydrogen gas and the formation of a characteristic red color from the σ-adduct.[6]

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Very carefully quench the reaction by the slow, portion-wise addition of water, followed by an aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Transition-Metal Catalyzed Cross-Coupling Reactions

The advent of transition-metal catalysis revolutionized C-N bond formation, offering milder conditions, broader functional group tolerance, and greater predictability compared to classical methods.

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is arguably the most versatile and widely used method for synthesizing aryl amines, including 2-aminopyridines.[9] The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle. A Pd(0) species undergoes oxidative addition into the 2-halopyridine C-X bond to form a Pd(II) complex. Subsequent coordination of the amine and deprotonation by the base generates a palladium-amido complex. The final, rate-determining step is the reductive elimination of this complex to furnish the 2-aminopyridine product and regenerate the active Pd(0) catalyst.[9]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Coord [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ OA_Complex->Amine_Coord Ligand Exchange Amido_Complex L₂Pd(II)(Ar)(NR¹R²) Amine_Coord->Amido_Complex Deprotonation BaseH [Base-H]⁺ Amine_Coord->BaseH Amido_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amido_Complex->Product ArX Ar-X ArX->OA_Complex Amine HNR¹R² Amine->Amine_Coord Base Base Base->Amine_Coord G cluster_workflow Multicomponent Cyclization Workflow StartA Enaminone Mix One-Pot Reaction (Solvent-free, Heat) StartA->Mix StartB Malononitrile StartB->Mix StartC Primary Amine StartC->Mix Cascade Reaction Cascade: 1. Knoevenagel Condensation 2. Michael Addition 3. Intramolecular Cyclization 4. Aromatization Mix->Cascade Product Functionalized 2-Aminopyridine Cascade->Product

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(6-Bromopyridin-2-YL)-N-methylacetamide

This document provides a detailed, procedural guide for the safe handling and disposal of N-(6-Bromopyridin-2-YL)-N-methylacetamide (CAS No. 1133116-43-4).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe handling and disposal of N-(6-Bromopyridin-2-YL)-N-methylacetamide (CAS No. 1133116-43-4). As a brominated pyridine derivative, this compound requires meticulous management to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds in a laboratory setting.

Hazard Identification and Characterization

Understanding the inherent risks of a chemical is the foundation of its safe management. N-(6-Bromopyridin-2-YL)-N-methylacetamide is classified as a hazardous substance. Its primary risks are associated with irritation and harm upon ingestion or exposure.

According to supplier safety data, the compound is associated with the following hazards[1][2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate the stringent safety and disposal protocols outlined in this guide.

Identifier Information
IUPAC Name N-(6-bromopyridin-2-yl)-N-methylacetamide
CAS Number 1133116-43-4[1]
Molecular Formula C8H9BrN2O[1]
GHS Pictogram GHS07: Harmful/Irritant[1]
Signal Word Warning[1][2]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate exposure risks, all handling and disposal preparation involving N-(6-Bromopyridin-2-YL)-N-methylacetamide must be conducted with appropriate engineering controls and PPE.

  • Engineering Controls: Always handle this compound within a certified laboratory chemical fume hood to prevent the inhalation of dust or vapors.[3][4] An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[4]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.

    • Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes or airborne particles.[3]

    • Hand Protection: Use chemical-resistant gloves, such as butyl or nitrile rubber. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[4][5]

    • Body Protection: A fully buttoned laboratory coat must be worn to protect skin and clothing from contamination.[3]

Chemical Waste Management: Segregation and Collection

Proper disposal begins with correct waste characterization and segregation at the point of generation. Due to its chemical structure, N-(6-Bromopyridin-2-YL)-N-methylacetamide must be treated as hazardous halogenated organic waste .[5][6]

Step-by-Step Collection Protocol
  • Waste Identification: All materials contaminated with N-(6-Bromopyridin-2-YL)-N-methylacetamide—including residual solid, contaminated weighing paper, pipette tips, and absorbent materials from spill cleanups—must be classified as hazardous waste.[3]

  • Segregation: This waste stream must be kept separate from all other waste types. Critically, do not mix halogenated organic waste with non-halogenated waste, aqueous waste, or other incompatible chemicals.[3][6] This is because mixed waste streams complicate the disposal process and can lead to dangerous chemical reactions.

  • Containerization:

    • Use a dedicated, compatible, and leak-proof container clearly designated for "Halogenated Organic Waste."[6]

    • The container must be kept tightly sealed when not in use.[4]

    • Attach a completed "Hazardous Waste" label to the container as soon as the first particle of waste is added. The label must clearly state the full chemical name: "N-(6-Bromopyridin-2-YL)-N-methylacetamide" and list all other components in the container.[4]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area. The storage location should be cool, dry, and away from sources of ignition and incompatible materials like strong oxidizers or acids.[4][7]

Emergency Spill Response

In the event of a spill, a swift and organized response is critical to containing the hazard.

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the affected area. Restrict access to the spill site.

  • Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.

  • Contain and Absorb (for small spills): For minor spills, cover the material with a non-combustible, inert absorbent such as vermiculite, sand, or diatomaceous earth.[4][8]

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into the designated hazardous waste container for halogenated organics.[4]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[3]

Final Disposal Pathway

The disposal of N-(6-Bromopyridin-2-YL)-N-methylacetamide must adhere to all local, state, and federal regulations. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[5]

Step-by-Step Disposal Protocol
  • Finalize Labeling: Ensure the hazardous waste container is full, sealed, and the label is complete with all constituents and their approximate quantities.

  • Contact EHS: Arrange for pickup of the waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[3]

  • Method of Disposal: The standard and required method for disposing of halogenated organic compounds is high-temperature incineration at a licensed and permitted hazardous waste treatment facility.[9][10] This process ensures the complete destruction of the molecule, breaking the carbon-bromine bonds and preventing the release of hazardous compounds into the environment. These facilities are equipped with specialized scrubbers and emission control systems to manage byproducts safely.[9][11]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing N-(6-Bromopyridin-2-YL)-N-methylacetamide from generation to final disposal.

DisposalWorkflow cluster_generation Waste Generation & Handling cluster_spill Emergency Spill Event cluster_collection Collection & Storage cluster_disposal Final Disposal Start Identify Waste: N-(6-Bromopyridin-2-YL)-N-methylacetamide Characterize Characterize as 'Hazardous Halogenated Organic' Start->Characterize Segregate Segregate from Other Waste Streams Characterize->Segregate Container Place in Labeled, Sealed Container Segregate->Container Spill Spill Occurs DonPPE Don Appropriate PPE Spill->DonPPE Contain Contain & Absorb Spill DonPPE->Contain CollectSpill Collect Contaminated Material Contain->CollectSpill CollectSpill->Container Store Store in Designated Waste Area Container->Store ContactEHS Arrange Pickup via EHS / Licensed Contractor Store->ContactEHS Incinerate High-Temperature Incineration at Permitted Facility ContactEHS->Incinerate

Caption: Workflow for N-(6-Bromopyridin-2-YL)-N-methylacetamide Disposal.

References

  • Benchchem. Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • Washington State University. Pyridine Standard Operating Procedure.
  • Fluorochem. N-(6-Bromopyridin-2-yl)-N-methylacetamide Safety Data.
  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?.
  • Fisher Scientific. SAFETY DATA SHEET - N-Methylacetamide.
  • Benchchem. Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals.
  • U.S. Department of Health and Human Services. TOXICOLOGICAL PROFILE FOR PYRIDINE.
  • University of Wisconsin-Madison. Hazardous Waste Segregation.
  • Carl ROTH. Safety Data Sheet: Pyridine.
  • Labsolu.ca. N-(6-Bromopyridin-2-yl)-N-methylacetamide Safety Information.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Benchchem. Proper Disposal of N-(4-Bromopyridin-2-yl)acetamide: A Comprehensive Guide for Laboratory Professionals.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(6-Bromopyridin-2-YL)-N-methylacetamide

As researchers and drug development professionals, our work requires us to handle novel chemical entities where comprehensive toxicological data may be limited. N-(6-Bromopyridin-2-YL)-N-methylacetamide, a compound of in...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work requires us to handle novel chemical entities where comprehensive toxicological data may be limited. N-(6-Bromopyridin-2-YL)-N-methylacetamide, a compound of interest in synthetic chemistry, demands a cautious and informed approach to safety. Its molecular structure presents a triad of potential hazards derived from its constituent parts: a brominated pyridine core and an N-methylacetamide side chain. This guide provides a direct, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring that safety protocols are not just followed, but understood.

Deconstructing the Hazard Profile: A Triad of Risks

The necessity for a stringent PPE protocol is rooted in the compound's chemical structure. By analyzing its components, we can anticipate its potential hazards and establish a robust defense.

  • The Brominated Pyridine Core: Halogenated aromatic compounds, particularly those containing bromine, can be corrosive and toxic.[1][2] Bromine itself is known to cause severe skin and eye burns and respiratory tract irritation.[3] The pyridine ring, a common scaffold in pharmaceuticals, also has its own set of hazards, including potential toxicity and the ability to be absorbed through the skin.[4]

  • The N-methylacetamide Group: This functional group brings its own safety considerations. The parent compound, N-Methylacetamide, is classified as a substance that may damage an unborn child (Reproductive Toxicity, Category 1B).[5][6] It may also be harmful if inhaled, swallowed, or absorbed through the skin.[7]

Given this composite profile, we must treat N-(6-Bromopyridin-2-YL)-N-methylacetamide with a high degree of caution, assuming it carries the risks of all its components. The known hazard classification for this specific solid compound is "Harmful if swallowed" (Acute Tox. 4 Oral), signified by the GHS07 pictogram.[8]

Hazard Information Summary
CAS Number 1133116-43-4[8]
Physical Form Solid
GHS Pictogram GHS07: Harmful/Irritant[8]
Signal Word Warning[8]
Hazard Statement H302: Harmful if swallowed[8]
Potential Unclassified Hazards Skin/eye irritation, reproductive toxicity, respiratory irritation[5][7][9]

Core Directive: Multi-Level Personal Protective Equipment (PPE)

A multi-level approach to PPE is mandatory. This begins with engineering controls as the primary barrier, supplemented by carefully selected personal gear.

Engineering Controls: The Primary Barrier

All handling of N-(6-Bromopyridin-2-YL)-N-methylacetamide, from weighing solids to preparing solutions and running reactions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[2][3][10] The fume hood is the most critical piece of safety equipment, as it provides primary containment and protects the user from inhaling potentially harmful dust or vapors.[11]

Eye and Face Protection: Non-Negotiable
  • Chemical Splash Goggles: At all times when handling this compound, ANSI Z87.1-compliant chemical splash goggles are required.[11][12] These provide essential protection against splashes and airborne particles.

  • Face Shield: When performing operations outside of a fume hood that could result in splashes (a practice that should be avoided) or when working with larger quantities (over 1 liter), a face shield must be worn in addition to chemical splash goggles.[11] A face shield alone does not provide adequate eye protection.[11]

Hand Protection: A Deliberate and Critical Choice

Glove selection is paramount. While nitrile gloves are common in laboratories, the presence of the halogenated pyridine ring calls for a more conservative approach. Some institutional guidelines explicitly recommend against nitrile gloves for handling pyridine, favoring more resistant materials like butyl rubber.[10]

  • Recommended Primary Glove: Butyl rubber gloves should be considered the primary choice for handling this compound and its solutions.

  • Alternative/Double Gloving: For tasks involving prolonged contact or for handling chemicals of unknown toxicity, a double-gloving strategy is best practice.[11] This involves wearing a flexible laminate glove (e.g., Silver Shield) as an inner layer, with a heavy-duty, chemically resistant outer glove.[11]

  • Glove Integrity: Always inspect gloves for tears or pinholes before use.[2] Use proper removal techniques to avoid contaminating your skin, and wash hands thoroughly after removing gloves.[2]

Body and Foot Protection
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required.[10][11] This provides a removable barrier in case of a spill.

  • Appropriate Attire: Long pants and closed-toe, closed-heel shoes are mandatory to protect the skin from potential exposure.[12]

Respiratory Protection

Under normal operating conditions within a fume hood, a respirator is not required.[11] Respirators should only be used for emergency situations, such as a large spill, and only by personnel who are medically cleared, fit-tested, and enrolled in a formal respiratory protection program.[10]

Operational and Disposal Protocols

Safe handling extends beyond wearing PPE. It encompasses the entire workflow, from preparation to disposal.

Standard Workflow: Weighing and Dissolving Solid Compound

The following workflow outlines the essential steps for safely handling the compound during a common laboratory procedure.

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal a 1. Don PPE (Goggles, Lab Coat, Butyl Gloves) b 2. Verify Fume Hood is Operational a->b Proceed c 3. Weigh Solid Compound on Anti-Static Weigh Paper b->c Proceed d 4. Transfer Solid to Appropriate Glassware c->d Proceed e 5. Add Solvent and Prepare Solution d->e Proceed f 6. Decontaminate Spatula and Weigh Paper e->f Proceed i 9. Doff PPE and Wash Hands Thoroughly e->i If no excess g 7. Transfer Contaminated Items to Halogenated Solid Waste f->g Proceed h 8. Transfer Excess Solution to Halogenated Liquid Waste g->h If applicable h->i Complete

Caption: Standard workflow for handling N-(6-Bromopyridin-2-YL)-N-methylacetamide.

Spill Management
  • Small Spills (in fume hood): For small spills of the solid, carefully sweep up the material and place it in a sealed container for hazardous waste disposal. For spills of solutions, treat with an inert absorbent material, such as sand or vermiculite.[3] For brominated compounds, having sodium thiosulfate available to neutralize the spill area after initial cleanup is a prudent practice.[3][12]

  • Large Spills: In the event of a large spill, immediately evacuate the area, secure it to prevent entry, and contact your institution's Environmental Health & Safety (EH&S) office or emergency services.[3][10]

Waste Disposal

Due to the bromine content, waste generated from this compound must be disposed of as hazardous waste.

  • Segregation: Use dedicated, clearly labeled, and sealed waste containers for halogenated organic waste.[1][10]

  • Compatibility: Do not mix this waste with incompatible materials, such as strong oxidizers or acids.[1][10]

  • Labeling: Attach a completed hazardous waste label to the container as soon as the first waste is added.[10]

Emergency Response Plan

In case of accidental exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with large amounts of soap and water for at least 15 minutes.[1][5] Seek medical attention.[10]

  • Inhalation: Move the affected person to fresh air.[5] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3]

  • Ingestion: If the substance is swallowed, immediately call a poison control center or doctor.[8] Do not induce vomiting. If the person is conscious, rinse their mouth with water.[5]

By understanding the chemical nature of N-(6-Bromopyridin-2-YL)-N-methylacetamide and adhering to these rigorous PPE and handling protocols, researchers can effectively mitigate risks and maintain a safe laboratory environment.

References

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • Fluorochem. (n.d.). N-(6-Bromopyridin-2-yl)-N-methylacetamide.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press.
  • Fisher Scientific. (2025). Safety Data Sheet: N-Methylacetamide.
  • Trinity University. (n.d.). Safety in Organic Chemistry Laboratory.
  • Providence College Environmental Health and Safety. (n.d.). Standard Operating Procedure: Use of Bromine in Organic Chemistry I Laboratory and Organic Chemistry II Laboratory.
  • Kansas State University. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (n.d.). N-(6-Bromopyridin-2-yl)-N-methylacetamide.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Fisher Scientific. (2025). Safety Data Sheet: Acetamide, N-(4-bromophenyl)-.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • Fisher Scientific. (2024). Safety Data Sheet: N-Methoxy-N-methylacetamide.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: Acetamide,2-(diethylamino)-n-(2,6-dimethylphenyl)-.
  • Fisher Scientific. (2023). Safety Data Sheet: N1-(2-Chlorophenyl)-2-bromoacetamide.
  • Sigma-Aldrich. (n.d.). N-(6-Bromopyridin-2-yl)-N-methylacetamide Safety Information.
  • BLDpharm. (n.d.). 1133116-43-4|N-(6-Bromopyridin-2-yl)-N-methylacetamide.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylacetamide, 99+%.
  • ChemicalBook. (2025). N-Methylacetamide - Safety Data Sheet.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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N-(6-Bromopyridin-2-YL)-N-methylacetamide
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N-(6-Bromopyridin-2-YL)-N-methylacetamide
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